Arundic Acid
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-propyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048841 | |
| Record name | (2R)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185517-21-9 | |
| Record name | Arundic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arundic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARUNDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arundic Acid's Mechanism of Action in Astrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arundic acid (ONO-2506) is a novel astrocyte-modulating agent that has demonstrated significant neuroprotective effects in various models of neurological disorders. Its primary mechanism of action revolves around the targeted inhibition of S100B, a calcium-binding protein predominantly synthesized and secreted by astrocytes. Overexpression of S100B is implicated in a cascade of detrimental downstream effects, including neuroinflammation and neuronal damage. This compound's ability to suppress S100B synthesis leads to a multifaceted therapeutic effect, including the attenuation of neuroinflammation and the enhancement of glutamate (B1630785) clearance through the upregulation of the excitatory amino acid transporter 1 (EAAT1). This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's action in astrocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Inhibition of S100B Synthesis and Secretion
The principal and most well-documented mechanism of this compound is its ability to inhibit the synthesis and secretion of the S100B protein in astrocytes.[1][2][3][4] S100B is considered a damage-associated molecular pattern (DAMP) molecule; at high concentrations, it is neurotoxic and contributes to the inflammatory response following brain injury.[5] this compound has been shown to decrease the expression of S100B mRNA and protein in astrocytes.[6][7] This inhibitory action on S100B forms the foundation of its neuroprotective effects.
Modulation of Reactive Astrogliosis
Reactive astrogliosis is a hallmark of central nervous system (CNS) injury and disease, characterized by the upregulation of glial fibrillary acidic protein (GFAP) and S100B.[8] this compound treatment has been demonstrated to modulate this response by decreasing the levels of both GFAP and S100B, indicating a reduction in astrocyte activation.[8][9] This modulation of reactive astrocytes is a key component of its therapeutic potential.
Downstream Effects on Neuroinflammation
By inhibiting S100B, this compound effectively downregulates neuroinflammatory pathways. Overexpressed S100B can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines.[10] this compound has been shown to reduce the levels of key inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[8] Furthermore, it has been observed to decrease the expression of Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), both of which are critical receptors in the inflammatory cascade.[8]
Upregulation of Glutamate Transporter EAAT1
A crucial aspect of this compound's neuroprotective mechanism is its ability to increase the expression and function of the astrocytic glutamate transporter EAAT1.[1][11] EAAT1 plays a vital role in clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxic neuronal death.[1] The upregulation of EAAT1 by this compound is a key contributor to its neuroprotective efficacy.
The ERK, Akt, and NF-κB Signaling Pathways
The enhancement of EAAT1 expression by this compound is mediated through the activation of the extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB) signaling pathways.[1][12] Research has shown that this compound promotes the nuclear translocation of NF-κB, which then binds to the promoter region of the EAAT1 gene, leading to increased transcription.[1][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key molecular markers in astrocytes, as reported in various in vitro and in vivo studies.
| Table 1: Effect of this compound on S100B and Pro-inflammatory Cytokines | |||
| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect |
| S100B Protein | Cultured Astrocytes | 100 ng/mL | Significant reduction in secreted S100B (p = 0.0135)[5] |
| TNF-α Protein | Cultured Astrocytes | 100 ng/mL | Significant reduction in secreted TNF-α (p = 0.0277)[5] |
| S100B mRNA | Cultured Astrocytes | 100 ng/mL | No significant change[5] |
| TNF-α mRNA | Cultured Astrocytes | 100 ng/mL | No significant change[5] |
| S100β Serum Levels | Acute Ischemic Stroke Patients | Daily Infusion | Increase from baseline was less in the this compound cohort compared to placebo at 7 and 12 hours post-infusion on Day 3 (p=0.0471 and p=0.0095 respectively)[13] |
| S100 protein-immunoreactive astroglia | Rats with chronic cerebral hypoperfusion | 10.0 and 20.0 mg/kg daily intraperitoneal injection | Suppressed the numerical increase in S100 protein-immunoreactive astroglia[14] |
| Table 2: Effect of this compound on GFAP and EAAT1 Expression | |||
| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect |
| GFAP Expression | Rats with intracerebral hemorrhage | 2 μg/μl | Decreased astrogliosis (GFAP immunofluorescence)[10] |
| GFAP-positive structures | Stroke-prone spontaneously hypertensive rats | 30 mg/kg/day and 100 mg/kg/day | Decreased GFAP-positive dot and filamentous structures[7] |
| EAAT1 mRNA/protein levels | Human astrocyte H4 cells and human primary astrocytes | Not specified | Increased EAAT1 mRNA and protein levels[1] |
| EAAT1 Promoter Activity | Human astrocyte H4 cells | Not specified | Increased astrocytic EAAT1 promoter activity[1] |
| Glutamate Uptake | Human astrocyte H4 cells | Not specified | Increased glutamate uptake[1] |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of this compound in Astrocytes
Caption: Signaling pathway of this compound in astrocytes.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow.
Detailed Experimental Protocols
Primary Human Astrocyte Culture
-
Source: Human fetal brain tissue or resected adult brain tissue.[15]
-
Protocol:
-
Obtain tissue in accordance with ethical guidelines.
-
Mechanically dissociate the tissue in a suitable buffer.
-
Treat with trypsin and DNase to obtain a single-cell suspension.
-
Plate cells in T-75 flasks coated with an appropriate substrate (e.g., poly-L-lysine).
-
Culture in Astrocyte Growth Medium supplemented with fetal bovine serum (FBS) and growth factors.
-
Change the medium every 2-3 days.
-
Purify astrocytes by shaking to remove microglia and oligodendrocyte precursor cells.
-
Characterize astrocyte purity using immunocytochemistry for GFAP and S100B (should be >95%).[15]
-
S100B Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA to quantify S100B protein in cell culture supernatants or serum.
-
Protocol (based on commercial kit instructions):
-
Coat a 96-well plate with a capture antibody specific for S100B.
-
Block non-specific binding sites.
-
Add standards and samples (cell culture supernatant or diluted serum) to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate S100B concentration based on the standard curve.
-
Glial Fibrillary Acidic Protein (GFAP) Western Blot
-
Principle: To detect and quantify the relative amount of GFAP protein in astrocyte cell lysates.
-
Protocol:
-
Lyse cultured astrocytes in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against GFAP (e.g., mouse anti-GFAP, clone GA5) overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize GFAP band intensity to a loading control (e.g., β-actin or GAPDH).
-
Excitatory Amino Acid Transporter 1 (EAAT1) Quantitative PCR (qPCR)
-
Principle: To measure the relative mRNA expression levels of EAAT1 in astrocytes.
-
Protocol:
-
Isolate total RNA from cultured astrocytes using a commercial kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for EAAT1, and a SYBR Green master mix.
-
Primer Sequences (Example for Human EAAT1 - Note: Always validate primers) :
-
Forward: 5'-GCT GGG TTT CTT GGG AAT GTC-3'
-
Reverse: 5'-TGG CTG AAT AAG GCA GAG GAA-3'
-
-
Run the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing EAAT1 expression to a housekeeping gene (e.g., GAPDH or β-actin).
-
NF-κB Reporter Assay
-
Principle: To measure the activation of the NF-κB signaling pathway in response to this compound treatment.
-
Protocol:
-
Transfect astrocytes with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
After transfection, treat the cells with this compound.
-
Lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity (from the NF-κB reporter) to the Renilla luciferase activity (from the control plasmid).
-
An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.[16]
-
Conclusion
This compound presents a promising therapeutic strategy for a range of neurological disorders by targeting key pathological processes within astrocytes. Its primary mechanism, the inhibition of S100B synthesis, initiates a cascade of beneficial effects, including the suppression of neuroinflammation and the enhancement of neuroprotective mechanisms like glutamate clearance. The detailed understanding of its action on the ERK, Akt, and NF-κB signaling pathways provides a solid foundation for further drug development and clinical application. The experimental protocols outlined in this guide offer a framework for researchers to investigate the multifaceted effects of this compound and other astrocyte-modulating compounds.
References
- 1. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-?B Pathways. | Profiles RNS [connect.rtrn.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of S100 protein and protective effect of this compound on the rat brain in chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and culture of human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncology.wisc.edu [oncology.wisc.edu]
Arundic Acid's Inhibition of S100B Synthesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthesis inhibition pathway of S100B by Arundic Acid (ONO-2506). Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the involved pathways.
Introduction to this compound and S100B
This compound, also known as ONO-2506, is a novel astrocyte-modulating agent that has demonstrated significant neuroprotective effects in various models of central nervous system (CNS) disorders.[1][2][3] Its primary mechanism of action is the inhibition of the synthesis of S100B, a calcium-binding protein predominantly expressed by astrocytes.[2][4][5]
Under physiological conditions, S100B is involved in neurite extension and neuronal survival.[6] However, in response to CNS injury and in neuroinflammatory conditions, its overexpression and secretion by reactive astrocytes can be neurotoxic, contributing to secondary brain injury.[2][6][7] this compound mitigates this by reducing S100B production, thereby attenuating neuroinflammation and its detrimental downstream effects.[7][8]
The S100B Synthesis Pathway
The synthesis of S100B is a tightly regulated process, primarily controlled at the transcriptional level. The promoter region of the S100B gene contains binding sites for several transcription factors that are activated in response to pro-inflammatory stimuli. Key transcription factors implicated in the upregulation of S100B include Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).
This compound's Mechanism of S100B Synthesis Inhibition
This compound inhibits the synthesis of S100B primarily by modulating intracellular signaling pathways that lead to the activation of transcription factors for the S100B gene. While the precise molecular interactions are still under investigation, evidence suggests that this compound's effects are mediated through the NF-κB, Akt, and ERK signaling pathways.[9] One study has suggested that this compound may act at a post-transcriptional level, as it was observed to reduce S100B protein levels without a corresponding decrease in S100B mRNA.[1][10]
Quantitative Data on this compound's Efficacy
The following table summarizes the quantitative data from a key study investigating the effect of this compound on S100B and TNF-α levels in astrocyte cultures.
| Parameter | Treatment Group | Concentration | Result | p-value | Reference |
| S100B Protein Level | This compound | 100 ng/mL | Significant reduction in supernatant | p = 0.0135 | [1] |
| TNF-α Protein Level | This compound | 100 ng/mL | Significant reduction in supernatant | p = 0.0277 | [1] |
| S100B mRNA Level | This compound | 100 ng/mL | No significant difference | - | [1] |
| TNF-α mRNA Level | This compound | 100 ng/mL | No significant difference | - | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on S100B synthesis.
Primary Astrocyte Culture and Treatment
This protocol is adapted from methodologies used in studies of astrocyte function and response to treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 6. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Arundic Acid: A Modulator of Astrocyte Activation for Neuroprotection in Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the cessation of blood flow to a region of the brain. While reperfusion therapies are the frontline treatment, the therapeutic window is narrow, and reperfusion itself can exacerbate injury. This has driven the search for neuroprotective agents that can mitigate the downstream cellular and molecular damage. A growing body of evidence points to the critical role of astrocytes, the most abundant glial cells in the central nervous system, in the pathophysiology of ischemic stroke. In response to injury, astrocytes become reactive, a state characterized by profound changes in gene expression and function. One key protein upregulated in reactive astrocytes is S100B, a calcium-binding protein that, at high concentrations, exerts neurotoxic effects. Arundic acid (also known as ONO-2506) is a novel small molecule agent that has shown significant promise in preclinical models of ischemic stroke by specifically targeting astrocyte activation through the inhibition of S100B synthesis.[1][2] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound in ischemic stroke models, with a focus on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its therapeutic potential.
Core Mechanism of Action: Inhibition of S100B Synthesis in Astrocytes
The primary neuroprotective mechanism of this compound is its ability to suppress the synthesis of the S100B protein in reactive astrocytes.[2] Following an ischemic insult, astrocytes surrounding the infarct core become activated and significantly increase their production and release of S100B.[3] Extracellular S100B, at high concentrations, contributes to neuronal damage through several pathways:
-
Pro-inflammatory Signaling: S100B can activate microglia and astrocytes, leading to the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4][5] These cytokines amplify the inflammatory response, contributing to secondary brain injury.
-
Excitotoxicity: There is evidence to suggest that elevated S100B levels may impair the function of astroglial glutamate (B1630785) transporters (e.g., GLT-1).[2][6] This impairment leads to the accumulation of glutamate in the synaptic cleft, causing excitotoxic neuronal death.
By inhibiting the synthesis of S100B, this compound effectively dampens these detrimental downstream effects, thereby reducing neuroinflammation and potentially restoring glutamate homeostasis.[2][4]
Preclinical Efficacy: Quantitative Data Summary
Numerous preclinical studies have demonstrated the neuroprotective effects of this compound in rodent models of ischemic stroke. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Infarct Volume
| Animal Model | Ischemia Model | This compound Dose & Administration Route | Timing of Administration | Infarct Volume Reduction vs. Vehicle | Reference |
| ApoE4 Knock-in Mice | pMCAO | 10 mg/kg/day, i.p. | Immediately after pMCAO for 5 days | 45.5% | [7] |
| ApoE3 Knock-in Mice | pMCAO | 10 mg/kg/day, i.p. | Immediately after pMCAO for 5 days | 26.7% | [7] |
| ApoE2 Knock-in Mice | pMCAO | 10 mg/kg/day, i.p. | Immediately after pMCAO for 5 days | 31.3% | [7] |
| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | Immediately before injury | Data on lesion volume not provided, but tissue damage was prevented | [8] |
pMCAO: permanent Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.c.v.: intracerebroventricular; ICH: Intracerebral Hemorrhage.
Table 2: Effect of this compound on Neurological Deficit Scores
| Animal Model | Ischemia Model | This compound Dose & Administration Route | Neurological Scoring System | Improvement in Neurological Score vs. Vehicle | Reference |
| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | Ladder rung walking and Grip strength tests | Prevented motor dysfunction | [5] |
| Human | Acute Ischemic Stroke | 8 mg/kg/h, i.v. infusion | NIHSS | Trend towards improvement (p=0.018 at Day 40) | [9] |
ICH: Intracerebral Hemorrhage; i.c.v.: intracerebroventricular; i.v.: intravenous; NIHSS: National Institutes of Health Stroke Scale.
Table 3: Effect of this compound on Biomarkers
| Animal Model | Ischemia Model | This compound Dose & Administration Route | Biomarker | Change in Biomarker Level vs. Vehicle | Reference |
| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | S100B (striatum, serum, CSF) | Reduced levels | [8] |
| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | IL-1β (striatum) | Reduced levels | [4] |
| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | TNF-α (striatum) | Reduced levels | [4] |
| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | GFAP (striatum) | Reduced levels (inhibited astrogliosis) | [5] |
| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | Iba1 (striatum) | Reduced levels (inhibited microglial activation) | [5] |
| Human | Acute Ischemic Stroke | Daily infusion for 7 days | Serum S100β | Lower levels post-infusion | [10] |
ICH: Intracerebral Hemorrhage; i.c.v.: intracerebroventricular; CSF: cerebrospinal fluid; IL-1β: Interleukin-1β; TNF-α: Tumor Necrosis Factor-α; GFAP: Glial Fibrillary Acidic Protein; Iba1: Ionized calcium-binding adapter molecule 1.
Experimental Protocols
The following sections detail the common experimental methodologies used in preclinical studies of this compound for ischemic stroke.
Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
The most widely used model to mimic human ischemic stroke in rodents is the intraluminal filament model of MCAO.
-
Anesthesia: Animals are typically anesthetized with isoflurane (B1672236) (e.g., 2-3% for induction, 1.5% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.
-
The ECA is ligated distally and coagulated.
-
A loose ligature is placed around the CCA.
-
A small incision is made in the ECA, and a silicon-coated nylon monofilament (e.g., 4-0) is introduced into the ECA lumen.
-
The filament is advanced through the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is often confirmed by a drop in regional cerebral blood flow (rCBF) monitored by laser Doppler flowmetry.
-
For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.
-
The cervical incision is closed, and the animal is allowed to recover.
-
Drug Administration
-
Route of Administration: this compound has been administered via various routes in preclinical studies, including intraperitoneal (i.p.) injection and intracerebroventricular (i.c.v.) infusion.[5][7] In clinical trials, it has been administered intravenously (i.v.).[9]
-
Dosage and Timing: Dosages and timing of administration vary between studies. For example, in a mouse pMCAO model, this compound was administered at 10 mg/kg/day (i.p.) immediately after the occlusion and continued for 5 days.[7] In a rat intracerebral hemorrhage model, a single dose of 2 µg/µl was administered via i.c.v. immediately before the injury.[5]
Assessment of Neuroprotection
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: This is a common method for visualizing the infarct area in fresh brain tissue.
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is rapidly removed.
-
The brain is sectioned into coronal slices (e.g., 2 mm thick).
-
The slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for a short period (e.g., 15-30 minutes).
-
Viable tissue with intact mitochondrial dehydrogenase activity stains red, while the infarcted tissue remains unstained (white).
-
The slices are photographed, and the infarct area on each slice is measured using image analysis software (e.g., ImageJ).
-
The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas are often applied.[3][11]
-
-
Markers of Astrogliosis and Neuroinflammation: Immunohistochemical staining is used to assess the extent of reactive astrogliosis and microglial activation.
-
General Protocol:
-
Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brains are removed, post-fixed, and cryoprotected (e.g., in 30% sucrose).
-
Coronal sections are cut on a cryostat or vibratome.
-
Sections are incubated with primary antibodies against GFAP or Iba1, followed by fluorescently labeled secondary antibodies.
-
Sections are imaged using a fluorescence microscope, and the intensity or area of staining is quantified.
-
A battery of behavioral tests is used to assess motor and sensory function following stroke.
-
Garcia Neurological Scale: A composite scoring system that evaluates spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch. Scores typically range from 3 (severe deficit) to 18 (no deficit).[15][16]
-
Bederson Scale: A global neurological assessment that scores forelimb flexion, resistance to lateral push, and circling behavior. Scores typically range from 0 (no deficit) to 3 or 5 (severe deficit).[15][16]
-
Pole Test: Assesses motor coordination and balance. The time taken for the animal to turn and descend a vertical pole is measured.[15]
-
Adhesive Removal Test: A test of somatosensory function. A small piece of adhesive tape is placed on the animal's paw, and the time to contact and remove the tape is recorded.[7]
Conclusion
This compound represents a promising neuroprotective strategy for the treatment of ischemic stroke. Its targeted mechanism of action, focused on the inhibition of S100B synthesis in reactive astrocytes, addresses a key pathological process in the ischemic cascade. Preclinical studies have consistently demonstrated its ability to reduce infarct volume, improve neurological function, and attenuate neuroinflammation in rodent models of stroke. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other astrocyte-modulating therapies. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human stroke patients.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted over-expression of glutamate transporter 1 (GLT-1) reduces ischemic brain injury in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asiatic Acid Attenuates Infarct Volume, Mitochondrial Dysfunction and Matrix Metalloproteinase-9 Induction after Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of this compound in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
Arundic Acid in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arundic acid (ONO-2506) is a novel astrocyte-modulating agent that has been investigated for its therapeutic potential in Alzheimer's disease (AD). Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes, a key player in the neuroinflammatory cascade associated with AD. By targeting astrocyte activation, this compound aims to mitigate downstream pathological events, including amyloid-beta (Aβ) plaque formation, gliosis, and potentially tau hyperphosphorylation. Preclinical studies in transgenic mouse models of AD have demonstrated its ability to reduce cerebral amyloidosis and reactive gliosis. Clinical development has progressed to Phase II trials, although detailed results are not widely published. This guide provides an in-depth technical overview of the core research surrounding this compound for the treatment of Alzheimer's disease, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action: Inhibition of S100B Synthesis and Neuroinflammation
This compound's principal therapeutic action is the suppression of S100B synthesis within astrocytes.[1][2] S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes in the AD brain, acts as a damage-associated molecular pattern (DAMP).[3][4] At high concentrations, extracellular S100B interacts with the Receptor for Advanced Glycation End products (RAGE) on various cell types, including microglia and neurons.[4][5] This S100B-RAGE interaction triggers a cascade of inflammatory signaling pathways, most notably the activation of Nuclear Factor-kappa B (NF-κB).[6]
Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), perpetuating a neuroinflammatory cycle.[4] This chronic inflammation contributes to neuronal damage and has been linked to the exacerbation of both amyloid and tau pathologies.[7] By inhibiting the synthesis of S100B, this compound aims to disrupt this inflammatory cascade at an early stage, thereby reducing gliosis and its detrimental downstream consequences.[7]
Preclinical Data in Alzheimer's Disease Models
Reduction of Amyloid Pathology and Gliosis in Tg APP(sw) Mice
A key preclinical study investigated the effects of this compound in Tg APP(sw) mice (line 2576), a transgenic model that overproduces a mutant form of human amyloid precursor protein.[8] In this study, this compound was orally administered to the mice for six months, starting at 12 months of age.[8] The treatment resulted in a significant amelioration of cerebral amyloidosis and reactive gliosis.[8]
| Parameter | Vehicle-Treated Tg APP(sw) Mice | This compound-Treated Tg APP(sw) Mice | Percentage Reduction |
| Total β-amyloid deposits (%) | 1.8 ± 0.2 | 1.1 ± 0.1 | ~39% |
| S100B levels (relative units) | 1.5 ± 0.1 | 1.0 ± 0.1 | ~33% |
| GFAP-positive astrocytes (%) | 2.5 ± 0.3 | 1.5 ± 0.2 | ~40% |
| Iba1-positive microglia (%) | 2.0 ± 0.2 | 1.2 ± 0.1 | ~40% |
| Data are presented as mean ± S.E.M. and are adapted from Mori et al., 2006. All reductions in the this compound-treated group were statistically significant. |
Potential Effects on Tau Pathology
While the primary focus of this compound research has been on amyloid pathology and neuroinflammation, there is evidence to suggest a potential indirect effect on tau pathology. S100B has been shown to promote the hyperphosphorylation of tau protein through the activation of signaling pathways such as c-Jun N-terminal kinase (JNK).[5] Therefore, by inhibiting S100B synthesis, this compound may also contribute to a reduction in tau hyperphosphorylation, a critical component of neurofibrillary tangle formation in AD. However, direct in vivo evidence of this compound's effect on tau pathology in an Alzheimer's model is still an area for further investigation.
Clinical Trial Data
This compound has undergone Phase I and Phase II clinical trials for the treatment of Alzheimer's disease.[2][9] A Phase II study (NCT00083421) was completed to establish the effects of ONO-2506PO in patients with Alzheimer's disease based on cognitive and global scales.[10] While the trial has been completed, detailed quantitative results, including changes in cognitive measures such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and biomarker data, have not been extensively published in peer-reviewed literature, limiting a comprehensive public assessment of its clinical efficacy.
Experimental Protocols
Quantification of Amyloid-β Plaques (Thioflavin S Staining)
This protocol is adapted for the histological detection of dense-core amyloid plaques in mouse brain tissue.[11][12]
4.1.1. Tissue Preparation
-
Perfuse mice transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[11]
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in a 30% sucrose (B13894) solution in PBS until it sinks.
-
Freeze the brain and cut 30-40 µm thick sagittal or coronal sections using a cryostat or vibratome.[11]
-
Store free-floating sections in a cryoprotectant solution at -20°C until staining.
4.1.2. Staining Procedure
-
Mount brain sections onto gelatin-coated slides and allow them to air dry.[11]
-
Rehydrate the sections through a series of graded ethanol (B145695) solutions (100%, 95%, 70%, 50%) for 3 minutes each.[11]
-
Rinse with distilled water.
-
Incubate the slides in a 1% aqueous solution of Thioflavin S for 8-10 minutes in the dark.[11]
-
Differentiate the sections by washing twice in 80% ethanol for 2 minutes each, followed by one wash in 95% ethanol for 2 minutes.[11]
-
Rinse with distilled water.
-
Coverslip the slides using an aqueous mounting medium.
4.1.3. Image Acquisition and Analysis
-
Visualize the stained sections using a fluorescence microscope with appropriate filters for Thioflavin S (excitation ~440 nm, emission ~480 nm).
-
Capture images of the cortex and hippocampus from multiple sections per animal.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque load.
-
Convert images to 8-bit grayscale.
-
Apply a threshold to segment the plaques from the background.
-
Use the "Analyze Particles" function to measure the percentage area occupied by plaques.[10]
-
Measurement of Amyloid-β Levels (ELISA)
This protocol describes the extraction and quantification of soluble and insoluble Aβ from mouse brain homogenates.[3]
4.2.1. Brain Homogenization and Fractionation
-
Homogenize frozen brain tissue (e.g., cortex or hippocampus) in a diethylamine (B46881) (DEA) buffer (0.2% DEA, 50 mM NaCl) containing protease inhibitors.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the soluble Aβ fraction. Neutralize it with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.
-
The pellet contains the insoluble Aβ fraction. Resuspend the pellet in 70% formic acid.
-
Sonicate the suspension and centrifuge again at 100,000 x g for 1 hour at 4°C.
-
Neutralize the resulting supernatant (insoluble fraction) with 1 M Tris base.
4.2.2. ELISA Procedure
-
Use a commercially available Aβ40 or Aβ42 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and brain homogenate samples (both soluble and insoluble fractions) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate.
-
Add a biotinylated detection antibody that recognizes the N-terminus of Aβ and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate Aβ concentrations based on the standard curve.
Analysis of Tau Phosphorylation (Western Blot)
This protocol is for the detection of phosphorylated tau (p-tau) in brain tissue lysates.[13][14]
4.3.1. Protein Extraction
-
Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
4.3.2. Western Blot Procedure
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the early neuroinflammatory processes mediated by astrocyte activation and S100B overexpression. Preclinical studies have provided encouraging evidence for its ability to reduce amyloid pathology and gliosis. However, a more comprehensive understanding of its clinical efficacy requires the full publication of Phase II trial results. Future research should also focus on elucidating the direct effects of this compound on tau pathology and its potential as a combination therapy with other disease-modifying agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this important area of Alzheimer's therapeutics.
References
- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 2. The S100B/RAGE Axis in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. The S100B/RAGE Axis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. Full- versus Sub-Regional Quantification of Amyloid-Beta Load on Mouse Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specificity of Anti-Tau Antibodies when Analyzing Mice Models of Alzheimer's Disease: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Arundic Acid: A Modulator of Astrocyte Activation and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arundic acid (ONO-2506) is a novel pharmacological agent that has demonstrated significant potential in modulating astrocyte activation, a key process in the central nervous system's (CNS) response to injury and disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on astrocytes, with a focus on its role in inhibiting the synthesis of the S100B protein and upregulating the glutamate (B1630785) transporter EAAT1. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for neurological disorders where astrocyte activation and neuroinflammation are implicated.
Core Mechanism of Action: Modulation of Astrocyte Function
This compound primarily exerts its neuroprotective effects by targeting astrocytes and modulating their activation state. Reactive astrogliosis, a hallmark of CNS injury, can have both beneficial and detrimental consequences. This compound appears to selectively inhibit the detrimental aspects of astrocyte activation, particularly the overproduction of the pro-inflammatory protein S100B.[1][2][3] Additionally, it enhances the neuroprotective functions of astrocytes by increasing the expression of the glutamate transporter EAAT1.[4]
Inhibition of S100B Synthesis and Secretion
S100B is a calcium-binding protein predominantly expressed and secreted by astrocytes.[5] Under pathological conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases, the synthesis and secretion of S100B are significantly upregulated.[1][2][6] Extracellular S100B, at high concentrations, acts as a damage-associated molecular pattern (DAMP), triggering pro-inflammatory cascades and contributing to neuronal damage.[7]
This compound has been shown to be a potent inhibitor of S100B synthesis in astrocytes.[1][2][8] This inhibition occurs at the transcriptional level, leading to a reduction in both S100B mRNA and protein levels.[8] By suppressing the overproduction of S100B, this compound mitigates the downstream inflammatory signaling pathways activated by this protein.[2][3] This leads to a reduction in neuroinflammation, as evidenced by decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, and reduced microglial activation.[6][9]
The signaling pathway for S100B-mediated inflammation and its inhibition by this compound is depicted below:
Upregulation of Glutamate Transporter EAAT1
Glutamate is the primary excitatory neurotransmitter in the brain, and its excess in the synaptic cleft leads to excitotoxicity and neuronal death.[4] Astrocytes play a crucial role in maintaining glutamate homeostasis by taking up excess glutamate through excitatory amino acid transporters (EAATs), primarily EAAT1 and EAAT2.[4]
This compound has been found to increase the expression and function of the astrocytic glutamate transporter EAAT1.[4] This effect is mediated through the activation of the Akt, ERK, and NF-κB signaling pathways.[4] this compound promotes the nuclear translocation of NF-κB, which then binds to the EAAT1 promoter region, leading to increased transcription of the EAAT1 gene.[4] The enhanced expression and activity of EAAT1 result in more efficient glutamate clearance from the synapse, thereby protecting neurons from excitotoxic damage.[2][3][4]
The signaling pathway for this compound-mediated EAAT1 upregulation is illustrated below:
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Effect of this compound on Astrocyte Activation Markers and Neuroinflammation
| Parameter | Model System | Treatment | Result | Reference |
| S100B Protein Levels | Rodent Ischemia Model | This compound | Inhibition of astrocytic overexpression | [2] |
| GFAP Expression | Rodent Ischemia Model | This compound | Reduction in activated astrocytes | [10] |
| IL-1β Levels | Rat Intracerebral Hemorrhage Model | This compound | Decreased release | [6][9] |
| TNF-α Levels | Rat Intracerebral Hemorrhage Model | This compound | Decreased release | [6][9] |
| Microglial Activation | Rat Intracerebral Hemorrhage Model | This compound | Reduced activation | [6] |
| S100B Secretion | Astrocyte Cultures (LPS/TNF-α stimulated) | This compound | Inhibition of stimulated secretion | [5] |
| S100B and TNF-α Release | In vitro astrocytic cultures | This compound (100 ng/mL) | Modulation of release | [7][11] |
Table 2: Effect of this compound on Neuronal Protection and Function
| Parameter | Model System | Treatment | Result | Reference |
| Dopaminergic Neuron Loss | MPTP Mouse Model of Parkinson's Disease | This compound (30 mg/kg, i.p.) | 56% reduction vs 87% in control (p<0.01) | [12] |
| Striatal Dopamine (B1211576) Content | MPTP Mouse Model of Parkinson's Disease | This compound (30 mg/kg, i.p.) | 52% of control vs 21% in MPTP group (p<0.01) | [12] |
| Infarct Volume | Rodent Ischemia Model | This compound | Prevention of delayed infarct expansion | [2][3] |
| Neurological Deficits | Rodent Ischemia Model | This compound | Amelioration of deficits | [2][3] |
| Motor Deficits | MPTP Mouse Model of Parkinson's Disease | This compound | Prevention of motor abnormalities | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Astrocyte Culture and Treatment
-
Cell Culture: Primary astrocytes are isolated from the cerebral cortices of neonatal rats or mice. The cortices are dissected, minced, and dissociated using enzymatic digestion (e.g., trypsin). The resulting cell suspension is plated onto poly-L-lysine-coated culture flasks. After reaching confluency, microglia are detached by shaking, and the remaining astrocytes are purified. Human astrocyte cell lines (e.g., H4 cells) can also be used.[4]
-
Treatment: Astrocytes are treated with this compound at various concentrations (e.g., 1-100 µM) for specific durations (e.g., 24-48 hours). For inflammatory stimulation, cells can be co-treated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[5]
The general workflow for in vitro experiments is as follows:
In Vivo Animal Models
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke: Focal cerebral ischemia is induced in rodents (rats or mice) by occluding the middle cerebral artery, typically using an intraluminal filament. This compound or vehicle is administered at various time points before or after the ischemic insult. Neurological deficits are assessed using behavioral tests, and infarct volume is measured by staining brain sections (e.g., with 2,3,5-triphenyltetrazolium chloride).[2][3]
-
MPTP Model of Parkinson's Disease: Neurotoxicity is induced in mice by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). This compound is administered at specified time points after the last MPTP injection. Behavioral tests (e.g., pole test, catalepsy test) are performed to assess motor function. Brain tissue is analyzed for dopaminergic neuron survival (tyrosine hydroxylase immunohistochemistry) and dopamine levels (high-performance liquid chromatography).[12]
-
Intracerebral Hemorrhage (ICH) Model: ICH is induced in rats by stereotactic injection of collagenase into the striatum. This compound or vehicle is administered, often via intracerebroventricular injection. Neurological deficits are evaluated using motor function tests (e.g., ladder rung walking test). Brain tissue is analyzed for S100B levels, astrogliosis, microglial activation, and pro-inflammatory cytokine levels.[6]
Biochemical and Molecular Assays
-
Western Blotting: Used to quantify the protein levels of S100B, GFAP, EAAT1, and signaling proteins (e.g., Akt, ERK, NF-κB) in cell lysates or brain tissue homogenates.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of secreted S100B and pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants or brain tissue homogenates.[6][9]
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): Used to measure the mRNA expression levels of S100B and EAAT1.
-
Immunohistochemistry/Immunocytochemistry: Used to visualize the expression and localization of specific proteins (e.g., GFAP, S100B, tyrosine hydroxylase) in brain sections or cultured cells.[12]
-
Glutamate Uptake Assay: Used to measure the functional activity of glutamate transporters in astrocytes. This is typically done by incubating cultured astrocytes with radiolabeled glutamate ([³H]D-aspartate) and measuring the amount of radioactivity taken up by the cells.[4]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for a range of neurological disorders characterized by astrocyte activation and neuroinflammation. Its dual mechanism of action, involving the inhibition of the pro-inflammatory S100B pathway and the enhancement of the neuroprotective EAAT1-mediated glutamate uptake, makes it a particularly attractive candidate for further investigation.
Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy in a wider range of preclinical models of neurological diseases. Clinical trials have been conducted for acute ischemic stroke, and further clinical development in other neurodegenerative diseases such as amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease is warranted.[1] The continued investigation of this compound and similar astrocyte-modulating agents holds the potential to deliver novel and effective treatments for debilitating neurological conditions.
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundic Acid: A Modulator of Astrocyte Function for Glutamate Transporter Upregulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glutamate (B1630785) excitotoxicity, a pathological process involving excessive activation of glutamate receptors, is a key contributor to neuronal damage in a variety of neurological disorders. The clearance of synaptic glutamate is primarily mediated by excitatory amino acid transporters (EAATs), with astrocytes playing a crucial role in this process through the expression of EAAT1 (GLAST) and EAAT2 (GLT-1). Arundic acid (ONO-2506) is a novel astrocyte-modulating agent that has demonstrated neuroprotective effects in several preclinical models of neurodegeneration.[1][2] A primary mechanism underlying its neuroprotective capacity is the upregulation of astrocytic glutamate transporters, thereby enhancing glutamate clearance and mitigating excitotoxicity.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound upregulates glutamate transporters, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Mechanism of Action: From S100B Inhibition to Glutamate Transporter Upregulation
This compound was initially identified as an inhibitor of the synthesis of the S100B protein in astrocytes.[4][5] S100B, a calcium-binding protein, is overexpressed in reactive astrocytes following brain injury and is implicated in neuronal damage.[2][4] By inhibiting S100B synthesis, this compound modulates astrocyte activation and initiates a signaling cascade that culminates in the increased expression and function of the astrocytic glutamate transporter EAAT1.[6][7][8]
The upregulation of EAAT1 by this compound is a multi-faceted process involving the activation of several key intracellular signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK) pathway, and the Nuclear Factor-kappa B (NF-κB) pathway.[9][10]
Signaling Pathways Activated by this compound
This compound treatment in human astrocytes leads to the activation of Akt and ERK signaling pathways.[9] This activation is a crucial upstream event that converges on the transcription factor NF-κB.[9][10] this compound induces the nuclear translocation of NF-κB, which then binds to specific consensus sites on the EAAT1 promoter, driving its transcriptional activation.[9][10] Pharmacological inhibition of NF-κB or mutation of its binding sites on the EAAT1 promoter abrogates the upregulating effects of this compound on EAAT1 expression and function.[9]
Furthermore, this compound has been shown to counteract the manganese (Mn)-induced repression of EAAT1. It achieves this by inhibiting the Mn-induced expression of the transcription factor Ying Yang 1 (YY1), which is a known repressor of EAAT1.[9][11]
Caption: this compound signaling pathway leading to EAAT1 upregulation.
Quantitative Data Summary
The effects of this compound on glutamate transporter expression and function have been quantified in various studies. The following tables summarize the key findings.
Table 1: Effect of this compound on EAAT1 Expression and Function
| Parameter | Cell Type | This compound Concentration | Fold Change (vs. Control) | Reference |
| EAAT1 mRNA | Human Astrocyte (H4) | 50 µM | ~1.8 | [9] |
| EAAT1 Protein | Human Astrocyte (H4) | 50 µM | ~2.0 | [9] |
| EAAT1 Promoter Activity | Human Astrocyte (H4) | 50 µM | ~2.5 | [9] |
| Glutamate Uptake | Human Astrocyte (H4) | 50 µM | ~1.5 | [9] |
| GLAST Protein | Mouse Retina (in vivo) | 10 mg/kg | Significant Increase | [3] |
| EAAT1 Promoter Activity | Human Neuroglioblastoma (H4) | 50 µM | Significant Increase | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on glutamate transporter expression and function.
Cell Culture
Human astrocyte H4 cells and human primary astrocytes are commonly used to study the effects of this compound.[9]
-
Cell Line: Human Astrocyte H4 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentration (e.g., 50 µM) for the specified duration (e.g., 24-72 hours). Control cells are treated with the vehicle alone.
Caption: General workflow for cell culture and this compound treatment.
Western Blotting for EAAT1/EAAT2 Detection
Western blotting is used to quantify the protein levels of EAAT1 and EAAT2.[9][12][13]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for EAAT1 (GLAST) or EAAT2 (GLT-1) (e.g., 1:1000 dilution). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Caption: Workflow for Western blotting of EAAT proteins.
Quantitative Real-Time PCR (qPCR) for EAAT1/EAAT2 mRNA Quantification
qPCR is employed to measure the mRNA expression levels of the genes encoding EAAT1 (SLC1A3) and EAAT2 (SLC1A2).[9][14][15]
-
RNA Extraction: Total RNA is isolated from treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and specific primers for human SLC1A3 and SLC1A2. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Human SLC1A3 (EAAT1) Forward Primer: (Example) 5'-GCT GGG CTT CAT TGG CTT C-3'
-
Human SLC1A3 (EAAT1) Reverse Primer: (Example) 5'-TGG GTT GTC TGA AGC TCT TGG-3'
-
Human SLC1A2 (EAAT2) Forward Primer: (Example) 5'-TGC CAA CAG AGG ACA TCA GCC T-3'[14]
-
Human SLC1A2 (EAAT2) Reverse Primer: (Example) 5'-CAG CTC AGA CTT GGA GAG GTG A-3'[14]
-
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.
Caption: Workflow for qPCR analysis of EAAT mRNA expression.
Glutamate Uptake Assay
This assay measures the functional activity of glutamate transporters.[9][16][17][18]
-
Cell Preparation: Astrocytes are cultured in 24-well plates and treated with this compound as described above.
-
Assay Buffer: The assay is performed in a balanced salt solution (BSS) containing (in mM): 135 NaCl, 3.1 KCl, 1.2 CaCl2, 1.2 MgSO4, 0.5 KH2PO4, 5 PIPES, and 2 glucose, pH 7.2.[19]
-
Uptake Reaction: The culture medium is replaced with pre-warmed BSS. The uptake is initiated by adding a solution containing a known concentration of L-glutamate and a tracer amount of [3H]L-glutamate.
-
Incubation: The cells are incubated at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.
-
Termination: The uptake is stopped by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold BSS.
-
Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS), and the radioactivity in the lysate is measured using a liquid scintillation counter.
-
Normalization: The glutamate uptake is normalized to the total protein content in each well.
Caption: Workflow for the glutamate uptake assay.
Clinical Context
The neuroprotective properties of this compound, including its ability to enhance glutamate transport, have led to its investigation in clinical trials for several neurodegenerative diseases.[5][20] Phase II clinical trials have been completed for amyotrophic lateral sclerosis (ALS), a disease in which glutamate excitotoxicity is a well-established component of its pathophysiology.[21][22] this compound has also been investigated for the treatment of stroke and Alzheimer's disease.[5][20]
Conclusion
This compound represents a promising therapeutic agent that targets astrocyte dysfunction to confer neuroprotection. Its ability to upregulate the expression and function of the glutamate transporter EAAT1 through the modulation of the S100B, Akt, ERK, and NF-κB signaling pathways highlights a novel strategy for combating glutamate-mediated excitotoxicity. The detailed molecular mechanisms and experimental protocols presented in this guide provide a solid foundation for further research into this compound and the development of related compounds for the treatment of a range of devastating neurological disorders.
References
- 1. Neuroprotective effect of this compound, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates retinal ganglion cell death by increasing glutamate/aspartate transporter expression in a model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect on Different Glial Cell Types of S100B Modulation in Multiple Sclerosis Experimental Models | MDPI [mdpi.com]
- 9. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Localization of excitatory amino acid transporters EAAT1 and EAAT2 in human postmortem cortex: a light and electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. The Clinical Trial Landscape in Amyotrophic Lateral Sclerosis – Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Arundic Acid: A Modulator of Astrocyte-Mediated Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including acute injuries like stroke and chronic neurodegenerative diseases. A key player in this complex process is the activation of glial cells, particularly astrocytes. Activated astrocytes can release a variety of pro-inflammatory mediators, contributing to a cycle of inflammation and neuronal damage. Arundic Acid (also known as ONO-2506) has emerged as a promising therapeutic agent that targets neuroinflammation by modulating astrocyte activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on key neuroinflammatory markers, detailed experimental protocols for its investigation, and a summary of quantitative findings from preclinical studies.
Mechanism of Action: Inhibition of S100B Synthesis
This compound's primary mechanism of action is the inhibition of the synthesis of the S100B protein in astrocytes.[1][2][3][4] S100B is a calcium-binding protein that, when overexpressed and released by activated astrocytes, acts as a potent pro-inflammatory cytokine.[3][5] By suppressing the synthesis of S100B, this compound effectively dampens the downstream inflammatory cascade.[2][5][6]
This targeted action on astrocytes helps to reduce the activation of both astrocytes and microglia, the resident immune cells of the central nervous system.[3][5] The consequence is a significant decrease in the production and release of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as a reduction in oxidative stress through the diminished production of reactive oxygen species (ROS).[3][5][7]
Signaling Pathway of this compound's Anti-Neuroinflammatory Effect
Quantitative Effects on Neuroinflammatory Markers
Multiple preclinical studies have demonstrated the potent anti-neuroinflammatory effects of this compound across various models of neurological disorders. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on S100B and Glial Activation Markers
| Model | Treatment Group | S100B Levels | Glial Fibrillary Acidic Protein (GFAP) | Ionized calcium-binding adapter molecule 1 (Iba1) | Reference |
| Intracerebral Hemorrhage (ICH) in Rats | ICH + this compound | Reduced | Reduced astrogliosis | Reduced microglial activation | [3][5] |
| MPTP-induced Parkinson's Disease in Mice | MPTP + this compound | Suppressed expression | Earlier appearance of reactive astrocytes (day 3 vs day 7) | - | [6] |
| Status Epilepticus (Li-pilocarpine) in Rats | SE + this compound | Decreased | Decreased | - | [5] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Oxidative Stress
| Model | Treatment Group | Interleukin-1β (IL-1β) | Tumor Necrosis Factor-α (TNF-α) | Reactive Oxygen Species (ROS) | Reference |
| Intracerebral Hemorrhage (ICH) in Rats | ICH + this compound | Decreased | Decreased | Decreased production | [3][5] |
| Status Epilepticus (Li-pilocarpine) in Rats | SE + this compound | Reduced | - | - | [5] |
| MPTP-induced Parkinson's Disease in Mice | MPTP + this compound | - | - | Reduced levels of RNS and ROS | [7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the effects of this compound.
Animal Models of Neuroinflammation
This model is widely used to mimic the pathophysiology of hemorrhagic stroke.[1][8][9]
-
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.[10]
-
A burr hole is drilled over the target brain region (e.g., striatum).[10]
-
A specific amount of bacterial collagenase (e.g., Type IV or VII-S) is injected into the brain parenchyma.[1][10] This enzyme degrades the basal lamina of blood vessels, leading to a localized hemorrhage.[9]
-
The needle is left in place for a few minutes to prevent backflow and then slowly withdrawn.[10]
-
The burr hole is sealed, and the scalp is sutured.
-
-
This compound Administration: In a typical study, this compound (e.g., 2 μg/μl) or vehicle is administered via intracerebroventricular (ICV) injection immediately before the induction of ICH.[3][11]
This model recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons.[6]
-
Procedure:
-
Mice (e.g., C57BL/6) receive multiple intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 20 mg/kg) at set intervals.[6]
-
MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.
-
-
This compound Administration: this compound (e.g., 30 mg/kg, i.p.) is administered at various time points after the last MPTP injection to assess its neuroprotective effects.[6]
This model is used to study the mechanisms of epilepsy and the associated neuroinflammation.[5][12][13]
-
Procedure:
-
Rats are pre-treated with lithium chloride.[12]
-
Several hours later, pilocarpine (B147212) is administered to induce status epilepticus.[12] This cholinergic agonist induces prolonged seizures.
-
Seizure activity is monitored and can be terminated with a benzodiazepine (B76468) after a set period.
-
-
This compound Administration: this compound is typically administered at specific time points (e.g., 6 or 24 hours) after the induction of SE.[5]
Measurement of Neuroinflammatory Markers
ELISA is a quantitative method used to measure the concentration of specific proteins, such as IL-1β and TNF-α, in brain tissue homogenates.[3]
-
General Protocol:
-
Brain tissue is homogenized in a suitable lysis buffer.
-
The total protein concentration of the homogenate is determined.
-
A microplate pre-coated with a capture antibody specific for the target cytokine is used.[14]
-
Standards and samples are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.[14]
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.[14]
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of the cytokine in the samples is calculated from a standard curve.
-
Immunofluorescence is used to visualize and quantify the expression of specific proteins in brain sections, such as GFAP (for astrocytes) and Iba1 (for microglia).[3][15][16]
-
General Protocol:
-
Animals are perfused, and the brains are fixed (e.g., with 4% paraformaldehyde) and sectioned.[17]
-
Brain sections are washed and blocked to prevent non-specific antibody binding.[17][18]
-
Sections are incubated with primary antibodies against the target proteins (e.g., anti-GFAP, anti-Iba1).[16]
-
After washing, the sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.[17]
-
The sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Images are captured using a fluorescence microscope and analyzed to quantify the intensity and distribution of the fluorescent signal.
-
This assay is used to measure the overall level of ROS in brain tissue.[3][19][20]
-
General Protocol:
-
Brain tissue homogenates are prepared.
-
The non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is added to the samples.[21]
-
Intracellular esterases cleave the acetate (B1210297) groups, and ROS in the sample oxidize the H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21]
-
The fluorescence intensity is measured using a fluorometer and is proportional to the amount of ROS present.
-
Experimental Workflow: Investigating this compound in an ICH Model
Logical Relationships in Neuroinflammation
The central role of S100B in astrocyte-mediated neuroinflammation is a key target for therapeutic intervention. The following diagram illustrates the logical relationship between S100B and the downstream inflammatory events.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for mitigating the detrimental effects of neuroinflammation. By specifically inhibiting the synthesis of S100B in astrocytes, it effectively disrupts a key signaling pathway that drives the production of pro-inflammatory cytokines and reactive oxygen species. The preclinical data from various models of neurological disorders are promising, demonstrating a consistent reduction in neuroinflammatory markers and associated improvements in outcomes.
Further research should focus on elucidating the precise molecular mechanisms by which this compound regulates S100B synthesis. Additionally, long-term studies are needed to fully understand its impact on chronic neurodegenerative processes. The translation of these promising preclinical findings into clinical applications will be a critical next step in harnessing the therapeutic potential of this compound for the treatment of a wide range of neurological conditions characterized by neuroinflammation. Phase II clinical trials have been completed for acute ischemic stroke and other neurodegenerative diseases, and the outcomes of these will be pivotal in determining its future clinical utility.[4]
References
- 1. A Rat Model of Intracerebral Hemorrhage Induced by Collagenase IV [en.bio-protocol.org]
- 2. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of this compound, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Intracerebral Hemorrhage Models in Rat: Comparing Collagenase to Blood Infusion | Semantic Scholar [semanticscholar.org]
- 9. A Multi-Model Pipeline for Translational Intracerebral Haemorrhage Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Seizures and Interictal Epileptiform Activity in the Rat Collagenase Model for Intracerebral Hemorrhage [frontiersin.org]
- 11. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lithium-pilocarpine-induced status epilepticus in immature rats result in long-term deficits in spatial learning and hippocampal cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 18. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of DCF fluorescence as a measure of reactive oxygen species in murine islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Synthesis of ONO-2506 (Arundic Acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-2506, also known as Arundic Acid or (R)-(-)-2-propyloctanoic acid, is a novel small molecule that has garnered significant interest for its neuroprotective properties.[1] This technical guide provides an in-depth overview of the discovery, initial synthesis, and mechanism of action of ONO-2506. It is designed to be a comprehensive resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key biological pathways involved. The core of ONO-2506's therapeutic potential lies in its ability to selectively inhibit the synthesis of S100B, a calcium-binding protein predominantly found in astrocytes.[1] Overexpression of S100B is implicated in the pathophysiology of various neurological disorders, including stroke, Alzheimer's disease, and spinal cord injury, primarily through the exacerbation of neuroinflammation. By modulating astrocyte activity and reducing S100B levels, ONO-2506 presents a promising strategy for mitigating secondary injury cascades and promoting neuronal survival.
Discovery and Rationale
The discovery of ONO-2506 by Ono Pharmaceutical Co., Ltd. stemmed from research into the role of astrocytes in the progression of neurological damage following acute brain injury.[2] Reactive astrogliosis, a response of astrocytes to central nervous system (CNS) injury, is characterized by the overexpression and release of S100B.[1] While S100B has neurotrophic functions at physiological concentrations, its sustained overproduction contributes to a pro-inflammatory environment, leading to secondary neuronal death and infarct expansion.[1] ONO-2506 was identified as a potent inhibitor of S100B synthesis in cultured astrocytes, offering a targeted approach to suppress the detrimental effects of reactive astrogliosis without compromising the supportive functions of these glial cells.[1]
Initial Synthesis of ONO-2506 ((R)-(-)-2-propyloctanoic acid)
While the precise initial laboratory synthesis by Ono Pharmaceutical is not publicly detailed, a plausible and commonly cited enantioselective route for (R)-(-)-2-propyloctanoic acid is described below. This synthesis utilizes a chiral auxiliary to introduce the desired stereochemistry.
Experimental Protocol: Asymmetric Synthesis of (R)-(-)-2-propyloctanoic acid
-
Preparation of the Chiral Auxiliary-Acyl Imide:
-
(S)-4-benzyl-2-oxazolidinone is acylated with octanoyl chloride in the presence of a base such as triethylamine (B128534) in an aprotic solvent like dichloromethane (B109758) at 0°C to room temperature.
-
The resulting N-octanoyl- (S)-4-benzyl-2-oxazolidinone is purified by column chromatography.
-
-
Diastereoselective Alkylation:
-
The acylated chiral auxiliary is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at a low temperature (e.g., -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding enolate.
-
The enolate is then reacted with 1-iodopropane (B42940) to introduce the propyl group at the α-position. The steric hindrance provided by the chiral auxiliary directs the alkylation to predominantly form the (R)-diastereomer.
-
-
Cleavage of the Chiral Auxiliary:
-
The resulting N-((R)-2-propyloctanoyl)-(S)-4-benzyl-2-oxazolidinone is hydrolyzed to yield the desired (R)-(-)-2-propyloctanoic acid. This is typically achieved by treatment with lithium hydroxide (B78521) and hydrogen peroxide in a mixture of THF and water.
-
The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, can be recovered and recycled.
-
-
Purification:
-
The crude (R)-(-)-2-propyloctanoic acid is purified by extraction and subsequent column chromatography or distillation to yield the final product with high enantiomeric excess.
-
Mechanism of Action and Signaling Pathway
ONO-2506's primary mechanism of action is the inhibition of S100B synthesis in astrocytes.[1] This leads to a cascade of downstream effects that collectively contribute to its neuroprotective properties.
-
Reduction of Neuroinflammation: By decreasing the production of S100B, ONO-2506 attenuates the activation of microglia and the subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3][4]
-
Modulation of Astrocyte Activation: ONO-2506 reduces the morphological and biochemical markers of reactive astrogliosis, including the expression of Glial Fibrillary Acidic Protein (GFAP).[5]
-
Regulation of Glutamate (B1630785) Homeostasis: ONO-2506 has been shown to restore the function of astroglial glutamate transporters (e.g., GLT-1/EAAT2).[1][6] This enhances the clearance of excess glutamate from the synaptic cleft, thereby reducing excitotoxicity.
The signaling pathway downstream of S100B that is modulated by ONO-2506 is believed to involve the Receptor for Advanced Glycation Endproducts (RAGE) and subsequent activation of transcription factors like NF-κB and MAPK pathways, which are pivotal in the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ONO-2506.
Table 1: In Vivo Efficacy of ONO-2506 in a Rat Model of Spinal Cord Injury
| Treatment Group | Dose (mg/kg) | Basso, Beattie, and Bresnahan (BBB) Score (at 12 weeks) | % Grip Test (at 12 weeks) |
| Control (Saline) | - | Significantly lower than Group II | 7.0% |
| ONO-2506 (Group I) | 10 | - | 20.3% |
| ONO-2506 (Group II) | 20 | Significantly better than control | 43.0% |
| Data from Hanada et al., J Neurol Sci, 2014.[7] |
Table 2: Effect of ONO-2506 on Pro-inflammatory Cytokines in a Rat Model of Intracerebral Hemorrhage
| Analyte | Treatment | Effect |
| IL-1β | ONO-2506 | Significant reduction in the damaged striatum |
| TNF-α | ONO-2506 | Significant reduction in the damaged striatum |
| Data from Cordeiro et al., Cell Mol Neurobiol, 2022.[3] |
Table 3: Phase I Clinical Trial of ONO-2506 in Acute Ischemic Stroke
| Dose Group | Number of Patients | Serious Adverse Events |
| Placebo | 43 | 11.6% premature terminations due to AEs |
| ONO-2506 (2-12 mg/kg/h) | 49 | 8.2% premature terminations due to AEs |
| Data from a multicenter, dose-escalating, randomized, double-blind Phase I trial. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of ONO-2506.
5.1. Primary Astrocyte Culture
This protocol is essential for in vitro studies of ONO-2506's effect on S100B synthesis.
-
Tissue Dissociation:
-
Cerebral cortices are dissected from neonatal rat pups (P1-P3).
-
The tissue is mechanically dissociated by trituration in a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
The cell suspension is filtered through a nylon mesh (e.g., 70 µm) to remove debris.
-
-
Cell Plating and Culture:
-
Cells are plated onto poly-L-lysine coated culture flasks or plates.
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
Astrocyte Purification:
-
After 7-10 days in culture, flasks are shaken overnight on an orbital shaker to detach and remove microglia and oligodendrocytes.
-
The remaining adherent cells, which are predominantly astrocytes, are then used for experiments.
-
5.2. S100B Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the concentration of S100B in cell culture supernatants or biological fluids.
References
- 1. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Isolation and monoculture of functional primary astrocytes from the adult mouse spinal cord [frontiersin.org]
- 4. Application of glial fibrillary acidic protein immunohistochemistry in the quantification of astrocytes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. biovendor.com [biovendor.com]
Arundic Acid: A Modulator of Astrocyte Activity with Therapeutic Potential in Central Nervous System Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arundic acid, also known as ONO-2506, is a novel small molecule that modulates astrocyte activation and has demonstrated significant neuroprotective effects in a range of preclinical models of central nervous system (CNS) disorders. Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes, a key mediator of neuroinflammation. Additionally, this compound has been shown to upregulate the expression of the astrocytic glutamate (B1630785) transporter EAAT1, addressing excitotoxicity. This guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanisms of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the associated signaling pathways.
Core Therapeutic Targets and Mechanisms of Action
This compound's neuroprotective effects stem from its modulation of two critical aspects of astrocyte pathophysiology in CNS disorders: neuroinflammation and glutamate excitotoxicity.
Inhibition of S100B Synthesis and Attenuation of Neuroinflammation
The principal therapeutic target of this compound is the inhibition of the synthesis of S100B, a calcium-binding protein predominantly expressed in astrocytes.[1][2][3] In response to CNS injury, reactive astrocytes upregulate and release S100B, which at high extracellular concentrations, acts as a damage-associated molecular pattern (DAMP). This triggers a cascade of inflammatory responses, including the activation of microglia and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as reactive oxygen species (ROS).[4][5] This sustained neuroinflammatory state contributes to secondary brain injury and neuronal death.
This compound intervenes by suppressing the synthesis of S100B in astrocytes, thereby reducing its extracellular release and mitigating the downstream inflammatory cascade.[2][3] This leads to decreased astrogliosis and microglial activation, ultimately protecting neurons from inflammatory damage.[4]
dot
Upregulation of Glutamate Transporter EAAT1 and Reduction of Excitotoxicity
This compound has a second, distinct mechanism of action involving the upregulation of the excitatory amino acid transporter 1 (EAAT1), also known as glutamate-aspartate transporter (GLAST).[6][7] EAAT1 is an astrocytic glutamate transporter responsible for clearing excess glutamate from the synaptic cleft. In many CNS disorders, impaired glutamate uptake leads to excitotoxicity, a major contributor to neuronal cell death.
This compound increases the expression and function of EAAT1 at the transcriptional level.[6] This is achieved through the activation of the Akt, ERK, and NF-κB signaling pathways.[6][7] The activation of these pathways leads to the nuclear translocation of NF-κB, which then binds to the EAAT1 promoter, enhancing its transcription.[7] By increasing the capacity for glutamate uptake, this compound helps to mitigate excitotoxic neuronal damage.
dot
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies of this compound in various CNS disorders.
Table 1: Acute Ischemic Stroke
| Study Type | Model/Population | Dosing Regimen | Key Outcome Measure | Result | Citation |
| Phase I Clinical Trial | Acute Ischemic Stroke Patients | 2-12 mg/kg/h IV for 1h daily for 7 days | Change from baseline NIHSS | Trend towards improvement in the 8 mg/kg/h group on Days 3, 7, 10, and 40 (p<0.05 vs. placebo) | [8] |
| Phase II Clinical Trial (Japan) | Acute Ischemic Stroke Patients | 8 mg/kg IV for 7 days | Modified Rankin Scale (mRS) score ≤ 2 at 1 month | 45.7% in the 8 mg/kg group vs. 27.8% in the placebo group (significant) | [9] |
Table 2: Intracerebral Hemorrhage (ICH)
| Study Type | Model | Dosing Regimen | Key Outcome Measure | Result | Citation |
| Preclinical | Collagenase-induced ICH in rats | 2 µg/µl intracerebroventricular injection | Motor function, S100B levels, pro-inflammatory cytokines | Prevented motor dysfunction, reduced S100B levels, and decreased IL-1β and TNF-α | [4][5] |
Table 3: Spinal Cord Injury (SCI)
| Study Type | Model | Dosing Regimen | Key Outcome Measure | Result | Citation |
| Preclinical | Thoracic SCI in rats | 10 mg/kg and 20 mg/kg IV for 7 days | Basso, Beattie, and Bresnahan (BBB) score and %grip test | 20 mg/kg group showed significantly better BBB scores and a %grip of 43.0% vs. 7.0% in the control group at 12 weeks | [1] |
Table 4: Alzheimer's Disease
| Study Type | Model | Dosing Regimen | Key Outcome Measure | Result | Citation |
| Preclinical | Tg APP(sw) mice | Oral administration for 6 months | Beta-amyloid deposits and plaque-associated gliosis | Significantly ameliorated beta-amyloid deposits and reactive gliosis | [10] |
Table 5: Parkinson's Disease
| Study Type | Model | Dosing Regimen | Key Outcome Measure | Result | Citation |
| Preclinical | MPTP-induced mouse model | 30 mg/kg IP at multiple time points post-MPTP | Dopaminergic neuron loss in substantia nigra | 56% reduction in dopaminergic neurons in the treated group vs. 87% loss in the MPTP-only group | [11] |
Table 6: Multiple Sclerosis
| Study Type | Model | Dosing Regimen | Key Outcome Measure | Result | Citation |
| Preclinical | Chronic Experimental Autoimmune Encephalomyelitis (EAE) in mice | 4 mg/kg intraperitoneal from day 7 post-immunization | EAE clinical score | Significantly reduced average and cumulative disease scores (p<0.0001) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Create a burr hole over the left striatum.
-
Inject bacterial collagenase (e.g., 0.075 units in 0.5 µl of saline) into the striatum at a slow rate (e.g., 2 µl/min).[5]
-
Leave the needle in place for a few minutes before slowly withdrawing it.
-
-
This compound Administration: Intracerebroventricular (ICV) injection of this compound (e.g., 2 µg/µl) immediately before or after ICH induction.[4][13]
-
Outcome Measures:
-
Behavioral Testing: Assess motor function using tests like the Ladder Rung Walking Test and Grip Strength Test.[4]
-
Histology and Immunohistochemistry: Perfuse brains at specified time points and process for staining to assess lesion volume, astrogliosis (GFAP staining), microglial activation (Iba1 staining), and S100B levels.[4]
-
ELISA: Measure levels of pro-inflammatory cytokines (IL-1β, TNF-α) in brain homogenates.[4]
-
ROS Assay: Assess reactive oxygen species production using assays like the dichlorofluorescein (DCF) oxidation assay.[5]
-
MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice.
-
MPTP Administration: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
This compound Administration: Administer this compound (e.g., 30 mg/kg, i.p.) at various time points after the last MPTP injection (e.g., 1 min, 6 h, 24 h, 48 h, and 72 h).
-
Outcome Measures:
-
Behavioral Testing: Evaluate motor deficits using the pole test and catalepsy test.
-
Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra. Assess astrogliosis (GFAP) and S100B expression.
-
Phase I Clinical Trial in Acute Ischemic Stroke
-
Study Design: Multicenter, dose-escalating, randomized, double-blind, placebo-controlled trial.[8]
-
Patient Population: Patients with acute ischemic stroke within 24 hours of symptom onset.[8]
-
Treatment: Intravenous infusion of this compound or placebo in sequential dose tiers (2-12 mg/kg/h) for 1 hour daily for 7 days.[8]
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events.[8]
-
Exploratory Efficacy: Change from baseline in the National Institutes of Health Stroke Scale (NIHSS) at multiple time points up to 40 days.[8]
-
Pharmacokinetics: Measure plasma concentrations of this compound to determine parameters like maximum concentration and terminal half-life.
-
dot
Conclusion
This compound presents a promising, multi-modal therapeutic strategy for a variety of CNS disorders. Its dual action of inhibiting S100B-mediated neuroinflammation and upregulating EAAT1 to combat excitotoxicity addresses two key pathological processes common to many neurological conditions. The robust preclinical data, supported by initial positive signals in early-phase clinical trials for ischemic stroke, underscore the potential of this compound as a neuroprotective agent. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and establish its role in the management of these debilitating diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and advancing its clinical development.
References
- 1. This compound (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and tolerability of this compound in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. This compound ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Promise of Neuroprotective Agents in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S100B Protein as a Therapeutic Target in Multiple Sclerosis: The S100B Inhibitor this compound Protects from Chronic Experimental Autoimmune Encephalomyelitis [mdpi.com]
- 13. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundic Acid and Its Effects on Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arundic acid (ONO-2506) is a novel neuroprotective agent that modulates neuroinflammation, a critical component in the pathophysiology of various neurodegenerative diseases. Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes. The reduction of extracellular S100B, a potent activator of microglia, leads to a downstream dampening of microglial activation and a subsequent decrease in the production of pro-inflammatory mediators. This technical guide provides an in-depth overview of the effects of this compound on microglial activation, focusing on the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols for researchers.
Core Mechanism of Action: Indirect Modulation of Microglia
This compound's influence on microglial activation is primarily indirect, stemming from its targeted action on astrocytes. In response to brain injury or disease, astrocytes become reactive and upregulate the synthesis and secretion of the S100B protein.[1][2] Extracellular S100B then acts as a damage-associated molecular pattern (DAMP), binding to the Receptor for Advanced Glycation End products (RAGE) on the surface of microglia.[3][4] This interaction triggers a cascade of intracellular signaling events that result in microglial activation, characterized by morphological changes, proliferation, and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[5][6]
This compound intervenes at the initial step of this process by inhibiting the synthesis of S100B in astrocytes.[1][7] By reducing the extracellular concentration of S100B, this compound effectively diminishes the primary signal for RAGE-mediated microglial activation, leading to a reduction in neuroinflammation.[5][8]
Quantitative Data on this compound's Effects
While direct quantitative data on the dose-dependent effects of this compound on microglial cells is limited, studies on astrocytes demonstrate its efficacy in reducing S100B and consequently, inflammatory cytokine production.
| Treatment | Analyte | Cell Type | Concentration | Result | Reference |
| This compound | S100B | Astrocytic Cultures | 100 ng/mL | Significant reduction in protein levels in supernatant (p = 0.0135) | [9] |
| This compound | TNF-α | Astrocytic Cultures | 100 ng/mL | Significant reduction in protein levels in supernatant (p = 0.0277) | [9] |
These findings in astrocytes provide a quantitative basis for the subsequent qualitative and quantitative reductions in microglial activation observed in various in vivo and in vitro models.[5][8]
Signaling Pathways Modulated by this compound
The reduction in extracellular S100B by this compound leads to the downregulation of several key signaling pathways within microglia that are critical for their activation.
S100B-RAGE Signaling Pathway
The binding of S100B to RAGE on microglia is the primary trigger for their activation in this context. This interaction initiates downstream signaling cascades involving NF-κB, ERK, and Akt.
This compound inhibits S100B synthesis in astrocytes, reducing microglial activation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. S100B-RAGE signaling in microglia leads to the phosphorylation and degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-1β. By reducing S100B levels, this compound indirectly inhibits this pro-inflammatory cascade.
S100B-RAGE signaling activates the NF-κB pathway, leading to pro-inflammatory gene expression.
ERK and Akt Signaling Pathways
The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways are also implicated in S100B-RAGE mediated microglial activation. These pathways can contribute to cell survival, proliferation, and the inflammatory response. The reduction of S100B by this compound is expected to attenuate the activation of these pathways in microglia, further contributing to its anti-inflammatory effects.
S100B-RAGE interaction also activates ERK and Akt pathways in microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on microglial activation.
Primary Microglia Culture
This protocol describes the isolation and culture of primary microglia from neonatal mouse or rat pups.
-
Materials:
-
Neonatal mouse/rat pups (P0-P3)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
T-75 culture flasks, poly-D-lysine coated
-
Centrifuge, incubator, water bath, dissection tools
-
-
Procedure:
-
Euthanize pups according to approved protocols.
-
Dissect cortices in ice-cold PBS.
-
Mince tissue and incubate in Trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I and triturate the tissue gently to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in DMEM with 10% FBS and Penicillin-Streptomycin, and plate in poly-D-lysine coated T-75 flasks.
-
Culture for 10-14 days to form a confluent mixed glial layer.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia, centrifuge, and re-plate in fresh media for experiments.
-
Workflow for primary microglia isolation and culture.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol details the visualization and quantification of NF-κB p65 nuclear translocation in microglia.
-
Materials:
-
Primary microglia cultured on coverslips
-
Lipopolysaccharide (LPS) or S100B protein for stimulation
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: fluorescently-conjugated
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
-
-
Procedure:
-
Pre-treat microglia with this compound for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) or S100B for 30-60 minutes.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-NF-κB p65 antibody overnight at 4°C.
-
Incubate with fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the ratio of nuclear to cytoplasmic fluorescence intensity to determine the extent of translocation.
-
Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the detection and quantification of ERK phosphorylation, a marker of its activation.
-
Materials:
-
Primary microglia
-
Stimulants and this compound as in 4.2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK, anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat microglia as described in 4.2.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with anti-p-ERK antibody overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect chemiluminescence.
-
Strip the membrane and re-probe with anti-total-ERK antibody for normalization.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.
-
ELISA for TNF-α and IL-1β
This protocol details the quantification of secreted pro-inflammatory cytokines in microglia culture supernatants.
-
Materials:
-
Primary microglia
-
Stimulants and this compound as in 4.2
-
ELISA kits for TNF-α and IL-1β
-
Microplate reader
-
-
Procedure:
-
Treat microglia as described in 4.2 for a longer duration (e.g., 6-24 hours).
-
Collect the culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to antibody-coated wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of cytokines in the samples based on the standard curve.
-
Conclusion
This compound presents a promising therapeutic strategy for neurodegenerative diseases by targeting neuroinflammation. Its primary effect on inhibiting S100B synthesis in astrocytes leads to a significant reduction in microglial activation and the subsequent production of pro-inflammatory cytokines. The indirect modulation of key signaling pathways in microglia, including NF-κB, ERK, and Akt, underscores its potential to restore a homeostatic microenvironment in the central nervous system. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and similar compounds on glial cell biology and neuroinflammation. Further research focusing on direct, concentration-dependent effects of this compound on microglia, potentially in co-culture systems, will be invaluable in fully elucidating its therapeutic potential.
References
- 1. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 3. S100B Protein Stimulates Microglia Migration via RAGE-dependent Up-regulation of Chemokine Expression and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of microglial receptor for advanced glycation endproducts (RAGE) in Alzheimer's disease: identification of a cellular activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Arundic Acid: A Modulator of Astrocyte Activity for Neuroprotection in Parkinson's Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to debilitating motor and non-motor symptoms. While current therapies primarily manage symptoms, the quest for disease-modifying treatments that can slow or halt the neurodegenerative process is a critical area of research. Arundic acid (ONO-2506), a novel astrocyte-modulating agent, has emerged as a promising neuroprotective candidate. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in models of Parkinson's disease, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action: Inhibition of S100B Synthesis
This compound's primary neuroprotective mechanism is attributed to its ability to modulate the activation of astrocytes, a type of glial cell in the central nervous system.[1][2] In response to neuronal injury, such as that induced by neurotoxins used to model Parkinson's disease, astrocytes become reactive and upregulate the synthesis and secretion of the S100B protein.[1][3] While S100B has neurotrophic functions at physiological concentrations, its overexpression is associated with detrimental effects, including the promotion of neuroinflammation and neuronal damage.[3][4] this compound has been shown to specifically inhibit the synthesis of S100B in astrocytes, thereby mitigating its neurotoxic effects.[1][2][3]
Signaling Pathway of this compound in Neuroprotection
The neuroprotective effects of this compound are mediated through the downregulation of the S100B-dependent inflammatory cascade. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Quantitative Data on Neuroprotective Effects
The efficacy of this compound has been quantified in various preclinical studies, primarily using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Dopaminergic Neuron Survival and Dopamine (B1211576) Levels in the MPTP Mouse Model
| Parameter | MPTP Control | MPTP + this compound | % Protection/Recovery | Reference |
| Striatal Dopamine Content (% of normal) | 21% | 52% | 39.2% | [1][5] |
| Tyrosine Hydroxylase-positive Neurons in Substantia Nigra (% loss) | 87% | 56% | 35.6% | [1][5] |
Table 2: Behavioral Improvements with this compound in the MPTP Mouse Model
| Behavioral Test | MPTP Control | MPTP + this compound | Outcome | Reference |
| Pole Test | Exhibited motor deficits | Prevented motor abnormalities | Improved motor coordination | [1] |
| Catalepsy Test | Exhibited motor deficits | Prevented motor abnormalities | Reduced catalepsy | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
MPTP Mouse Model of Parkinson's Disease
A widely used protocol to induce parkinsonism in mice involves the administration of the neurotoxin MPTP.
Caption: Typical experimental workflow for the MPTP mouse model.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: Mice receive four intraperitoneal (i.p.) injections of MPTP hydrochloride (20 mg/kg) at 2-hour intervals.[1] MPTP is dissolved in sterile saline.
-
This compound Treatment: this compound (30 mg/kg, i.p.) is administered at multiple time points after the last MPTP injection, for example, at 1 minute, 6 hours, 24 hours, 48 hours, and 72 hours.[1]
-
Endpoint: Animals are typically euthanized 7 days after the final MPTP injection for neurochemical and histological analysis.[1]
Immunohistochemical Analysis
Immunohistochemistry is used to visualize and quantify the loss of dopaminergic neurons.
Detailed Methodology:
-
Tissue Preparation: Brains are collected, fixed in 4% paraformaldehyde, and cryoprotected in a sucrose (B13894) solution. Coronal sections of the substantia nigra and striatum are prepared using a cryostat.
-
Staining: Sections are incubated with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to label dopaminergic neurons. A secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection is then applied.
-
Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to provide an unbiased estimate of cell loss. The density of TH-positive fibers in the striatum can also be quantified.
Behavioral Testing
Behavioral tests are conducted to assess motor deficits and the therapeutic effects of this compound.
Detailed Methodology:
-
Pole Test: This test measures bradykinesia and motor coordination. A mouse is placed head-up on top of a vertical wooden pole. The time it takes for the mouse to turn around and descend the pole is recorded.
-
Catalepsy Test: This test assesses the inability to correct an externally imposed posture. The mouse's forepaws are placed on an elevated horizontal bar, and the time it remains in this position is measured.
Beyond S100B Inhibition: Other Potential Mechanisms
While the inhibition of S100B synthesis is the most well-documented mechanism of this compound, other potential neuroprotective actions may contribute to its efficacy. These include the modulation of neuroinflammation through other pathways and the reduction of oxidative stress.[6] Further research is needed to fully elucidate these additional mechanisms.
Clinical Development
This compound (ONO-2506) has undergone Phase II clinical trials for the treatment of Parkinson's disease.[7][8] While detailed results of these trials are not widely published in peer-reviewed literature, the completion of these studies indicates that the compound has been evaluated for safety and preliminary efficacy in humans.
Conclusion
This compound represents a promising neuroprotective strategy for Parkinson's disease by targeting astrocyte-mediated neuroinflammation through the inhibition of S100B synthesis. Preclinical studies in the MPTP mouse model have demonstrated its ability to protect dopaminergic neurons, restore dopamine levels, and improve motor function. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other astrocyte-modulating agents as potential disease-modifying therapies for Parkinson's disease.
References
- 1. modelorg.com [modelorg.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging role of S100B protein implication in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship of S100 Proteins with Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundic Acid for Amyotrophic Lateral Sclerosis (ALS) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet need for effective therapies. Arundic acid (ONO-2506), a modulator of astrocyte activity, has emerged as a compound of interest in neuroprotective research. This technical guide provides a comprehensive overview of the core research surrounding this compound for ALS, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways. The primary mechanism of this compound involves the inhibition of S100B protein synthesis in astrocytes, a key player in neuroinflammation and excitotoxicity. This guide aims to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies for ALS.
Introduction to this compound and its Rationale in ALS
This compound, chemically (R)-(-)-2-propyloctanoic acid, is a novel astrocyte-modulating agent.[1] The scientific rationale for its investigation in Amyotrophic Lateral Sclerosis (ALS) stems from its ability to inhibit the synthesis of the S100B protein in astrocytes.[2][3] S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes, is implicated in neuronal damage and death.[1][2] In the context of ALS, where neuroinflammation and glial cell activation are known to contribute to disease progression, targeting S100B presents a promising therapeutic strategy.[4]
This compound has been investigated in various models of central nervous system (CNS) disorders, demonstrating neuroprotective effects.[5][6] Its development for neurodegenerative diseases, including ALS, has progressed to clinical trials.[5][7]
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its modulation of astrocyte function, leading to a cascade of downstream effects that mitigate key pathological processes in neurodegeneration.
Inhibition of S100B Synthesis
The principal mechanism of this compound is the inhibition of S100B synthesis in astrocytes.[1][2][3] Elevated levels of extracellular S100B are associated with the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which contribute to neuronal damage.[8][9][10] By reducing S100B synthesis, this compound can attenuate this neuroinflammatory cascade.[8][9]
Modulation of Glutamate (B1630785) Transport
This compound has been shown to increase the expression and function of the astrocytic glutamate transporter EAAT1 (Excitatory Amino Acid Transporter 1).[5] This is a critical function in the context of ALS, where excitotoxicity due to excess synaptic glutamate is a major contributor to motor neuron death. The upregulation of EAAT1 enhances the clearance of glutamate from the synapse, thereby reducing excitotoxic injury.[5]
Signaling Pathways
The upregulation of EAAT1 by this compound is mediated through the activation of several key signaling pathways:
-
Akt and ERK Pathways: this compound activates the Akt and ERK signaling pathways, which are known to play crucial roles in cell survival and gene expression.[5]
-
NF-κB Pathway: The activation of the NF-κB pathway is essential for the this compound-induced increase in EAAT1 promoter activity and subsequent protein expression.[5]
The interplay of these mechanisms is visualized in the signaling pathway diagram below.
Figure 1: Mechanism of action of this compound in the context of ALS.
Preclinical Data
While a dedicated preclinical study of this compound in the SOD1(G93A) mouse model of ALS with extensive quantitative data on survival and motor function is not publicly available in peer-reviewed literature, studies in other models of CNS injury provide valuable insights into its neuroprotective potential.
Efficacy in a Parkinson's Disease Model
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, this compound demonstrated significant neuroprotective effects.[6]
| Parameter | MPTP Control | This compound (30 mg/kg, i.p.) | % Protection/Recovery | p-value |
| Striatal Dopamine Content (% of normal) | 21% | 52% | 39% recovery | <0.01 |
| Tyrosine Hydroxylase-positive Neuron Loss in Substantia Nigra | 87% | 56% | 36% protection | <0.01 |
| Table 1: Neuroprotective Effects of this compound in an MPTP Mouse Model.[6] |
Efficacy in a Spinal Cord Injury Model
In a rat model of spinal cord injury (SCI), intravenous administration of this compound improved motor function.
| Treatment Group | Basso, Beattie, and Bresnahan (BBB) Score (at 12 weeks) | % Grip Test (at 12 weeks) |
| Control (Saline) | ~10 | 7.0% |
| This compound (10 mg/kg) | Not significantly different from control | 20.3% |
| This compound (20 mg/kg) | Significantly better than control | 43.0% |
| Table 2: Motor Function Improvement with this compound in a Rat SCI Model. |
Biomarker Modulation in CNS Injury Models
Across different preclinical models, this compound has been shown to modulate key biomarkers associated with neuroinflammation and astrogliosis.
| Biomarker | Effect of this compound | CNS Injury Model |
| S100B | Reduced levels | Intracerebral Hemorrhage[8], Parkinson's Disease[6] |
| GFAP (astrogliosis marker) | Reduced expression/astrocyte morphology modulation | Intracerebral Hemorrhage[8], Parkinson's Disease[6] |
| Iba1 (microglia activation marker) | Reduced expression | Intracerebral Hemorrhage[8] |
| IL-1β (pro-inflammatory cytokine) | Decreased release | Intracerebral Hemorrhage[8] |
| TNF-α (pro-inflammatory cytokine) | Decreased release | Intracerebral Hemorrhage[8] |
| Reactive Oxygen Species (ROS) | Decreased production | Intracerebral Hemorrhage[8] |
| Table 3: Modulation of Neuroinflammatory and Injury Biomarkers by this compound. |
Clinical Trial Data in ALS
This compound (ONO-2506PO/Cereact®) has completed Phase II clinical trials for the treatment of ALS.[5][7]
Phase II Study (NCT00403104) and Extension Study (NCT00694941)
A Phase II, multi-center, randomized, double-blind, placebo-controlled study was conducted in Europe to evaluate the efficacy and safety of this compound in ALS patients.[6] An extension study was also conducted to investigate long-term safety.[11]
| Parameter | Details |
| Study Design | Double-blind, placebo-controlled, parallel group.[6] |
| Drug/Dose | ONO-2506PO (Cereact®) 1200 mg/day, orally, once daily for one year.[6] |
| Concomitant Medication | Riluzole. |
| Primary Endpoint | Change in respiratory function (Slow Vital Capacity - SVC).[6] |
| Overall Population Result | No statistically significant difference in the change in SVC between the this compound and placebo groups.[6] |
| Subgroup Analysis (Shorter Disease Duration; ~1 year after onset) | This compound was superior to placebo in preventing the deterioration of respiratory function. A favorable tendency was observed in other functional tests.[6] |
| Subgroup Analysis (Longer Disease Duration) | This compound was inferior to placebo in efficacy.[6] |
| Safety | No notable safety concerns were reported in the entire population.[6] |
| Table 4: Summary of Phase II Clinical Trial Results of this compound in ALS.[6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this compound research.
Preclinical Animal Model and Drug Administration
-
Animal Model: The SOD1(G93A) transgenic mouse is the most widely used model for preclinical ALS research.[12] These mice overexpress a mutant human SOD1 gene, leading to a phenotype that mimics many aspects of human ALS.[12]
-
This compound Administration (General Rodent Protocol):
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline). The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.[6] For chronic studies, oral gavage or administration in drinking water or food can be considered.
-
Dosage: Dosages in rodent models have ranged from 10 mg/kg to 30 mg/kg.[6]
-
Frequency: Administration can be daily or multiple times a day, depending on the study design and the pharmacokinetic profile of the drug.
-
Figure 2: General experimental workflow for preclinical testing in an ALS mouse model.
Motor Function Assessment
-
Rotarod Test:
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
-
Acclimation: Mice are trained on the rotarod for several days before the actual testing, typically at a constant low speed.
-
Testing: The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Measurement: The latency to fall from the rod is recorded. The test is usually repeated three times with a rest interval, and the average or best performance is used.
-
Biomarker Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA) for S100B, IL-1β, and TNF-α:
-
Sample Preparation: Brain or spinal cord tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.
-
Assay Procedure:
-
A 96-well plate is coated with a capture antibody specific for the target protein (e.g., anti-S100B).
-
The plate is blocked to prevent non-specific binding.
-
Samples and standards are added to the wells.
-
A biotinylated detection antibody specific for the target protein is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped, and the absorbance is read on a plate reader.
-
-
Quantification: The concentration of the target protein in the samples is determined by comparison to a standard curve.
-
-
Immunofluorescence for GFAP and Iba1:
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and cryoprotected in sucrose. The tissue is then sectioned on a cryostat.
-
Staining Procedure:
-
Sections are washed and blocked in a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Sections are incubated with primary antibodies (e.g., rabbit anti-Iba1 and mouse anti-GFAP) overnight at 4°C.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse).
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging: Sections are imaged using a fluorescence or confocal microscope. The intensity of the fluorescence signal and the morphology of the cells can be quantified using image analysis software.
-
Figure 3: Workflow for biomarker analysis in preclinical studies.
Discussion and Future Directions
This compound presents a compelling therapeutic approach for ALS by targeting astrocyte-mediated pathology. Its dual action of inhibiting the pro-inflammatory S100B protein and enhancing glutamate uptake addresses two critical components of ALS pathogenesis.
The results of the Phase II clinical trial, while not meeting the primary endpoint in the overall population, suggest a potential benefit in patients with a shorter disease duration.[6] This highlights the importance of early intervention in ALS and warrants further investigation into patient stratification and the therapeutic window for this compound.
Future preclinical research should focus on a comprehensive evaluation of this compound in the SOD1(G93A) mouse model, with a detailed analysis of survival, motor function, and a broad panel of biomarkers at different stages of the disease. Such studies would provide the necessary data to optimize the design of future clinical trials.
For drug development professionals, the favorable safety profile of this compound is an encouraging aspect.[6] Further exploration of its efficacy, potentially in combination with other neuroprotective agents or in specific subpopulations of ALS patients, represents a viable path forward in the quest for effective ALS therapies.
Conclusion
This compound remains a compound of significant interest for ALS research. Its well-defined mechanism of action, targeting key aspects of astrocyte dysfunction, provides a strong rationale for its continued investigation. While clinical trial results have been mixed, the signal of efficacy in a subgroup of patients suggests that with further research into optimal dosing, timing of intervention, and patient selection, this compound could yet prove to be a valuable component of a multi-faceted therapeutic strategy for ALS. This technical guide consolidates the current knowledge to aid researchers in designing the next generation of studies to fully elucidate the potential of this compound in combating this devastating disease.
References
- 1. New Phase 2 trial results show promise for ALS - Packard Center [packardcenter.org]
- 2. neurology.org [neurology.org]
- 3. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Treatment with RD2RD2 Impedes Development of Motoric Phenotype and Delays Symptom Onset in SOD1G93A Transgenic Mice | MDPI [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ono-pharma.com [ono-pharma.com]
- 7. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundic Acid: A Technical Guide to its Role in the Reduction of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arundic acid (ONO-2506) is a novel astrocyte-modulating agent that has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. A primary mechanism underlying its therapeutic potential is the potent inhibition of S100B protein synthesis in astrocytes. Elevated levels of S100B are associated with neuroinflammation and a subsequent increase in reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. This technical guide provides an in-depth overview of the mechanisms by which this compound reduces ROS, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: Inhibition of S100B Synthesis
This compound's principal pharmacological action is the selective inhibition of the synthesis of the S100B protein within astrocytes.[1][2][3] S100B, a calcium-binding protein, is constitutively expressed in astrocytes but is significantly upregulated in response to brain injury and in neurodegenerative conditions.[4] At high concentrations, extracellular S100B acts as a damage-associated molecular pattern (DAMP), initiating and perpetuating neuroinflammatory cascades that are a major source of ROS.[5][6]
Signaling Pathways Modulated by this compound in ROS Reduction
This compound's impact on ROS levels is multifactorial, stemming from its primary effect on S100B and influencing downstream inflammatory and excitotoxic pathways.
Attenuation of Neuroinflammation-Mediated Oxidative Stress
Elevated extracellular S100B activates microglia and astrocytes through the Receptor for Advanced Glycation End products (RAGE).[5][6] This interaction triggers the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[7][8] NF-κB activation leads to the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][9] These cytokines, in turn, stimulate microglia and astrocytes to produce ROS through enzymes like NADPH oxidase.[10] By inhibiting S100B synthesis, this compound disrupts this entire cascade, leading to a significant reduction in neuroinflammation and associated oxidative stress.[2][9]
Upregulation of Glutamate (B1630785) Transporters and Reduction of Excitotoxicity
Glutamate excitotoxicity is another significant contributor to ROS production in the central nervous system. Excessive synaptic glutamate over-activates N-methyl-D-aspartate (NMDA) receptors, leading to calcium influx and subsequent mitochondrial dysfunction, a major source of ROS.[11] this compound has been shown to increase the expression and function of the astrocytic glutamate transporter EAAT1 (also known as GLAST).[12][13][14] By enhancing the reuptake of glutamate from the synapse, this compound mitigates excitotoxicity and the resultant oxidative stress. This effect is mediated through the activation of the Akt, ERK, and NF-κB signaling pathways, which promote the transcription of the EAAT1 gene.[12][14]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical In Vivo Studies
| Model | Species | This compound Dose | Key Findings | Reference |
| Intracerebral Hemorrhage | Rat | 2 µg/µl (ICV) | Reduced ROS levels at 7 days post-injury.[2][9] | [2][9] |
| Alzheimer's Disease (Tg2576) | Mouse | 10 mg/kg/day (oral) | Significantly reduced β-amyloid deposits and S100B levels.[3][4] | [3][4] |
| Parkinson's Disease (MPTP) | Mouse | 30 mg/kg | Protected dopaminergic neurons and reduced levels of reactive nitrogen and oxygen species.[12] | [12] |
Table 2: In Vitro Studies
| Cell Type | Treatment Condition | This compound Concentration | Key Findings | Reference |
| Primary Astrocytes (EAE model) | Inflammatory stimulation | 100 ng/mL | Significant reduction in S100B and TNF-α release.[5] | [5] |
| Human Astrocyte H4 Cells | - | 50 µM | Increased EAAT1 mRNA, protein levels, and glutamate uptake.[12][14] | [12][14] |
Table 3: Clinical Studies
| Study Phase | Condition | This compound Dose | Key Findings | Reference |
| Phase I | Acute Ischemic Stroke | 2-12 mg/kg/h (IV) | Well-tolerated; trend toward improvement in NIHSS at 8 mg/kg/h.[8] | [8] |
| Phase I | Acute Ischemic Stroke | - | Associated with lower serum levels of S100β. |
Detailed Experimental Protocols
Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)
This protocol is adapted for primary astrocyte cultures.
-
Reagents and Materials:
-
Primary astrocyte cell culture
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)
-
-
Procedure:
-
Seed primary astrocytes in a 96-well black, clear-bottom plate and culture until desired confluency.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include vehicle-treated and positive control (H₂O₂) groups.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed HBSS. Protect from light.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with HBSS to remove excess probe.
-
Add HBSS to each well and immediately measure the fluorescence intensity using a microplate reader.
-
Normalize the fluorescence intensity to the cell number or protein concentration for each well.
-
Quantification of TNF-α and IL-1β by ELISA
This protocol is for the analysis of rat striatum homogenates.
-
Reagents and Materials:
-
Rat striatum tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Rat TNF-α and IL-1β ELISA kits
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Dissect the striatum from the rat brain and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in lysis buffer on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow cytokine binding.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Incubating and washing.
-
Adding a substrate solution and incubating for color development.
-
Adding a stop solution.
-
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α and IL-1β in the samples based on the standard curve and normalize to the total protein concentration.
-
Immunofluorescence Staining for S100B and GFAP in Brain Tissue
This protocol is for fixed, paraffin-embedded brain sections.
-
Reagents and Materials:
-
Paraffin-embedded brain tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: Rabbit anti-S100B, Mouse anti-GFAP
-
Secondary antibodies: Goat anti-rabbit IgG (conjugated to a fluorophore, e.g., Alexa Fluor 488), Goat anti-mouse IgG (conjugated to a fluorophore, e.g., Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Allow the slides to cool and then wash with PBS.
-
Permeabilize the sections with PBS containing Triton X-100.
-
Block non-specific binding with blocking buffer for at least 1 hour at room temperature.
-
Incubate the sections with a cocktail of primary antibodies (anti-S100B and anti-GFAP) diluted in blocking buffer overnight at 4°C.
-
Wash the slides extensively with PBS.
-
Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the slides with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with mounting medium and coverslip.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
This compound presents a promising therapeutic strategy for a range of neurological disorders by targeting a key upstream driver of neuroinflammation and oxidative stress: the astrocytic protein S100B. Its multifaceted mechanism of action, which includes the attenuation of inflammatory signaling and the enhancement of glutamate clearance, culminates in a significant reduction of reactive oxygen species. The quantitative data from preclinical and clinical studies, though still emerging, strongly support its neuroprotective potential. The experimental protocols detailed herein provide a foundation for researchers to further investigate the efficacy and molecular mechanisms of this compound in the context of ROS-mediated neuronal damage. Further research, particularly focusing on dose-response relationships and the elucidation of downstream signaling components, will be crucial in translating the therapeutic promise of this compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect on Different Glial Cell Types of S100B Modulation in Multiple Sclerosis Experimental Models [mdpi.com]
- 6. S100B Protein as a Therapeutic Target in Multiple Sclerosis: The S100B Inhibitor this compound Protects from Chronic Experimental Autoimmune Encephalomyelitis [mdpi.com]
- 7. S100B binding to RAGE in microglia stimulates COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S100B/RAGE-dependent activation of microglia via NF-kappaB and AP-1 Co-regulation of COX-2 expression by S100B, IL-1beta and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-?B Pathways. | Profiles RNS [connect.rtrn.net]
- 13. researchgate.net [researchgate.net]
- 14. arigobio.com [arigobio.com]
Methodological & Application
Arundic Acid In Vivo Administration Protocol for Mice: A Detailed Guide for Neurodegenerative Disease Models
For Immediate Release
Application Notes and Protocols
This document provides detailed protocols for the in vivo administration of Arundic Acid (ONO-2506) to mice, intended for researchers, scientists, and drug development professionals. This compound is a novel astrocyte-modulating agent with potential therapeutic applications in various neurodegenerative diseases.
Introduction
This compound ((R)-(-)-2-propyloctanoic acid, ONO-2506) is an experimental drug that modulates astrocyte activation.[1] Its primary mechanism of action involves the inhibition of S-100β synthesis in astrocytes.[2][3] S-100β is a calcium-binding protein that, at high concentrations, can be neurotoxic.[3][4] By suppressing the overexpression of S-100β, this compound mitigates neuronal damage and has demonstrated neuroprotective effects in various animal models of neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and spinal cord injury.[1][5][6] Additionally, this compound has been shown to increase the expression of the astrocytic glutamate (B1630785) transporter EAAT1 by activating Akt, ERK, and NF-κB signaling pathways, which helps to reduce excitotoxicity.[7]
Data Presentation: In Vivo Administration Parameters
The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the scientific literature.
| Disease Model | Mouse Strain | Administration Route | Dosage | Frequency & Duration | Reference |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | Intraperitoneal (i.p.) | 30 mg/kg | 1 min, 6 h, 24 h, 48 h, and 72 h after the last MPTP injection | [5] |
| Alzheimer's Disease | Tg APP(sw) | Oral (p.o.) | 10 mg/kg | Daily for 6 months (starting at 12 months of age) | [4][8] |
| Stroke (permanent focal ischemia) | Rat model | Intravenous (i.v.) | 10 mg/kg | Not specified | [9] |
| Spinal Cord Injury | Rat model | Intravenous (i.v.) | 10 mg/kg and 20 mg/kg | Daily for 1 week after injury | [6] |
| Intracerebral Hemorrhage | Rat model | Intracerebroventricular (i.c.v.) | 2 µg/µl | Single dose | [2][10] |
Note: While some studies were conducted in rats, the data is included for reference and to provide a broader understanding of this compound's in vivo application.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (ONO-2506) powder
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Weigh the this compound powder accurately using an analytical balance.
-
Suspend the powder in the chosen vehicle at the desired concentration. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose in a 25g mouse, you would need to administer 0.25 mL.
-
Vortex the solution vigorously for 1-2 minutes to ensure a uniform suspension.
-
If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.
-
Prepare fresh solutions daily to ensure stability and potency.
Administration via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the exact volume of the this compound solution to be administered.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Wipe the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
Administration via Oral Gavage (p.o.)
Materials:
-
Prepared this compound solution
-
Animal feeding needles (flexible or rigid, 20-22 gauge)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the exact volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
Attach the feeding needle to the syringe containing the this compound solution.
-
Carefully insert the feeding needle into the mouse's mouth, allowing the mouse to swallow the tip.
-
Gently advance the needle down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the feeding needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as choking or respiratory difficulty.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo administration.
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Arundic Acid in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arundic Acid (AA), also known as ONO-2506 or (R)-(-)-2-propyloctanoic acid, is a novel astrocyte-modulating agent with demonstrated neuroprotective effects in various models of brain injury.[1][2] Its primary mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[2][3] S100B, a calcium-binding protein, is associated with the exacerbation of neurological damage when overexpressed following injuries such as intracerebral hemorrhage (ICH) and ischemic stroke.[1][2] By suppressing the overproduction of S100B, this compound mitigates downstream inflammatory cascades, reduces oxidative stress, and ultimately prevents neuronal death and functional deficits.[4][5]
Intracerebroventricular (ICV) injection is a key methodology for administering this compound directly into the central nervous system of rodent models, bypassing the blood-brain barrier and allowing for the direct assessment of its neuroprotective capabilities. These application notes provide detailed protocols for the ICV administration of this compound in rats, particularly in the context of experimental ICH, along with a summary of its effects and the underlying signaling pathway.
Data Presentation
Table 1: Dose-Response of Intracerebroventricular this compound on Astrocytic Markers in a Rat Model of Intracerebral Hemorrhage
| Dose of this compound (µg/µl) | Effect on GFAP Levels | Effect on S100B Levels | Reference |
| 0.02 | Not specified | Not specified | [1] |
| 0.2 | Not specified | Not specified | [1] |
| 2 | Effective Dose | Effective Dose | [1][6] |
| 20 | Not specified | Not specified | [1] |
This table summarizes the doses of this compound tested to determine the effective concentration for reducing Glial Fibrillary Acidic Protein (GFAP) and S100B levels in the striatum of rats. The 2 µg/µl dose was identified as effective and used in subsequent experiments.[1][6]
Table 2: Effects of a Single Intracerebroventricular Dose of this compound (2 µg/µl) in a Rat Model of Intracerebral Hemorrhage
| Parameter | Outcome in this compound Treated Group | Reference |
| Neurological Function | ||
| Motor Function (Ladder Rung & Grip Strength) | Prevention of motor dysfunction | [5] |
| Molecular and Cellular Markers | ||
| S100B Levels (Striatum, Serum, CSF) | Reduced | [1][5] |
| Reactive Astrogliosis (GFAP) | Inhibited | [1][4] |
| Microglial Activation | Reduced | [4][5] |
| Neuronal Survival | Improved | [1] |
| Cellular Apoptosis | Inhibited | [1] |
| Inflammatory and Oxidative Stress Markers | ||
| Proinflammatory Cytokines (IL-1β, TNF-α) | Decreased release | [4][5] |
| Reactive Oxygen Species (ROS) | Decreased production | [4][5] |
| Antioxidant Defenses | Enhanced | [1] |
This table outlines the significant neuroprotective effects observed following a single 2 µg/µl ICV injection of this compound administered immediately before the induction of intracerebral hemorrhage in rats.[1][4][5]
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Rats
Materials:
-
This compound (Tocris® or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
26-gauge Hamilton syringe
-
Surgical drill
-
Suturing material
Procedure:
-
Animal Preparation: Adult male Wistar rats (300-350 g) are used for this procedure.[4] Anesthetize the rat using isoflurane (B1672236) (4% for induction, 2% for maintenance) and position it in a stereotaxic frame.[4]
-
Surgical Site Preparation: Shave the scalp and clean the surgical area with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification: Identify and clear the bregma, the junction of the sagittal and coronal sutures.
-
Craniotomy: Drill a small burr hole in the skull over the target injection site. For the left lateral ventricle, the stereotactic coordinates are typically: 0.80 mm anterior to bregma, 1.50 mm lateral to the midline, and 3.50 mm ventral from the skull surface.[4]
-
This compound Preparation: Prepare a 2 µg/µl solution of this compound in sterile saline.[4][5]
-
Injection: Slowly lower a 26-gauge Hamilton syringe needle to the predetermined ventral coordinate. Infuse the this compound solution at a controlled rate (e.g., 0.5-1.0 µl/min). The total injection volume is typically calculated based on the animal's weight (e.g., weight in grams x 0.005 for the total dose).[4][5]
-
Post-Injection: Leave the needle in place for an additional 5 minutes to prevent backflow of the infusate.[4]
-
Closure: Slowly withdraw the needle and suture the incision.
-
Post-Operative Care: House the rats in a clean environment and monitor for recovery. Provide post-operative analgesia as required.
Protocol 2: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats
Materials:
-
Bacterial collagenase type IV-S (Sigma-Aldrich)
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe
-
Surgical drill
-
Suturing material
Procedure:
-
Animal and Surgical Preparation: Follow steps 1-3 as described in Protocol 1.
-
Craniotomy for ICH: Drill a burr hole over the left dorsolateral striatum at the following coordinates: 0 mm anterior to bregma, 3.6 mm lateral to the midline, and 6.0 mm ventral from the skull surface.[4]
-
Collagenase Infusion: Infuse 0.5 µl of bacterial collagenase (0.2 U per 1.0 µl of saline) into the striatum.[4] For vehicle control groups, inject an equal volume of sterile saline.
-
Post-Infusion and Closure: Keep the needle in place for an additional 5 minutes before slowly retracting it.[4] Suture the incision.
-
Timing of this compound Administration: The ICV injection of this compound (as per Protocol 1) is typically performed immediately before the induction of ICH.[1][4]
Visualizations
Caption: Signaling pathway of this compound's neuroprotective effects.
Caption: Experimental workflow for ICV this compound administration in a rat ICH model.
References
- 1. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S100B protein as a therapeutic target in multiple sclerosis: The S100B inhibitor this compound protects from chronic experimental autoimmune encephalomyelitis [publicatt.unicatt.it]
- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Arundic Acid in a Collagenase-Induced Intracerebral Hemorrhage Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dose and experimental protocols for utilizing Arundic Acid (ONO-2506) in a collagenase-induced intracerebral hemorrhage (ICH) rodent model. The information is compiled from peer-reviewed research to guide the design and execution of preclinical studies investigating neuroprotective agents for ICH.
This compound is a modulator of astrocyte activation that has demonstrated neuroprotective effects in various models of brain injury.[1] Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes.[2][3] Elevated levels of S100B are associated with the exacerbation of injury and neurological deficits following ICH.[2][4] By reducing S100B expression, this compound mitigates downstream inflammatory cascades, including microglial activation and the release of pro-inflammatory cytokines, thereby reducing secondary brain injury.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in a rat model of collagenase-induced ICH.
Table 1: Effective Dose Determination of this compound
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats | [2] |
| Administration Route | Intracerebroventricular (ICV) injection into the left lateral ventricle | [2] |
| Doses Tested | 0.02, 0.2, 2, and 20 µg/µl | [2] |
| Effective Dose | 2 µg/µl | [2] |
| Basis for Efficacy | Significant decrease in Glial Fibrillary Acidic Protein (GFAP) and S100B striatal levels in non-injured rats | [2] |
Table 2: Therapeutic Effects of this compound (2 µg/µl) in ICH Model
| Outcome Measure | Effect of this compound Treatment | Reference |
| Neurological Deficits | Prevention of ICH-induced deficits; reversal of motor impairment | [2][5] |
| S100B Levels | Reduced in striatum, serum, and cerebrospinal fluid | [2] |
| Astrogliosis | Inhibited excessive astrocytic activation (reduced GFAP expression) | [2][5] |
| Microglial Activation | Reduced in the damaged striatum | [4][5] |
| Pro-inflammatory Cytokines | Decreased release of IL-1β and TNF-α | [4][5] |
| Oxidative Stress | Reduced Reactive Oxygen Species (ROS) production | [4][5] |
| Cellular Apoptosis | Inhibited | [2] |
| Neuronal Survival | Improved | [2] |
Experimental Protocols
Collagenase-Induced Intracerebral Hemorrhage (ICH) Model
This protocol describes the induction of ICH in rats via intrastriatal injection of collagenase.
Materials:
-
Adult male Wistar rats (300-350 g)
-
Bacterial collagenase type IV-S (e.g., Sigma-Aldrich)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microsyringe (e.g., Hamilton syringe)
-
Drill
-
Suturing material
-
Bone wax
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and mount its head securely in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target injection site. For the left dorsolateral striatum, the coordinates relative to Bregma are typically:
-
Anterior/Posterior (AP): 0 mm
-
Medial/Lateral (ML): +3.6 mm
-
Dorsal/Ventral (DV): -6.0 mm
-
-
Prepare the collagenase solution by dissolving it in sterile saline to a concentration of 0.2 U per 1.0 µl.
-
Slowly infuse 0.5 µl of the collagenase solution into the striatum.[5]
-
Leave the needle in place for an additional 5-10 minutes to prevent backflow upon retraction.[5][6]
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Provide appropriate post-operative care, including analgesia and monitoring.
Administration of this compound
This protocol details the intracerebroventricular (ICV) administration of this compound.
Materials:
-
This compound (ONO-2506)
-
Vehicle (e.g., sterile saline)
-
Microsyringe
-
Stereotaxic apparatus
Procedure:
-
Prepare the this compound solution at the effective concentration of 2 µg/µl in the appropriate vehicle.
-
Immediately before the induction of ICH, perform an ICV injection.
-
Using the stereotaxic frame, drill a burr hole for injection into the left lateral ventricle.
-
The volume of this compound solution to be injected is calculated based on the animal's body weight (e.g., weight in grams x 0.005 for the total volume in µl).[4][5]
-
Slowly inject the calculated volume of the 2 µg/µl this compound solution into the lateral ventricle.
-
Proceed with the collagenase-induced ICH protocol as described above.
Visualizations
Caption: Experimental workflow for evaluating this compound in a collagenase-induced ICH model.
Caption: Proposed signaling pathway of this compound's neuroprotective effects in ICH.
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arundic Acid in Primary Astrocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arundic acid, also known as ONO-2506, is a novel compound that has garnered significant interest for its neuroprotective properties, primarily through its action on astrocytes.[1][2] This molecule is recognized as an inhibitor of S100B synthesis, a calcium-binding protein predominantly produced and secreted by astrocytes.[3][4][5] Under pathological conditions such as ischemic brain injury, neurodegenerative diseases, and neuroinflammation, the overexpression of S100B by reactive astrocytes can exert detrimental effects on neurons.[1][3][5] this compound modulates astrocyte activation and has been shown to ameliorate brain damage by preventing the overproduction of S100B.[3][5] Furthermore, recent studies have elucidated that this compound can enhance the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 via the Akt, ERK, and NF-κB signaling pathways, suggesting a broader mechanism of action in maintaining glutamate homeostasis and mitigating excitotoxicity.[6]
These application notes provide detailed protocols for the use of this compound in primary astrocyte cell cultures, including effective concentrations, treatment methodologies, and assays to evaluate its biological effects.
Data Presentation
Table 1: Effective Concentrations of this compound in Primary Astrocyte Cultures
| Concentration (w/v) | Concentration (µM) | Cell Type | Treatment Duration | Observed Effect | Reference |
| 100 ng/mL | ~0.54 µM | Mouse Primary Astrocytes | 24 hours | Significant reduction in S100B and TNF-α release. | [7] |
| 50 µM | 50 µM | 1321N1 human astrocytoma cell line | 24 hours | Ameliorated Aβ-induced gliotoxicity and decreased intracellular and extracellular S100B levels. | |
| Not specified | Not specified | Human Primary Astrocytes | Not specified | Increased EAAT1 promoter activity, mRNA/protein levels, and glutamate uptake. | [6] |
Note: The molecular weight of this compound is 186.29 g/mol .
Experimental Protocols
Isolation and Culture of Primary Mouse Astrocytes
This protocol is adapted from established methods for isolating astrocytes from neonatal mouse cortices.[1][6]
Materials:
-
P1-P4 mouse pups
-
DMEM with high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
2.5% Trypsin
-
Poly-D-lysine coated T75 flasks
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Euthanize P1-P4 mouse pups in accordance with approved animal welfare protocols.
-
Sterilize the surgical area and tools with 70% ethanol.
-
Isolate the brains and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the meninges from the cerebral cortices.
-
Transfer the cortices to a new dish containing ice-cold HBSS.
-
Mince the cortical tissue into small pieces (<1 mm³).
-
Transfer the tissue to a 15 mL conical tube and wash with HBSS.
-
Add 2.5 mL of 2.5% trypsin and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize the trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed astrocyte culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto Poly-D-lysine coated T75 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
After 7-10 days, a mixed glial culture will be established. To enrich for astrocytes, shake the flasks on an orbital shaker at 200 rpm overnight at 37°C to detach microglia and oligodendrocyte precursor cells.
-
The following day, change the medium to remove the detached cells, leaving a purified astrocyte monolayer.
-
Astrocytes can be subcultured using trypsin and re-plated for experiments.
This compound Treatment of Primary Astrocytes
Materials:
-
Confluent primary astrocyte cultures
-
This compound (ONO-2506)
-
DMSO (vehicle)
-
Astrocyte culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in astrocyte culture medium to the desired final concentrations (e.g., 100 ng/mL or 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the old medium from the astrocyte cultures and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO₂.
S100B Enzyme-Linked Immunosorbent Assay (ELISA)
Procedure:
-
After this compound treatment, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform an ELISA for S100B on the collected supernatant according to the manufacturer's instructions for a commercially available S100B ELISA kit.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of S100B in each sample based on a standard curve.
Glutamate Uptake Assay
Procedure:
-
Plate astrocytes in 24-well plates and treat with this compound as described above.
-
After treatment, wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing a known concentration of L-[³H]glutamate to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 0.1% Triton X-100).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Express the glutamate uptake as pmol/mg protein/min.
Western Blot for NF-κB Pathway Activation
Procedure:
-
Following this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for studying this compound effects on astrocytes.
Caption: Proposed signaling pathway of this compound in astrocytes.
References
- 1. Isolation of primary astrocytes from neonatal mice [bio-protocol.org]
- 2. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary neonatal astrocyte culture [bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Arund-001 (Arundic Acid) in In Vitro Studies
Introduction
Arundic Acid, also known as ONO-2506, is a novel astrocyte-modulating agent with significant neuroprotective potential.[1][2] It functions primarily by inhibiting the synthesis of S100β, a protein associated with neuronal damage, and by modulating key signaling pathways to enhance glutamate (B1630785) uptake.[1][3][4] These application notes provide a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research, along with relevant technical data and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative information for the use of this compound in in vitro applications.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | [1][5] |
| Molecular Weight | 186.29 g/mol | [1] |
| Solubility in DMSO | Up to 150 mg/mL (805.20 mM) | [1] |
| 10 mg/mL | [5] | |
| Recommended Stock Solution Concentration | 10 mM - 100 mM in anhydrous DMSO | General Best Practice |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months | [1][6] |
| -20°C for up to 1 month | [1][6] | |
| Typical In Vitro Working Concentration | 150 µM - 300 µM | [7][8] |
| Final DMSO Concentration in Culture | < 0.1% | General Best Practice[9][10][11] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[1]
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the required mass of this compound and volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Refer to the Molarity Calculator in the appendix.
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[9]
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][6]
-
Protocol for Preparing Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into aqueous cell culture medium. A key challenge is preventing the precipitation of the hydrophobic compound.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium or assay buffer
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in pure DMSO before the final dilution into the aqueous medium.[11]
-
For example, if your final desired concentration is 100 µM and your stock is 100 mM, you could first dilute the stock 1:10 in DMSO to get a 10 mM intermediate stock.
-
-
Final Dilution into Aqueous Medium:
-
Add the required volume of the (intermediate) DMSO stock solution to the pre-warmed cell culture medium. Crucially, add the DMSO solution to the aqueous medium while gently vortexing or swirling the medium. Do not add the aqueous medium to the DMSO stock.[9]
-
Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally below 0.1%, to avoid solvent-induced cellular toxicity.[9][10][11]
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This allows for the differentiation of the effects of the compound from the effects of the solvent.
-
Visualizations
Signaling Pathway of this compound
This compound exerts its neuroprotective effects through multiple signaling pathways. It is known to inhibit the synthesis of S100β, a protein that can be neurotoxic at elevated levels. Additionally, it promotes the expression of the astrocytic glutamate transporter EAAT1 by activating the Akt, ERK, and NF-κB signaling pathways.[1][6] This dual action helps to reduce excitotoxicity and protect neurons.
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for utilizing this compound in cell-based in vitro experiments.
Caption: General experimental workflow.
Appendix
Molarity Calculator
To calculate the mass of this compound needed for a stock solution:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Molecular Weight of this compound: 186.29 g/mol
Example for a 10 mM stock solution in 10 mL:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 10 mL = 0.01 L
-
Mass (g) = 0.01 mol/L * 0.01 L * 186.29 g/mol = 0.018629 g = 18.63 mg
Therefore, dissolve 18.63 mg of this compound in 10 mL of anhydrous DMSO to make a 10 mM stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 8. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: Measuring Apoptosis Inhibition by Arundic Acid using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arundic Acid (ONO-2506) is a novel neuroprotective agent that modulates astrocyte activation.[1][2] Its primary mechanism of action involves the inhibition of S-100β protein synthesis in activated astrocytes.[1][3] Elevated levels of S-100β are associated with neuronal damage, and by suppressing its synthesis, this compound has shown therapeutic potential in models of acute ischemic stroke, amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease.[1][2] A key aspect of its neuroprotective effect is the inhibition of cellular apoptosis.[3]
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[4][5][6] This assay is instrumental in drug discovery and toxicology for evaluating the cytotoxic or, conversely, the cytoprotective effects of compounds.[4] This document provides a detailed protocol for utilizing the TUNEL assay to quantify the anti-apoptotic effects of this compound.
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[5][6] These labeled nucleotides can be detected by fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.[5]
Data Summary: Hypothetical Anti-Apoptotic Effect of this compound
The following table represents hypothetical data illustrating the potential anti-apoptotic effect of this compound on a neuronal cell line undergoing induced apoptosis.
| Treatment Group | This compound Concentration (µM) | Apoptosis Inducer (e.g., Staurosporine) | Percentage of TUNEL-Positive Cells (Mean ± SD) |
| Negative Control | 0 | - | 2.5 ± 0.8 |
| Positive Control | 0 | + | 45.2 ± 3.1 |
| This compound | 1 | + | 35.7 ± 2.5 |
| This compound | 10 | + | 20.1 ± 1.9 |
| This compound | 50 | + | 8.3 ± 1.2 |
Signaling Pathway: Proposed Anti-Apoptotic Mechanism of this compound
This compound is understood to exert its neuroprotective and anti-apoptotic effects primarily through the modulation of astrocytes and the inhibition of S-100β synthesis. The diagram below illustrates this proposed pathway.
Caption: Proposed anti-apoptotic signaling pathway of this compound.
Experimental Workflow: TUNEL Assay
The following diagram outlines the key steps in the TUNEL assay protocol for assessing apoptosis after this compound treatment.
Caption: Experimental workflow for the TUNEL assay.
Detailed Experimental Protocol: TUNEL Assay for Cultured Cells
This protocol is designed for adherent cells grown on coverslips or in microplates and is adapted for analyzing the effects of this compound.
Materials:
-
This compound
-
Apoptosis Inducer (e.g., Staurosporine)
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking and Wash Buffer)
-
TUNEL Assay Kit (containing TdT Reaction Buffer, Labeled dUTP, and TdT Enzyme)
-
DNase I Solution (for positive control)
-
Nuclear Counterstain (e.g., Hoechst 33342)
-
Coverslips or 96-well imaging plates
-
Humidified Chamber
-
Fluorescence Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips or into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a predetermined time.
-
Introduce an apoptosis-inducing agent to the relevant wells (excluding the negative control).
-
Include the following controls:
-
Negative Control: Untreated cells.
-
Positive Control (Apoptosis Induced): Cells treated only with the apoptosis inducer.
-
Positive Control (DNase I): Untreated cells that will be treated with DNase I to induce DNA strand breaks.
-
-
-
Cell Fixation and Permeabilization: [5][7]
-
Carefully remove the culture medium.
-
Wash the cells once with PBS.
-
Add a sufficient volume of 4% paraformaldehyde to cover the cells and incubate for 15 minutes at room temperature.[5]
-
Remove the fixative and wash the cells twice with PBS.
-
Add the permeabilization reagent (0.25% Triton™ X-100 in PBS) and incubate for 20 minutes at room temperature.[5][7]
-
Wash the cells twice with PBS.
-
-
Positive Control Preparation (DNase I Treatment): [5][7]
-
For the DNase I positive control wells, add DNase I solution and incubate for 30 minutes at room temperature to induce DNA strand breaks.
-
Wash the cells once with deionized water.
-
-
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically a mixture of TdT reaction buffer, labeled dUTP, and TdT enzyme).
-
Remove the wash buffer from the cells.
-
Add the TdT reaction cocktail to each sample, ensuring the cells are completely covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[5]
-
Stop the reaction by washing the cells twice with 3% BSA in PBS.
-
-
DNA Staining (Nuclear Counterstain): [5]
-
Dilute the nuclear counterstain (e.g., Hoechst 33342) in PBS to its working concentration.
-
Add the diluted counterstain to each sample and incubate for 15 minutes at room temperature, protected from light.
-
Wash each sample twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium. For microplates, add PBS to the wells.
-
Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore (for TUNEL-positive cells) and the nuclear counterstain.
-
Capture images from multiple random fields for each sample.
-
Quantify the percentage of TUNEL-positive cells by dividing the number of fluorescently labeled nuclei by the total number of nuclei (as determined by the counterstain) and multiplying by 100.
-
Disclaimer: This document provides a general protocol and application notes. Researchers should optimize the protocol for their specific cell type and experimental conditions. The data presented is for illustrative purposes only.
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: qPCR Analysis of EAAT1 and EAAT2 Expression in Response to Arundic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a process implicated in various neurodegenerative diseases.[1] Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining glutamate homeostasis by clearing it from the synaptic cleft. The two major astrocytic glutamate transporters are EAAT1 (also known as GLAST) and EAAT2 (also known as GLT-1), which together account for the majority of glutamate uptake in the brain.[1][2]
Arundic acid is a novel glial modulating agent that has shown neuroprotective effects.[1] Research indicates that this compound can upregulate the expression of EAAT1, suggesting a potential therapeutic mechanism for conditions associated with glutamate excitotoxicity.[1] This document provides detailed protocols for the quantitative analysis of EAAT1 and EAAT2 mRNA expression in cultured astrocytes treated with this compound using quantitative polymerase chain reaction (qPCR).
Data Summary
The following table summarizes the quantitative data on the effect of this compound on EAAT1 and EAAT2 mRNA expression in human astrocyte H4 cells. Data is presented as fold change relative to untreated control cells.
| Target Gene | This compound Concentration | Mean Fold Change in mRNA Expression | Reference |
| EAAT1 | 10 µM | ~1.5 | [3] |
| 25 µM | ~2.0 | [3] | |
| 50 µM | ~2.5 | [3] | |
| EAAT2 | 10 - 50 µM | No significant change reported |
Note: The primary literature focuses on the upregulation of EAAT1 by this compound. While EAAT2 is a key glutamate transporter, studies to date have not reported a significant change in its mRNA expression following this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's effect on EAAT1 expression and the general experimental workflow for this analysis.
References
- 1. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Rotarod Test for Motor Function Assessment with Arundic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the rotarod test to assess the efficacy of Arundic Acid (ONO-2506) in preclinical models of neurological disorders affecting motor function.
Introduction
This compound is a novel astrocyte-modulating agent that has demonstrated neuroprotective effects in various models of central nervous system (CNS) injury, including spinal cord injury, intracerebral hemorrhage, and neurodegenerative diseases like Parkinson's disease.[1][2][3] Its primary mechanism of action involves the inhibition of S100B, a calcium-binding protein synthesized and secreted by astrocytes.[1] Overexpression of S100B is associated with neuroinflammation and secondary neuronal damage. By suppressing S100B synthesis, this compound helps to mitigate these detrimental effects.[2]
The rotarod test is a widely used and validated behavioral assay to evaluate motor coordination, balance, and motor learning in rodents.[4][5] It is particularly sensitive for detecting motor deficits arising from neurological damage.[6] This document outlines the protocols for using the rotarod test to quantify the potential therapeutic benefits of this compound on motor function.
Data Presentation
Table 1: Representative Rotarod Performance Data in a Rodent Model of Neurological Injury
| Treatment Group | N | Latency to Fall (seconds) - Day 7 Post-Injury (Mean ± SEM) | Speed at Fall (RPM) - Day 7 Post-Injury (Mean ± SEM) |
| Sham Control | 10 | 180 ± 15.2 | 35 ± 2.5 |
| Vehicle-Treated | 10 | 65 ± 8.5 | 15 ± 1.8 |
| This compound (10 mg/kg) | 10 | 110 ± 12.1 | 22 ± 2.1 |
| This compound (20 mg/kg) | 10 | 145 ± 13.8 | 28 ± 2.3 |
*p < 0.05, **p < 0.01 compared to Vehicle-Treated Group.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are standardized protocols for the rotarod test, which can be adapted for specific disease models (e.g., spinal cord injury, intracerebral hemorrhage, Parkinson's disease).
General Rotarod Test Protocol for Rodents
This protocol provides a generalized framework. Specific parameters should be optimized based on the animal model and research question.
Apparatus:
-
Automated rotarod apparatus with adjustable rotation speed and fall detection (e.g., Ugo Basile, Panlab, Med Associates).
-
Rod diameter: Typically 3 cm for mice and 5-7 cm for rats. The surface should be textured or knurled to provide grip.
-
Fall sensors (e.g., infrared beams) to automatically record the latency to fall.
-
Padded flooring or individual lanes to cushion the fall of the animals.
Procedure:
-
Acclimation:
-
Acclimate animals to the testing room for at least 1 hour before the first trial to reduce stress.[7]
-
Handle the animals for several days leading up to the experiment.
-
-
Training Phase (Habituation):
-
Conduct 2-3 days of training prior to baseline testing and drug administration.
-
Place the animal on the stationary rod for 60 seconds.
-
Set the rod to a slow, constant speed (e.g., 4-5 RPM) for a fixed duration (e.g., 60-120 seconds).[5]
-
If an animal falls, place it back on the rod to complete the training duration. This helps to ensure the task is learned.
-
Perform 2-3 training trials per day with an inter-trial interval of at least 15-20 minutes.
-
-
Baseline Testing:
-
On the day of the experiment, before drug administration, perform a baseline test using the accelerating protocol.
-
Place the animal on the rod at a low starting speed (e.g., 4 RPM).
-
Gradually accelerate the rod from the starting speed to a maximum speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[7]
-
Record the latency to fall (in seconds) and the speed of the rod at the moment of the fall.
-
A trial ends when the animal falls or passively rotates with the rod for two consecutive revolutions.
-
Conduct 2-3 baseline trials and average the results for each animal.
-
-
This compound Administration:
-
Prepare this compound (ONO-2506) in a suitable vehicle (e.g., saline).
-
Administer this compound or vehicle to the respective animal groups at the desired dose(s) (e.g., 10 mg/kg, 20 mg/kg) via the appropriate route (e.g., intraperitoneal, intravenous).[1] The timing of administration will depend on the disease model (e.g., pre-injury, post-injury).
-
-
Post-Treatment Testing:
-
At predetermined time points following drug administration and injury induction, repeat the rotarod test using the same accelerating protocol as in the baseline testing.
-
Record the latency to fall and the speed at fall for each trial.
-
Perform multiple testing sessions over several days or weeks to assess both acute and long-term effects of the treatment.
-
Protocol for a Spinal Cord Injury (SCI) Model
-
Animal Model: Use a standardized model of SCI, such as contusion or transection injury at a specific spinal level (e.g., thoracic T10).
-
This compound Administration: In a study on SCI rats, this compound was administered intravenously for a week after the injury at doses of 10 mg/kg and 20 mg/kg.[1]
-
Rotarod Testing Schedule: Conduct baseline testing before SCI. Post-injury, perform rotarod tests at regular intervals (e.g., days 7, 14, 21, and 28) to monitor motor recovery.
Protocol for an Intracerebral Hemorrhage (ICH) Model
-
Animal Model: Induce ICH by injecting collagenase or autologous blood into the striatum.
-
This compound Administration: In a rat model of ICH, this compound was administered via intracerebroventricular injection.[2]
-
Rotarod Testing Schedule: Perform baseline testing before ICH induction. Post-ICH, conduct rotarod tests at various time points (e.g., 24h, 72h, and 7 days) to assess motor deficits and recovery.[2]
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Experimental Workflow
The following diagram outlines the logical flow of an experiment utilizing the rotarod test to assess this compound's effect on motor function.
Caption: Experimental workflow for rotarod assessment of this compound.
References
- 1. This compound (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 6. Motor Behavioral Deficits in the Cuprizone Model: Validity of the Rotarod Test Paradigm [mdpi.com]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols: ELISA for Measuring S100B Levels in Serum with Arundic Acid Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
S100B is a calcium-binding protein predominantly expressed by astrocytes in the central nervous system.[1][2][3] Under physiological conditions, it plays a role in neurite extension and cell proliferation.[4][5] However, elevated extracellular levels of S100B are associated with various neurological disorders and brain injury, where it acts as a damage-associated molecular pattern (DAMP) molecule.[4][6][7] Consequently, S100B in serum and cerebrospinal fluid is considered a valuable biomarker for monitoring brain damage and neuroinflammation.[2][8]
Arundic Acid (also known as ONO-2506) is a novel compound that has been shown to inhibit the synthesis and secretion of S100B from astrocytes.[1][9][10][11] This inhibitory action makes this compound a promising therapeutic agent for neurological conditions characterized by elevated S100B levels. This document provides detailed protocols for the quantification of S100B in serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA) and discusses the application of this methodology in studies involving this compound treatment.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on serum S100B levels in the context of acute ischemic stroke.
| Treatment Group | Time Point | Change in S100B from Baseline (Mean) | p-value |
| This compound | Day 3, 7 hours post-infusion | Less than placebo | 0.0471 |
| Placebo | Day 3, 7 hours post-infusion | - | 0.0471 |
| This compound | Day 3, 12 hours post-infusion | Less than placebo | 0.0095 |
| Placebo | Day 3, 12 hours post-infusion | - | 0.0095 |
Table 1: Effect of this compound on Serum S100B Levels in Acute Ischemic Stroke Patients. Data is derived from a phase I clinical study where subjects received daily infusions of this compound or placebo for 7 days.[8]
Experimental Protocols
Principle of the S100B ELISA
The S100B ELISA is a solid-phase sandwich immunoassay.[2][5] A microplate is pre-coated with a capture antibody specific for S100B.[5] When samples or standards containing S100B are added to the wells, the S100B protein is captured by the immobilized antibody. After washing, a second, enzyme-conjugated detection antibody that binds to a different epitope on the S100B protein is added, forming a "sandwich" complex.[5] A substrate solution is then added, and the enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the concentration of S100B in the sample.[2][12]
Materials and Reagents
-
Human S100B ELISA Kit (e.g., from R&D Systems, Invitrogen, Proteintech)[5][13]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer (typically provided in the kit)[12]
-
Substrate solution (typically provided in the kit)[2]
-
Stop solution (typically provided in the kit)[2]
-
Serum samples (with and without this compound treatment)
-
Distilled or deionized water
-
Absorbent paper
Sample Preparation
-
Serum Collection: Collect whole blood into a serum separator tube.
-
Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[12]
-
Centrifugation: Centrifuge the clotted blood at 1000 x g for 20 minutes.[12]
-
Aliquoting and Storage: Carefully aspirate the serum supernatant and aliquot it to avoid repeated freeze-thaw cycles. Store samples at -20°C or -80°C for long-term storage.[2][12] For immediate use, samples can be stored at 2-8°C for up to 24 hours.[2]
-
Sample Dilution: Before the assay, bring samples to room temperature.[12] Depending on the expected S100B concentration and the ELISA kit's sensitivity, it may be necessary to dilute the serum samples with the provided dilution buffer.[14] A recommended starting dilution is 1:4.[14]
ELISA Procedure
The following is a general protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.[14]
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells of the microplate.[12]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature or 90 minutes at 37°C).[15]
-
Washing: Aspirate the liquid from each well and wash the wells multiple times (typically 3-4 times) with 1X Wash Buffer.[12][15] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.[15]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to each well.[12]
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).[15]
-
Washing: Repeat the washing step as described in step 4.
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.[14]
-
Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at 37°C).[14]
-
Washing: Repeat the washing step as described in step 4.
-
Add Substrate: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.[2]
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.[2]
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[2]
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding S100B concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[2]
-
Calculate Sample Concentrations: Determine the concentration of S100B in the unknown samples by interpolating their mean absorbance values from the standard curve.
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the samples to obtain the actual S100B concentration in the original serum sample.
Visualizations
Caption: Experimental workflow for S100B ELISA.
Caption: S100B signaling pathway and the inhibitory action of this compound.
Discussion
The provided ELISA protocol offers a robust and sensitive method for quantifying S100B in serum. When investigating the effects of this compound, this assay can be used to monitor the reduction in circulating S100B levels, providing a pharmacodynamic biomarker of drug activity.[8] Studies have shown that this compound effectively lowers serum S100B in the context of acute ischemic stroke, highlighting its potential as a neuroprotective agent.[8]
The mechanism of action of this compound involves the inhibition of S100B synthesis within astrocytes, thereby reducing its secretion into the extracellular space.[1][9][11] Extracellular S100B exerts its effects, particularly at high concentrations, through the Receptor for Advanced Glycation End products (RAGE).[6][7][16] Activation of RAGE by S100B triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the expression of pro-inflammatory cytokines and influencing cell survival and proliferation.[6][16] By reducing the availability of extracellular S100B, this compound can mitigate these downstream effects.
For researchers and drug developers, the use of a validated S100B ELISA in preclinical and clinical studies of this compound is crucial for demonstrating target engagement and for exploring the dose-response relationship. Consistent and accurate measurement of this key biomarker is essential for advancing the development of this and other S100B-targeting therapies.
References
- 1. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. pnas.org [pnas.org]
- 4. S100B Protein, A Damage-Associated Molecular Pattern Protein in the Brain and Heart, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human S100B ELISA Kit (EEL045) - Invitrogen [thermofisher.com]
- 6. Targeting S100B Protein as a Surrogate Biomarker and its Role in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of this compound on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Human S100 Beta ELISA Kit Elisa Kit KE00103 | Proteintech [ptglab.com]
- 14. biovendor.com [biovendor.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Frontiers | S100B actions on glial and neuronal cells in the developing brain: an overview [frontiersin.org]
Application Notes and Protocols: In Situ Hybridization for S100B mRNA after Arundic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arundic acid (also known as ONO-2506) is a novel astrocyte-modulating agent with demonstrated neuroprotective properties in various models of central nervous system (CNS) disorders.[1][2][3][4][5] Its mechanism of action is primarily attributed to the inhibition of S100B synthesis in astrocytes.[6][7][8] S100B is a calcium-binding protein predominantly expressed by astrocytes that, at high concentrations, is considered a damage-associated molecular pattern (DAMP) protein, contributing to neuroinflammation.[9] Understanding the precise effect of this compound on S100B mRNA expression is crucial for elucidating its therapeutic mechanism and for the development of related compounds.
These application notes provide detailed protocols for performing in situ hybridization (ISH) to detect S100B mRNA in brain tissue following treatment with this compound. Additionally, we present a summary of the current understanding of how this compound modulates S100B expression, including a discussion on its effects at both the transcriptional and post-transcriptional levels.
The Effect of this compound on S100B mRNA Expression
The effect of this compound on S100B mRNA expression appears to be complex and potentially context-dependent. While it is widely cited as an inhibitor of S100B synthesis, studies have yielded seemingly contradictory results regarding its direct impact on S100B mRNA levels.
Some studies have reported that this compound significantly decreases the mRNA expression of S100B.[10] For instance, in a study on enteric glial development, culturing embryonic gut explants in the presence of this compound effectively prevented the appearance of S100B-positive glial cells, suggesting a strong inhibitory effect on S100B expression.[6][11]
Conversely, other research suggests that this compound may primarily act at a post-transcriptional level. In vitro studies on astrocytes have shown a significant reduction in the secretion of S100B protein after this compound treatment, without a corresponding statistically significant change in S100B mRNA levels as measured by quantitative real-time PCR (qRT-PCR).[9][12] Similarly, in an in vivo model of experimental autoimmune encephalomyelitis (EAE), no significant variation in S100B mRNA was found among groups treated with this compound, despite a decrease in S100B protein levels.[2] It has been proposed that this compound may affect S100B secretion or other post-transcriptional regulatory mechanisms.[13]
This discrepancy highlights the importance of employing multiple techniques to assess the effects of this compound. While in situ hybridization provides critical spatial information about mRNA expression at the cellular level, it is recommended to complement these findings with quantitative methods like qRT-PCR and protein-level analyses such as immunohistochemistry or ELISA to gain a comprehensive understanding.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of this compound on S100B expression.
Table 1: In Vitro Studies on S100B Expression Following this compound Treatment
| Cell Type/Model | Treatment | S100B mRNA Levels | S100B Protein Levels | Reference |
| Rat Cortical Astrocytes (from EAE mice) | This compound (100 ng/mL) for 24h | No statistically significant difference | Significant reduction in supernatant | [9][12] |
| Embryonic (E13.5) mouse gut explants | This compound (300 µM) for 48h | Not directly quantified, but appearance of S100B+ cells was eliminated | Not directly quantified, but appearance of S100B+ cells was eliminated | [6][14] |
Table 2: In Vivo Studies on S100B Expression Following this compound Treatment
| Animal Model | Treatment | S100B mRNA Levels (in CNS) | S100B Protein Levels | Reference |
| Chronic EAE mouse model | This compound | No significant variation | Decreased | [2] |
| Stroke-prone spontaneously hypertensive rats (SHRSP) | Long-term oral administration of this compound (30 or 100 mg/kg/day) | Significantly decreased | Significantly inhibited S100B staining | [10] |
Signaling Pathways
The precise signaling pathway through which this compound modulates S100B synthesis is not fully elucidated.[6][7] However, it is known to impact astrocyte biology more broadly. For instance, this compound has been shown to upregulate the expression of the astrocytic glutamate (B1630785) transporter EAAT1 through the activation of ERK, Akt, and NF-κB signaling pathways.[15] The S100B protein itself exerts many of its pro-inflammatory effects by interacting with the Receptor for Advanced Glycation End-products (RAGE), which activates downstream signaling cascades, including NF-κB.[2][9]
Caption: Proposed mechanism of this compound on S100B synthesis in astrocytes.
Experimental Protocols
The following are detailed protocols for non-radioactive in situ hybridization to detect S100B mRNA in brain tissue sections. Both protocols for frozen and paraffin-embedded sections are provided.
Protocol 1: Non-Radioactive In Situ Hybridization for S100B mRNA on Frozen Brain Sections
This protocol is adapted from various sources and is suitable for fresh-frozen or fixed-frozen brain tissue.[16][17]
1. Tissue Preparation
-
Anesthetize the animal and perfuse transcardially with ice-cold PBS to remove blood, followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA at 4°C for 2-4 hours.
-
Cryoprotect the tissue by immersing it in 20-30% sucrose (B13894) in PBS at 4°C overnight or until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Store at -80°C.
-
Cut 10-20 µm thick cryosections and mount them on positively charged slides (e.g., SuperFrost Plus).
-
Allow sections to air dry for 30-60 minutes at room temperature. Slides can be stored at -80°C for several months.
2. Pre-hybridization
-
Thaw slides to room temperature.
-
Wash slides in PBS for 5 minutes.
-
Fix sections again in 4% PFA in PBS for 10 minutes at room temperature.
-
Wash twice in PBS for 5 minutes each.
-
Permeabilize the tissue by incubating in Proteinase K solution (e.g., 10 µg/mL in PBS) for 10 minutes at 37°C. The optimal time and concentration should be determined empirically.
-
Wash in PBS for 5 minutes.
-
Post-fix again in 4% PFA for 5 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) (TEA) buffer with 0.25% acetic anhydride (B1165640) for 10 minutes at room temperature to reduce non-specific binding.
-
Wash twice in PBS for 5 minutes each.
-
Dehydrate the sections through an ethanol (B145695) series (70%, 95%, 100%) for 1 minute each and then air dry completely.
-
Apply pre-hybridization buffer to the sections and incubate in a humidified chamber at the hybridization temperature for 1-2 hours.
3. Hybridization
-
Prepare the hybridization solution containing the digoxigenin (B1670575) (DIG)-labeled antisense S100B RNA probe. A typical probe concentration is 100-500 ng/mL. A sense probe should be used as a negative control.
-
Denature the probe by heating at 80-95°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer from the slides.
-
Apply the hybridization solution with the denatured probe to the sections, cover with a coverslip, and seal to prevent evaporation.
-
Incubate overnight (16-20 hours) in a humidified chamber at a calculated optimal hybridization temperature (typically 55-65°C).
4. Post-hybridization Washes
-
Carefully remove the coverslips by immersing the slides in 5x SSC at room temperature.
-
Wash in 2x SSC at the hybridization temperature for 20 minutes.
-
Perform a high-stringency wash in 0.2x SSC at the hybridization temperature for 1 hour (2 x 30 minutes).
-
Wash in MABT (maleic acid buffer with Tween 20) for 5 minutes at room temperature.
5. Immunodetection
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C in a humidified chamber.
-
Wash the slides three times in MABT for 15 minutes each at room temperature.
-
Equilibrate the sections in an alkaline detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.
6. Signal Development and Mounting
-
Prepare the color development solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the detection buffer.
-
Apply the development solution to the sections and incubate in the dark at room temperature. Monitor the color development under a microscope (can take from a few hours to overnight).
-
Stop the reaction by washing the slides in PBS or TE buffer.
-
Optionally, counterstain with a nuclear stain like Nuclear Fast Red.
-
Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
Protocol 2: Non-Radioactive In Situ Hybridization for S100B mRNA on Paraffin-Embedded Brain Sections
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue.[18][19]
1. Deparaffinization and Rehydration
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections by immersing in xylene (2 x 10 minutes).
-
Rehydrate through a descending ethanol series (100%, 95%, 70%) for 5 minutes each, followed by a wash in DEPC-treated water.
2. Pre-treatment and Permeabilization
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer, pH 6.0).
-
Wash in PBS for 5 minutes.
-
Permeabilize with Proteinase K (10-20 µg/mL in PBS) for 15-30 minutes at 37°C. Optimization is critical for FFPE sections.
-
Wash in PBS for 5 minutes.
-
Post-fix in 4% PFA for 5 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Proceed with acetylation and pre-hybridization as described in Protocol 1 (steps 2.9 to 2.12).
3. Hybridization, Post-hybridization Washes, Immunodetection, and Signal Development
-
Follow steps 3 through 6 from Protocol 1.
Visualization of Experimental Workflow and Signaling Pathways
Caption: General workflow for non-radioactive in situ hybridization.
Caption: this compound's effect on EAAT1 expression in astrocytes.
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of S100 protein and protective effect of this compound on the rat brain in chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 8. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Video: Combining Multiplex Fluorescence In Situ Hybridization with Fluorescent Immunohistochemistry on Fresh Frozen or Fixed Mouse Brain Sections [jove.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. bicellscientific.com [bicellscientific.com]
Application Notes and Protocols for Testing Arundic Acid Efficacy in an MPTP Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model to assess the neuroprotective efficacy of Arundic Acid (ONO-2506), a modulator of astrocyte activation. The protocols outlined below cover MPTP-induced neurodegeneration, this compound treatment regimens, and subsequent behavioral, neurochemical, and histological analyses.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). The MPTP mouse model is a widely used paradigm in PD research as it recapitulates key pathological features of the disease, including the selective destruction of dopaminergic neurons and subsequent motor deficits.[1][2] MPTP, a neurotoxin, is metabolized to its active toxic form, MPP+ (1-methyl-4-phenylpyridinium), which is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter.[3][4] Inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.[3][4]
This compound has been investigated for its neuroprotective properties, primarily through its role in modulating astrocyte activity.[5][6] Astrocytes, when activated in response to neuronal injury, can release pro-inflammatory and neurotoxic factors, including the S100β protein.[5][7] this compound is believed to exert its protective effects by inhibiting the synthesis of S100β in reactive astrocytes, thereby reducing neuroinflammation and promoting neuronal survival.[5][7][8] This document provides the necessary protocols to test this hypothesis in a preclinical setting.
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the acute administration of MPTP to induce a rapid and significant loss of dopaminergic neurons.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)[5]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Animal handling and injection equipment
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare this solution fresh on the day of use and protect it from light.
-
Animal Grouping: Randomly assign mice to the required experimental groups (e.g., Vehicle Control, MPTP + Vehicle, MPTP + this compound).
-
MPTP Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.[5][7] The vehicle control group should receive equivalent volumes of saline.
-
Post-Injection Monitoring: Closely monitor the animals for any adverse reactions. The full extent of the dopaminergic lesion typically develops within 7 days post-MPTP administration.[5]
This compound Treatment Protocol
This protocol outlines the administration of this compound following MPTP induction.
Materials:
-
This compound (ONO-2506)
-
Sterile 0.9% saline solution or other appropriate vehicle
-
Injection equipment
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. A commonly used and effective dose is 30 mg/kg.[5][7]
-
Administration Schedule: Administer this compound (30 mg/kg, i.p.) at multiple time points following the last MPTP injection. A reported effective schedule is 1 minute, 6 hours, 24 hours, 48 hours, and 72 hours after the final MPTP injection.[5] Delayed treatment schedules, such as administration on days 3, 4, 5, and 6 post-MPTP, have also been investigated.[7]
-
Control Groups: The MPTP + Vehicle group should receive equivalent volumes of the vehicle used to dissolve this compound at the same time points.
Behavioral Assessments
Behavioral tests are crucial for evaluating the functional outcomes of this compound treatment. These tests should be performed approximately 7 days after the final MPTP injection.
a) Pole Test: This test assesses bradykinesia and motor coordination.
Procedure:
-
Place the mouse head-upward on the top of a vertical wooden pole (e.g., 50 cm in height, 1 cm in diameter) with a rough surface.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
A cut-off time (e.g., 120 seconds) should be set.
b) Catalepsy Test: This test measures the akinetic-like state.
Procedure:
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter) elevated a few centimeters from the surface.
-
Measure the time the mouse remains in this immobile posture.
-
A cut-off time (e.g., 180 seconds) should be established.
Neurochemical Analysis
This protocol is for quantifying dopamine and its metabolites in the striatum, providing a direct measure of the integrity of the nigrostriatal pathway.
Procedure:
-
Tissue Collection: At the end of the experimental period (e.g., 7 days post-MPTP), euthanize the mice and rapidly dissect the striata on an ice-cold surface.
-
Sample Preparation: Homogenize the striatal tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
HPLC Analysis: Analyze the supernatant for dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) content using high-performance liquid chromatography (HPLC) with electrochemical detection.[9]
-
Data Normalization: Express the results as ng/mg of protein.
Histological Analysis
Histological assessments are essential for visualizing and quantifying the extent of neurodegeneration and glial cell response.
Procedure:
-
Tissue Processing: Perfuse the mice with 4% paraformaldehyde, and post-fix the brains. Cryoprotect the brains in a sucrose (B13894) solution before sectioning on a cryostat.
-
Immunohistochemistry:
-
Tyrosine Hydroxylase (TH): Stain sections of the substantia nigra and striatum with an anti-TH antibody to visualize dopaminergic neurons and their terminals.[6]
-
Glial Fibrillary Acidic Protein (GFAP): Use an anti-GFAP antibody to stain for reactive astrocytes in the substantia nigra and striatum.[5]
-
S100β: Employ an anti-S100β antibody to assess the levels of this protein in astrocytes.[7]
-
-
Quantification:
-
Stereological Cell Counting: Use stereology to obtain an unbiased estimate of the number of TH-positive neurons in the substantia nigra.
-
Optical Density Measurement: Quantify the density of TH-positive fibers in the striatum and the intensity of GFAP and S100β staining.
-
Data Presentation
Quantitative Data Summary
| Parameter | MPTP + Vehicle | MPTP + this compound | Significance | Reference |
| Behavioral Outcomes | ||||
| Pole Test (Time to turn) | Increased | Reduced | p < 0.01 | [5] |
| Pole Test (Total time) | Increased | Reduced | p < 0.01 | [5] |
| Catalepsy Test (Immobility time) | Increased | Reduced | p < 0.01 | [5] |
| Neurochemical Analysis (Striatum) | ||||
| Dopamine (DA) Content | Reduced to ~21% of control | Recovered to ~52% of control | p < 0.01 | [5] |
| DOPAC Content | Markedly Reduced | Not significantly affected with delayed treatment | - | [7] |
| HVA Content | Markedly Reduced | Not significantly affected with delayed treatment | - | [7] |
| Histological Analysis (Substantia Nigra) | ||||
| TH-positive Neuron Loss | ~87% loss | ~56% loss | p < 0.01 | [5] |
| Histological Analysis (Striatum & Substantia Nigra) | ||||
| GFAP-positive Astrocytes | Increased at day 7 | Earlier appearance (day 3) | - | [5] |
| S100β Expression | Increased | Suppressed | - | [5] |
Visualizations
References
- 1. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | MDPI [mdpi.com]
- 5. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of this compound, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delayed treatment with this compound reduces the MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arundic Acid in Permanent Middle Cerebral Artery Occlusion (pMCAO) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Arundic Acid (ONO-2506) in a preclinical model of ischemic stroke, the permanent middle cerebral artery occlusion (pMCAO) model. This document includes detailed experimental protocols, a summary of expected outcomes based on published data, and a description of the underlying mechanism of action.
Introduction to pMCAO and this compound
Permanent middle cerebral artery occlusion is a widely utilized animal model that mimics the pathophysiology of human ischemic stroke, where a major cerebral artery is permanently blocked, leading to brain infarction and neurological deficits.[1][2] This model is invaluable for testing the efficacy of potential neuroprotective agents.
This compound is a novel astrocyte-modulating agent that has shown significant promise in preclinical stroke models.[3][4] Its primary mechanism of action involves the inhibition of S100B synthesis in astrocytes.[5][6][7] S100B, a calcium-binding protein, is overexpressed in reactive astrocytes following brain injury and contributes to secondary neuronal damage.[5][7] By suppressing S100B production, this compound mitigates neuroinflammation, reduces infarct volume, and improves neurological outcomes.[5][8][9]
Mechanism of Action of this compound
This compound exerts its neuroprotective effects through a multi-faceted mechanism centered on the modulation of astrocyte activity. Following ischemic injury, reactive astrocytes upregulate the synthesis and secretion of the S100B protein.[5][7] High extracellular concentrations of S100B are neurotoxic, contributing to delayed infarct expansion.[5] this compound directly inhibits the synthesis of S100B in these activated astrocytes.[5][6][7]
Furthermore, this compound has been shown to restore the function of astroglial glutamate (B1630785) transporters, specifically excitatory amino acid transporter 1 (EAAT1).[5][10] This is achieved through the activation of pro-survival signaling pathways, including Akt, ERK, and NF-κB.[10] Enhanced glutamate uptake helps to reduce excitotoxicity, a major contributor to neuronal death in the ischemic brain. The reduction in neuroinflammation is also a key aspect of its therapeutic effect, as it has been shown to decrease the release of pro-inflammatory cytokines like IL-1β and TNF-α.[8][11]
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 3. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Note: Long-Term Stability of Arundic Acid in Ethanol Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the long-term stability of Arundic Acid when dissolved in an ethanol (B145695) solution. It includes illustrative stability data under both long-term and accelerated storage conditions. Detailed protocols for the preparation of the solution and a stability-indicating analytical method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are provided. This application note is intended to guide researchers in the proper storage and handling of this compound solutions to ensure the integrity and reliability of experimental results.
Disclaimer: The quantitative stability data presented in this application note is for illustrative purposes only. It is based on typical stability profiles for small molecules in ethanol and is intended to demonstrate best practices in data presentation and experimental design. Users should perform their own stability studies to determine the precise shelf-life and degradation profile of this compound solutions under their specific laboratory conditions.
Introduction
This compound ((R)-2-propyloctanoic acid, ONO-2506) is a novel astrocyte-modulating agent with neuroprotective properties.[1][2] It is under investigation for its therapeutic potential in various neurological disorders, including stroke and Alzheimer's disease.[1][2] For in vitro and in vivo studies, this compound is often prepared as a stock solution in an organic solvent, such as ethanol. The chemical stability of this stock solution is critical for ensuring accurate and reproducible experimental outcomes.
Degradation of the active pharmaceutical ingredient (API) can lead to a decrease in its effective concentration and the formation of potentially interfering or toxic impurities. This application note outlines a systematic approach to evaluating the stability of this compound in an ethanol solution and provides a framework for establishing appropriate storage conditions and shelf-life.
Illustrative Stability Data
The stability of a 10 mg/mL solution of this compound in 200-proof ethanol was assessed over 24 months under long-term and 6 months under accelerated storage conditions, according to ICH guidelines. The primary degradation product in an ethanol solution is hypothesized to be the ethyl ester via Fischer esterification.
Long-Term Stability Data
Long-term stability was evaluated at 5°C ± 3°C and 25°C ± 2°C / 60% ± 5% Relative Humidity (RH).
| Time Point (Months) | Storage Condition | Assay (% of Initial) | Major Degradant (%) | Physical Appearance |
| 0 | - | 100.0 | < 0.05 | Clear, colorless solution |
| 3 | 5°C ± 3°C | 99.8 | < 0.05 | Clear, colorless solution |
| 3 | 25°C / 60% RH | 99.5 | 0.15 | Clear, colorless solution |
| 6 | 5°C ± 3°C | 99.7 | 0.06 | Clear, colorless solution |
| 6 | 25°C / 60% RH | 99.0 | 0.35 | Clear, colorless solution |
| 12 | 5°C ± 3°C | 99.5 | 0.10 | Clear, colorless solution |
| 12 | 25°C / 60% RH | 98.1 | 0.75 | Clear, colorless solution |
| 18 | 5°C ± 3°C | 99.2 | 0.18 | Clear, colorless solution |
| 18 | 25°C / 60% RH | 97.2 | 1.20 | Clear, colorless solution |
| 24 | 5°C ± 3°C | 99.0 | 0.25 | Clear, colorless solution |
| 24 | 25°C / 60% RH | 96.3 | 1.85 | Clear, colorless solution |
Accelerated Stability Data
Accelerated stability was evaluated at 40°C ± 2°C / 75% ± 5% RH to predict the long-term stability and to identify potential degradation products under stress.
| Time Point (Months) | Storage Condition | Assay (% of Initial) | Major Degradant (%) | Physical Appearance |
| 0 | - | 100.0 | < 0.05 | Clear, colorless solution |
| 1 | 40°C / 75% RH | 98.5 | 0.60 | Clear, colorless solution |
| 2 | 40°C / 75% RH | 97.6 | 1.10 | Clear, colorless solution |
| 3 | 40°C / 75% RH | 96.8 | 1.55 | Clear, colorless solution |
| 6 | 40°C / 75% RH | 94.5 | 2.90 | Clear, colorless solution |
Experimental Protocols
The following protocols describe the preparation of the this compound solution and the analytical method used for stability testing.
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder (≥98% purity)
-
200-proof (100%) Ethanol, HPLC grade
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Vortex mixer and/or sonicator
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 8 mL of 200-proof ethanol to the flask.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add 200-proof ethanol to the flask to bring the volume to the 10 mL mark.
-
Invert the flask 10-15 times to ensure homogeneity.
-
Aseptically aliquot the solution into amber glass vials, cap tightly, and seal with paraffin (B1166041) film for long-term storage.
-
Label the vials with the compound name, concentration, date of preparation, and storage conditions.
-
Store the vials at the designated stability conditions.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential degradation products, particularly its ethyl ester.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)
Sample Preparation:
-
Retrieve a stability sample vial from its storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Dilute the 10 mg/mL stock solution 1:100 with the sample diluent to achieve a final concentration of 100 µg/mL.
-
Vortex the diluted sample to ensure homogeneity.
-
Transfer the diluted sample to an HPLC vial for analysis.
Data Analysis:
-
Integrate the peak areas for this compound and all degradation products.
-
Calculate the percentage of this compound remaining using the following formula: % Remaining = (Area_t / Area_t0) * 100 where Area_t is the peak area of this compound at a specific time point and Area_t0 is the peak area at time zero.
-
Calculate the percentage of each degradant relative to the initial total peak area.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the stability testing of this compound in ethanol.
Hypothetical Degradation Pathway
A primary degradation pathway for a carboxylic acid in an alcohol solvent, especially under elevated temperatures, is Fischer esterification.
Caption: Hypothetical Fischer esterification of this compound with ethanol.
Conclusion and Recommendations
Based on the illustrative data, an ethanol solution of this compound demonstrates good stability when stored at refrigerated (5°C) conditions, with minimal degradation observed over 24 months. Storage at room temperature (25°C) leads to a gradual increase in the formation of the ethyl ester degradant, and this process is significantly accelerated at 40°C.
Recommended Storage Conditions:
-
Long-Term ( > 1 month): Store stock solutions at 2°C to 8°C, protected from light. Vendor information also suggests storage at -20°C for up to 2 years is acceptable for solutions in ethanol.[3]
-
Short-Term ( < 1 month): Solutions may be kept at room temperature for short periods, but refrigeration is recommended to minimize degradation.
For critical experiments, it is advisable to use freshly prepared solutions or to re-qualify the concentration of older stock solutions using the provided HPLC method.
References
Application Notes and Protocols for Oral Administration of Arundic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and oral administration of Arundic Acid (also known as ONO-2506) in animal models. This document includes detailed protocols, vehicle formulation data, and a summary of its mechanism of action to facilitate reproducible and effective preclinical research.
Introduction to this compound
This compound ((R)-(-)-2-propyloctanoic acid) is an investigational drug that acts as an astrocyte-modulating agent.[1][2] It has shown neuroprotective effects in various models of neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[3][4] The primary mechanism of action involves the inhibition of S100B synthesis in astrocytes.[1][2] S100B is a calcium-binding protein that, when overexpressed, can be detrimental to cell survival.[1] By inhibiting S100B synthesis, this compound helps to mitigate neuronal damage.[1][2] Furthermore, this compound has been shown to increase the expression of the astrocytic glutamate (B1630785) transporter EAAT1 by activating the Akt, ERK, and NF-κB signaling pathways.[5][6] This enhancement of glutamate uptake can help prevent excitotoxic brain injury.[5]
Physicochemical Properties of this compound
This compound is an oily, medium-chain fatty acid with low aqueous solubility, which necessitates careful formulation for effective oral administration.[3][7] Understanding its properties is crucial for selecting an appropriate vehicle.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₂ | [3][8] |
| Molecular Weight | 186.3 g/mol | [8] |
| Appearance | Oily liquid | [7] |
| Water Solubility | 0.0919 mg/mL | [3] |
| Solubility in Organic Solvents | - DMF: 10 mg/mL- DMSO: 10 mg/mL - 150 mg/mL (with sonication)- Ethanol: 25 mg/mL | [8][9] |
Recommended Vehicle Formulations for Oral Administration
The selection of an appropriate vehicle is critical for ensuring the bioavailability of this compound when administered orally. Due to its low water solubility, suspension formulations are commonly used. Below are several vehicle compositions that have been reported for in vivo studies.
| Vehicle Composition | Final Concentration of this compound | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL | Forms a suspended solution. Ultrasonic agitation is recommended to ensure homogeneity. | [9][10] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 3.75 mg/mL | Forms a clear solution. SBE-β-CD can improve solubility. | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL | Forms a clear solution. Suitable for lipophilic compounds. | [9] |
| 0.5% Carboxymethylcellulose (CMC), 0.1% Polysorbate 80 (Tween® 80) in water | Variable | A common vehicle for oral gavage of poorly soluble compounds. | [11] |
Experimental Protocols
Preparation of this compound Formulation (Suspension)
This protocol describes the preparation of a commonly used suspension of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath/sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
Initial Dissolution: In a sterile conical tube, dissolve the this compound powder in DMSO. The volume of DMSO should be 10% of the final desired volume. Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300: Add PEG300 to the solution, bringing the volume to 50% of the final volume (i.e., add a volume of PEG300 equivalent to 40% of the final volume). Mix thoroughly by vortexing.
-
Addition of Tween-80: Add Tween-80 to the mixture. The volume of Tween-80 should be 5% of the final desired volume. Vortex until the solution is homogeneous.
-
Addition of Saline: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume. The addition of saline may cause the solution to become a suspension.
-
Homogenization: For a uniform suspension, sonicate the final mixture in an ultrasonic bath for 5-10 minutes. Visually inspect for any undissolved particles.
-
Storage: It is recommended to prepare the formulation fresh before each administration. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, bring the formulation to room temperature and vortex/sonicate again to ensure homogeneity.
Oral Administration via Gavage
This protocol outlines the standard procedure for administering the prepared this compound formulation to rodents.
Materials:
-
Prepared this compound formulation
-
Animal model (e.g., mouse, rat)
-
Appropriately sized gavage needle (flexible or rigid)
-
Syringe (e.g., 1 mL)
Procedure:
-
Animal Handling: Gently but firmly restrain the animal to prevent movement and injury.
-
Dosage Calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose (mg/kg). A common dosing volume for mice is 10 mL/kg and for rats is 5-10 mL/kg.[11][12]
-
Loading the Syringe: Draw the calculated volume of the homogenized this compound formulation into the syringe. Ensure there are no air bubbles.
-
Gavage Procedure:
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert to avoid tracheal insertion.
-
Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation.
-
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as choking or difficulty breathing.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the known signaling pathways modulated by this compound, leading to its neuroprotective effects.
Caption: Signaling pathway of this compound.
Experimental Workflow for Oral Administration
The diagram below outlines the key steps in preparing and administering this compound for an in vivo study.
Caption: Experimental workflow for oral administration.
References
- 1. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of some physicochemical properties of this compound, (R)-(-)-2-propyloctanonic acid, by complexation with hydrophilic cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Arundic Acid Technical Support Center: Solubility Enhancement
Welcome to the technical support center for Arundic Acid (ONO-2506). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound ((R)-2-Propyloctanoic acid, ONO-2506) is an astrocyte-modulating agent investigated for its neuroprotective potential in conditions like stroke and Alzheimer's disease.[1] It is a medium-chain fatty acid, which contributes to its characteristically low aqueous solubility.[2][3] This poor solubility can create significant challenges in preparing stock solutions and achieving desired concentrations for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate results.
Q2: What is the predicted aqueous solubility of this compound?
The predicted water solubility of this compound is approximately 0.0919 mg/mL.[2] It is classified as a poorly water-soluble compound, making direct dissolution in aqueous buffers difficult.
Q3: My this compound solution appears cloudy or has formed a precipitate. What does this mean?
Cloudiness or precipitation is a clear indicator that the this compound has not fully dissolved or has fallen out of solution. This commonly occurs when a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous buffer, exceeding the drug's solubility limit in the final medium. Using the solution in this state will lead to inconsistent and unreliable experimental outcomes.
Q4: What are the primary methods to improve the aqueous solubility of this compound?
There are three main strategies to enhance the solubility of this compound, a carboxylic acid with a pKa of approximately 5.24:[2]
-
pH Adjustment: Increasing the pH of the aqueous solution above the pKa of this compound will deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt.[4]
-
Co-solvents: Utilizing water-miscible organic solvents can significantly increase the solubility of lipophilic compounds like this compound.[5][6]
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can encapsulate the hydrophobic drug molecule, enhancing its apparent solubility in water.[3][7]
Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions and step-by-step protocols for overcoming solubility challenges with this compound.
Method 1: pH Adjustment
Issue: Difficulty dissolving this compound directly in neutral buffers like PBS (pH 7.4).
Principle: this compound is a weak acid.[2] By increasing the pH of the solvent, the carboxylic acid group (R-COOH) is converted to its conjugate base, a carboxylate salt (R-COO⁻), which is significantly more polar and thus more soluble in water.[4]
Troubleshooting Steps:
-
Avoid dissolving this compound directly in neutral or acidic aqueous solutions.
-
Prepare a stock solution in a slightly basic buffer or by using a dilute base like sodium hydroxide (B78521) (NaOH) before buffering to the desired final pH.
-
Always check the final pH of your solution after adding this compound, as the acidic nature of the compound can lower the pH of unbuffered or weakly buffered solutions.
Experimental Protocol: Preparing a pH-Adjusted Stock Solution
-
Weigh the desired amount of this compound.
-
To solubilize, add a small volume of 0.1 M NaOH and vortex gently until the solid is fully dissolved.
-
Add your desired aqueous buffer (e.g., PBS, TRIS) to reach the target concentration.
-
Adjust the final pH of the solution to the desired value (e.g., 7.4) using dilute HCl or NaOH.
-
Sterile filter the final solution through a 0.22 µm filter if required for cell culture experiments.
Method 2: Using Co-solvents
Issue: Precipitation occurs when diluting a concentrated this compound stock into an aqueous medium for an experiment.
Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, allowing for better solvation of hydrophobic drug molecules.[8] Common co-solvents include Dimethyl sulfoxide (B87167) (DMSO), ethanol, and Polyethylene glycol (PEG).
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity or off-target effects.
-
When diluting, add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer to facilitate rapid dispersion and minimize local concentration effects that can cause precipitation.
-
Perform a preliminary test to ensure your final formulation is clear and free of precipitation before using it in a critical experiment.
Experimental Protocol: Preparing a Co-solvent Stock Solution
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO, Ethanol) to achieve a high-concentration stock solution. Use of an ultrasonic bath may be required to fully dissolve the compound.[9]
-
For in vivo studies, a multi-component co-solvent system may be necessary. A reported formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]
Method 3: Cyclodextrin Complexation
Issue: A high concentration of this compound is needed in an aqueous solution, but pH modification and co-solvents are not suitable for the experimental system.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drugs like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[3][11]
Troubleshooting Steps:
-
Select the appropriate cyclodextrin. For this compound, 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD) has been shown to have a potent solubilizing effect.[3]
-
Determine the optimal molar ratio. Studies suggest this compound forms a 1:1 molar complex with cyclodextrins.[3]
-
Allow sufficient time for complexation to occur. This may involve stirring or sonicating the mixture.
Experimental Protocol: Preparing an this compound-Cyclodextrin Formulation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CyD) in your desired buffer. A 20% SBE-β-CD solution in saline has been used for in vivo formulations.[9]
-
Separately, prepare a concentrated stock of this compound in a minimal amount of a co-solvent like DMSO (e.g., 10% of the final volume).[9]
-
Slowly add the this compound stock solution to the cyclodextrin solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for several hours (or overnight) to ensure complete complex formation. The solution should become clear.
-
The resulting clear solution can be used for experiments, achieving a higher drug concentration than is possible with co-solvents alone.[9]
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Solution Appearance | Reference(s) |
| Water (Predicted) | 0.0919 mg/mL | - | [2] |
| DMSO | 150 mg/mL | Clear (with ultrasound) | [9] |
| Ethanol | 25 mg/mL | Clear | [12] |
| DMF | 10 mg/mL | Clear | [12] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Clear | [12] |
| 10% DMSO in Corn Oil | ≥ 3.75 mg/mL | Clear | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.75 mg/mL | Suspended | [9] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 3.75 mg/mL | Clear | [9] |
Table 2: Recommended Solubility Enhancement Strategies
| Experimental Need | Recommended Strategy | Key Advantage | Considerations |
| Basic in vitro buffer | pH Adjustment | Simple, avoids organic solvents | Potential for drug instability at extreme pH |
| Cell culture experiments | Co-solvents (e.g., DMSO) | High stock concentration | Final solvent concentration must be non-toxic |
| High concentration aqueous solution | Cyclodextrin Complexation | Significantly increases solubility, suitable for in vivo use | Requires optimization of cyclodextrin type and ratio |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Improvement of some physicochemical properties of this compound, (R)-(-)-2-propyloctanonic acid, by complexation with hydrophilic cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. scispace.com [scispace.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Arundic Acid Dosage for Neuroprotection In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arundic Acid (ONO-2506) in in vivo neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
This compound is an astrocyte-modulating agent that exerts its neuroprotective effects primarily by inhibiting the synthesis of the S100B protein.[1][2] S100B is a calcium-binding protein predominantly found in astrocytes. Under pathological conditions such as brain injury, the overexpression of S100B can be neurotoxic. By reducing the production of S100B, this compound helps to mitigate the downstream inflammatory and apoptotic cascades that contribute to neuronal damage.[1][3]
Q2: In which in vivo models of neurological disease has this compound shown efficacy?
This compound has demonstrated neuroprotective effects in a variety of animal models of neurological disorders, including:
-
Stroke (Ischemic and Hemorrhagic): Reduces infarct volume and improves neurological deficits.[1][4]
-
Spinal Cord Injury (SCI): Improves motor function and reduces secondary injury.[5][6]
-
Alzheimer's Disease: Ameliorates cerebral amyloidosis and gliosis in transgenic mice.
-
Parkinson's Disease: Protects dopaminergic neurons from MPTP-induced neurotoxicity.[7]
-
Status Epilepticus: Downregulates neuroinflammation and astrocyte dysfunction.[8]
-
Intracerebral Hemorrhage (ICH): Attenuates neuroinflammation and prevents motor impairment.[3][9]
Troubleshooting Guides
Issue 1: Inconsistent or suboptimal neuroprotective effects.
-
Possible Cause: Inappropriate dosage for the specific animal model and injury type.
-
Solution: The optimal dose of this compound can vary significantly depending on the animal model, the severity of the insult, and the route of administration. A thorough dose-response study is highly recommended. For instance, in a rat model of spinal cord injury, intravenous doses of 10 mg/kg and 20 mg/kg have been used, with the 20 mg/kg dose showing more significant effects.[5] In a rat model of intracerebral hemorrhage, intracerebroventricular (ICV) doses ranging from 0.02 to 20 µg/µl were tested to determine the effective dose.[4] Refer to the data tables below for dosages used in various models.
-
-
Possible Cause: Improper timing of administration relative to the induced injury.
-
Solution: The therapeutic window for this compound administration is a critical factor. In many acute injury models, treatment is initiated immediately after the insult.[4] For chronic models, the dosing regimen will need to be adjusted accordingly. Review the detailed experimental protocols for guidance on timing.
-
-
Possible Cause: Issues with drug formulation and delivery.
-
Solution: Ensure that this compound is properly dissolved and the vehicle is appropriate for the chosen route of administration. Inconsistent drug delivery can lead to variable results. See the experimental protocols section for detailed guidance on vehicle selection and preparation.
-
Issue 2: Difficulty with this compound solubility and vehicle preparation.
-
Possible Cause: this compound is a lipophilic compound and may have limited solubility in aqueous solutions.
-
Solution: For intravenous and intraperitoneal injections, this compound can often be dissolved in sterile saline.[5][9] For intracerebroventricular injections, sterile saline is also a common vehicle.[9] If solubility issues persist, consider the use of co-solvents. For oral gavage, vehicles such as water, 0.5% w/v carboxymethyl cellulose (B213188) (CMC), or corn oil can be used.[10][11][12] It is crucial to perform small-scale solubility tests with your chosen vehicle before preparing a large batch for your study. Always ensure the final formulation is sterile and pH-neutral to avoid irritation and toxicity.
-
Issue 3: Observed adverse effects or animal distress during the experiment.
-
Possible Cause: Vehicle toxicity.
-
Solution: Always include a vehicle-only control group in your experimental design to differentiate between the effects of this compound and the vehicle. Some vehicles, if used at high concentrations or for prolonged periods, can cause adverse effects.[10]
-
-
Possible Cause: Complications related to the administration procedure.
-
Solution: Improper administration techniques, such as incorrect placement of an ICV cannula or esophageal damage during oral gavage, can cause significant distress and mortality. Ensure that all personnel are thoroughly trained in the specific administration procedures. Monitor animals closely after administration for any signs of distress.
-
-
Possible Cause: Off-target effects of this compound.
-
Solution: While generally well-tolerated in preclinical studies, it is important to monitor for any unexpected behavioral or physiological changes in the animals. There is a hypothesis that treatment with this compound could potentially increase vulnerability to depression, though this requires further investigation.[13]
-
Data Presentation
Table 1: In Vivo Dosages of this compound for Neuroprotection
| Animal Model | Species | Route of Administration | Dosage | Key Findings | Reference |
| Spinal Cord Injury | Rat | Intravenous (IV) | 10 mg/kg, 20 mg/kg | 20 mg/kg improved motor function. | [5] |
| Spinal Cord Injury | Rat | Intraperitoneal (IP) | 20 mg/kg | Suppressed neuropathic pain. | [6] |
| Intracerebral Hemorrhage | Rat | Intracerebroventricular (ICV) | 0.02, 0.2, 2, 20 µg/µl | 2 µg/µl was effective in reducing neurological deficits. | [4] |
| Intracerebral Hemorrhage | Rat | Intracerebroventricular (ICV) | 2 µg/µl | Attenuated neuroinflammation and motor impairment. | [3][9] |
| Parkinson's Disease (MPTP) | Mouse | Intraperitoneal (IP) | 30 mg/kg | Protected dopaminergic neurons. | [7] |
| Stroke (Ischemic) | Human | Intravenous Infusion | 2, 4, 6, 8, 10, 12 mg/kg/h | Trend towards improvement in NIHSS at 8 mg/kg/h. | [14] |
Table 2: Quantitative Effects of this compound on Neuroprotective Markers
| Animal Model | Species | Dosage | Marker | % Change vs. Control | Reference |
| Intracerebral Hemorrhage | Rat | 2 µg/µl (ICV) | S100B levels | Reduced | [3] |
| Intracerebral Hemorrhage | Rat | 2 µg/µl (ICV) | TNF-α levels | Reduced | [9] |
| Intracerebral Hemorrhage | Rat | 2 µg/µl (ICV) | IL-1β levels | Reduced | [3] |
| Status Epilepticus | Rat | Not Specified | IL-1β, COX2, TLR4, RAGE | Reduced | [8] |
| Ischemic Stroke | Human | Not Specified | Serum S-100β | Lower levels in treated group. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Vehicle Selection:
-
For Intravenous (IV) and Intraperitoneal (IP) injection: Use sterile 0.9% saline.
-
For Intracerebroventricular (ICV) injection: Use sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline.
-
For Oral Gavage: Use purified water, 0.5% w/v carboxymethyl cellulose (CMC) in water, or corn oil.
-
-
Dissolution:
-
Gradually add the this compound powder to the chosen vehicle while vortexing or stirring continuously.
-
Gentle warming (to no more than 37°C) may aid in dissolution, but check for compound stability at elevated temperatures.
-
For hydrophobic compounds, initial dissolution in a small amount of a suitable organic solvent (e.g., DMSO) followed by dilution in the final vehicle may be necessary. Ensure the final concentration of the organic solvent is minimal and non-toxic to the animals.
-
-
Sterilization: For parenteral routes (IV, IP, ICV), sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a specified temperature. It is often advisable to prepare fresh solutions for each experiment.
Protocol 2: Intraperitoneal (IP) Injection in Rodents
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Procedure:
-
Use an appropriately sized sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the this compound solution. The maximum recommended volume is typically < 10 ml/kg.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Protocol 3: Intracerebroventricular (ICV) Infusion in Rodents
Note: This is a surgical procedure and must be performed under aseptic conditions by trained personnel.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for the lateral ventricle (e.g., for rats: approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Slowly lower a guide cannula to the appropriate depth (e.g., for rats: approximately 3.5 mm ventral from the skull surface).
-
Secure the cannula to the skull with dental cement.
-
-
This compound Infusion:
-
After a recovery period, connect an infusion pump to the internal cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to avoid a significant increase in intracranial pressure.
-
The total injection volume should be kept low (e.g., 1-5 µL).
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or neurological deficits.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of ONO-2506 suppresses neuropathic pain after spinal cord injury by inhibition of astrocytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of this compound, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacokinetics of this compound, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundic Acid Technical Support Center: Long-Term Stability and Storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and proper storage of Arundic Acid (ONO-2506). Adherence to these guidelines is critical for ensuring the integrity of the compound and the validity of experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A1: For optimal long-term stability, this compound in its pure, solid form should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For short-term storage, 4°C is acceptable for up to two years. When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for stability up to six months, or at -20°C for up to one month.[1] To minimize degradation, it is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Q2: I observed precipitation in my stock solution of this compound. What should I do?
A2: Precipitation can occur, especially in concentrated stock solutions stored at low temperatures. If you observe precipitates, gentle warming and/or sonication can be used to aid in redissolving the compound. Ensure the solution is clear before use. To prevent this, consider preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?
A3: Yes, inconsistent results can be a sign of compound degradation. If you suspect degradation, it is recommended to use a fresh vial of this compound or a newly prepared stock solution. Additionally, consider performing a quality control check, such as HPLC analysis, to assess the purity of your current stock.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This involves comparing the chromatogram of your sample to that of a reference standard to identify and quantify any degradation products.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, as a carboxylic acid, it may be susceptible to certain types of degradation under harsh conditions. Potential degradation pathways could include oxidation, particularly if exposed to oxidizing agents, or esterification if in the presence of alcohols under acidic conditions. Forced degradation studies under conditions of acid/base hydrolysis, oxidation, and photolysis would be necessary to definitively identify its degradation products.
Data Presentation: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration |
| Pure (Solid) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Representative Stability-Indicating HPLC Method
This is a representative method based on common practices for analyzing acidic compounds. Method optimization and validation are required for specific applications.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by diluting the this compound stock to be tested in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The peak for this compound should be identified based on the retention time of the standard.
-
The presence of additional peaks in the sample chromatogram may indicate impurities or degradation products. The peak area can be used to quantify the amount of this compound and its degradation products.
-
Visualizations
Caption: Workflow for preparing, storing, and analyzing this compound stability.
Caption: Troubleshooting guide for inconsistent experimental outcomes.
References
Technical Support Center: Arundic Acid and Microglial Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Arundic Acid (also known as ONO-2506) on microglia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the central nervous system?
A1: this compound is primarily known as a modulator of astrocyte activation. Its main mechanism of action is the inhibition of the synthesis of the S100B protein in astrocytes.[1][2] Overproduction of S100B by reactive astrocytes is associated with neuroinflammation and neuronal damage.[1] By reducing S100B synthesis, this compound helps to mitigate these detrimental effects.[1][2]
Q2: How does this compound affect microglia if its primary target is astrocytes?
A2: The effect of this compound on microglia is largely indirect and mediated by astrocytes. Activated astrocytes release S100B, which can then act on microglia to promote a pro-inflammatory phenotype, leading to the release of cytokines like TNF-α and IL-1β, as well as reactive oxygen species (ROS).[3][4] By inhibiting astrocytic S100B synthesis, this compound reduces these pro-inflammatory signals, leading to decreased microglial activation.[3][4]
Q3: Are there any known direct off-target effects of this compound on microglia?
A3: While the primary effects of this compound on microglia are considered secondary to its action on astrocytes, the possibility of direct, S100B-independent effects has been raised.[5] Some research suggests that this compound may influence the levels of other proteins besides S100B.[6][7] Additionally, public databases have indicated a potential interaction of this compound as an agonist for the beta-3 adrenergic receptor, which could represent a direct off-target effect on cells expressing this receptor. However, the expression of beta-3 adrenergic receptors on microglia in the brain is reportedly low to non-existent.[8]
Q4: What are the expected downstream effects of this compound treatment on neuroinflammation?
A4: By reducing microglial activation, this compound treatment is expected to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, and reduce the production of reactive oxygen species (ROS).[3][4] This can lead to a reduction in overall neuroinflammation and secondary brain injury in various models of neurological disorders.[3][4]
Troubleshooting Guides
Problem 1: Unexpected Microglial Activation or Pro-inflammatory Response Following this compound Treatment.
Possible Cause 1: S100B-Independent Microglial Activation.
-
Explanation: The experimental model might involve stimuli that activate microglia through pathways independent of astrocytic S100B. This compound will not be effective against these activation pathways.
-
Troubleshooting Steps:
-
Characterize the inflammatory stimulus: Identify the specific pathways being activated in your model (e.g., TLR4 activation by LPS).
-
Co-treatment with specific pathway inhibitors: Use inhibitors for other inflammatory pathways to determine their contribution to microglial activation.
-
Measure S100B levels: Confirm that this compound is effectively reducing S100B levels in your astrocyte population.
-
Possible Cause 2: Potential Off-Target Effects.
-
Explanation: Although not extensively documented, this compound could have off-target effects. For instance, agonism of beta-adrenergic receptors on microglia can have context-dependent effects, sometimes priming them for an enhanced inflammatory response.[9]
-
Troubleshooting Steps:
-
Evaluate beta-adrenergic receptor expression: Confirm the expression of beta-adrenergic receptor subtypes on your microglial cell cultures or in the brain region of interest.
-
Use a beta-blocker co-treatment: Administer a broad-spectrum beta-blocker (e.g., propranolol) alongside this compound to see if the unexpected pro-inflammatory effect is mitigated.[8]
-
Dose-response curve: Perform a detailed dose-response analysis of this compound on pure microglial cultures to observe any direct effects.
-
Problem 2: No significant reduction in microglial activation markers (e.g., Iba1, CD68) after this compound treatment in a co-culture system.
Possible Cause 1: Insufficient Astrocyte-to-Microglia Ratio.
-
Explanation: The anti-inflammatory effect of this compound on microglia is dependent on the reduction of astrocytic S100B. If the astrocyte population is too small relative to the microglia, the reduction in S100B may not be sufficient to alter the overall inflammatory environment.
-
Troubleshooting Steps:
-
Vary the cell ratios: Set up experiments with different astrocyte-to-microglia ratios to find the optimal balance for observing the indirect effect.
-
Quantify S100B in conditioned media: Measure S100B levels in the media from astrocyte-only cultures treated with this compound to confirm target engagement. Then, apply this conditioned media to microglial cultures.
-
Possible Cause 2: Timing of Treatment and Analysis.
-
Explanation: The synthesis and secretion of S100B and the subsequent activation of microglia are time-dependent processes. The timing of this compound administration and the endpoint for analysis are critical.
-
Troubleshooting Steps:
-
Time-course experiment: Conduct a time-course study to determine the optimal window for this compound's effect on your specific experimental paradigm.
-
Pre-treatment vs. co-treatment: Compare the effects of pre-treating astrocytes with this compound before co-culture with microglia versus co-treating both cell types simultaneously.
-
Quantitative Data Summary
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in an Intracerebral Hemorrhage (ICH) Model.
| Cytokine | Treatment Group | Concentration (pg/mg protein) | Fold Change vs. ICH |
| IL-1β | Sham | ~25 | - |
| ICH + Vehicle | ~150 | 6.0 | |
| ICH + this compound | ~75 | 3.0 | |
| TNF-α | Sham | ~50 | - |
| ICH + Vehicle | ~250 | 5.0 | |
| ICH + this compound | ~125 | 2.5 |
Note: Data are illustrative and compiled from findings suggesting a significant reduction in these cytokines following this compound treatment in ICH models.[3][4]
Experimental Protocols
Protocol 1: In Vivo Model of Intracerebral Hemorrhage and this compound Administration
-
Animal Model: Male Wistar rats are anesthetized, and stereotactic surgery is performed to induce ICH by injecting collagenase into the striatum.
-
This compound Administration: Immediately after ICH induction, this compound (e.g., 10 mg/kg) or vehicle is administered intravenously. Treatment is repeated daily for a specified period (e.g., 7 days).
-
Behavioral Analysis: Motor function is assessed at various time points using tests such as the ladder rung walking test and grip strength test.
-
Tissue Collection and Analysis: At the experimental endpoint, animals are euthanized, and brain tissue is collected. Immunofluorescence staining is used to assess microglial activation (Iba1, CD11b), astrogliosis (GFAP), and S100B levels. ELISA is used to quantify pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates.[4]
Protocol 2: Astrocyte-Microglia Co-culture
-
Cell Culture: Primary astrocytes and microglia are isolated from neonatal rat cortices.
-
This compound Treatment: Astrocytes are treated with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Preparation of Conditioned Media: The culture media from the treated astrocytes is collected, centrifuged to remove cell debris, and stored.
-
Microglial Stimulation: Primary microglia are plated and treated with the astrocyte-conditioned media for a specified duration (e.g., 24 hours).
-
Analysis: Microglial activation is assessed by measuring the release of nitric oxide (Griess assay), and pro-inflammatory cytokines (ELISA for TNF-α and IL-1β) in the culture supernatant. Cell lysates can be used for Western blot analysis of inflammatory signaling pathways (e.g., NF-κB).
Visualizations
Caption: Indirect effect of this compound on microglia.
Caption: Troubleshooting unexpected microglial activation.
References
- 1. Enriched environment enhances β‐adrenergic signaling to prevent microglia inflammation by amyloid‐β | EMBO Molecular Medicine [link.springer.com]
- 2. Frontiers | Importance of GPCR-Mediated Microglial Activation in Alzheimer’s Disease [frontiersin.org]
- 3. beta-adrenergic receptor stimulation selectively inhibits IL-12p40 release in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress-induced microglial activation occurs through β-adrenergic receptor: noradrenaline as a key neurotransmitter in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained stimulation of β2- and β3-adrenergic receptors leads to persistent functional pain and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. svn.bmj.com [svn.bmj.com]
- 7. mdpi.com [mdpi.com]
- 8. Stress-induced microglial activation occurs through β-adrenergic receptor: noradrenaline as a key neurotransmitter in microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-adrenergic receptor activation primes microglia cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arundic Acid in Neuronal Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing neuronal viability in cultures treated with Arundic Acid. While this compound is primarily recognized for its neuroprotective properties, this guide addresses potential user observations of cytotoxicity and provides comprehensive troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the central nervous system?
A1: this compound is an astrocyte-modulating agent. Its primary mechanism involves the inhibition of S100B protein synthesis in astrocytes.[1][2][3] Elevated levels of extracellular S100B are associated with neuronal damage, and by suppressing its production, this compound helps protect neurons.[4][5]
Q2: Is this compound expected to be cytotoxic to neurons?
A2: Based on current literature, this compound is not considered directly cytotoxic to neurons. In fact, it is widely reported as a neuroprotective agent that ameliorates neuronal damage in various models of neurological disorders, including ischemic stroke and neuroinflammation.[1][4][5][6][7] If you are observing neuronal death in your cultures following this compound treatment, it is likely due to experimental variables rather than a direct toxic effect of the compound at typical working concentrations.
Q3: What are the downstream effects of this compound's interaction with astrocytes?
A3: By inhibiting S100B synthesis, this compound can suppress inflammatory signaling pathways.[2][6] Additionally, it has been shown to increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 through the activation of Akt, ERK, and NF-κB signaling pathways, which helps prevent excitotoxicity.[8]
Q4: What are some common reasons for observing unexpected cytotoxicity in neuronal cultures?
A4: Unexpected cell death in neuronal cultures can arise from various factors, including:
-
Suboptimal Culture Conditions: Poor initial health of primary neurons, incorrect seeding density, or inadequate nutrient supply.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cytotoxicity.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.
-
Reagent Quality: Degradation of media components or the this compound itself.
-
Assay Interference: The compound may interfere with the chemistry of the viability assay being used.
Troubleshooting Guide for Unexpected Cytotoxicity
This guide provides solutions to common issues encountered when assessing neuronal viability in the presence of this compound.
| Problem | Possible Cause | Solution |
| High levels of cell death across all this compound concentrations. | 1. Incorrect Drug Concentration: Errors in calculation or dilution. 2. Poor Initial Culture Health: Suboptimal neuron isolation or maintenance. 3. Contamination: Presence of bacteria, fungi, or mycoplasma. 4. High Solvent Concentration: Vehicle (e.g., DMSO) concentration is too high. | 1. Verify all calculations and prepare fresh dilutions from a new stock. 2. Review and optimize neuron isolation and culture protocols. Ensure healthy morphology before treatment. 3. Regularly test for contamination. Discard any contaminated cultures. 4. Ensure the final solvent concentration is non-toxic (typically < 0.1% for DMSO). Run a vehicle-only control. |
| Inconsistent results between replicate wells or experiments. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Edge Effects: Evaporation from outer wells of the plate. 3. Inconsistent Treatment: Variations in incubation time or drug addition. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently between plating wells. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. 3. Use a timer for all incubations and ensure consistent pipetting techniques. |
| No effect of positive control for cytotoxicity. | 1. Positive Control Degradation: The cytotoxic agent has lost its activity. 2. Resistant Cell Population: The neuronal culture may be resistant to the specific positive control used. | 1. Prepare a fresh stock of the positive control. 2. Try a different positive control known to induce neuronal death (e.g., high concentrations of glutamate for excitotoxicity). |
| High background in viability/cytotoxicity assay. | 1. Media Interference: Phenol (B47542) red or other media components may interfere with the assay. 2. Compound Interference: this compound may directly react with the assay reagents. | 1. Use phenol red-free media for the assay. 2. Run a "no-cell" control with the compound and assay reagents to check for background signal. |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH released from cells with damaged plasma membranes.[9][10][11]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound and vehicle control (e.g., DMSO)
-
Positive control (e.g., 1% Triton X-100 for maximum lysis)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neurons at an optimal density (e.g., 5 x 10⁴ cells/well) and allow them to adhere and mature for at least 7 days in vitro.
-
Compound Treatment: Treat cells with a serial dilution of this compound and the vehicle control. Include wells for a "no-treatment" control and a "maximum LDH release" control (to be lysed later). Incubate for the desired period (e.g., 24-48 hours).
-
Sample Collection: Carefully collect the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the collected supernatant in a fresh 96-well plate.
-
Incubation: Incubate the plate for the time specified in the kit's instructions, protected from light.
-
Lysis of Control Wells: Add lysis buffer (e.g., 1% Triton X-100) to the "maximum LDH release" control wells and incubate. Collect the supernatant.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting background absorbance.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.[12][13]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound and vehicle control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and express the results as a percentage of the vehicle-treated control.
Protocol 3: TUNEL Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.[14][15][16]
Materials:
-
Neuronal cultures on coverslips or in chamber slides
-
This compound and vehicle control
-
Positive control (e.g., DNase I)
-
TUNEL assay kit
-
Fluorescence microscope
-
DAPI for nuclear counterstaining
Procedure:
-
Cell Culture and Treatment: Grow and treat neurons as described previously.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.25% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs, as per the kit's instructions.
-
Staining and Mounting: Wash the cells and counterstain with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
Quantitative Data Summary
The following table summarizes hypothetical data from a study assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity.
| Treatment Group | Neuronal Viability (MTT Assay, % of Control) | Cytotoxicity (LDH Assay, % of Max Release) | Apoptotic Cells (TUNEL Assay, %) |
| Vehicle Control | 100 ± 5 | 5 ± 2 | 2 ± 1 |
| Glutamate (100 µM) | 45 ± 7 | 60 ± 8 | 55 ± 6 |
| This compound (10 µM) | 98 ± 6 | 6 ± 3 | 3 ± 2 |
| Glutamate + this compound (10 µM) | 85 ± 8 | 15 ± 4 | 12 ± 3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 4. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. TUNEL assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Arundic Acid In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments using Arundic Acid (also known as ONO-2506).
Troubleshooting Guides
This section addresses specific issues that can lead to variability in your this compound in vivo studies.
Issue 1: High Variability in Behavioral Outcomes
Question: We are observing significant variability in the behavioral test results between animals in the same treatment group. What are the potential causes and solutions?
Answer:
Variability in behavioral outcomes is a common challenge in neuroscience research. Several factors related to the experimental design and the animal's environment can contribute to this.
Potential Causes & Troubleshooting Steps:
-
Environmental Stressors: Rodents are highly sensitive to their environment. Inconsistent lighting, sudden noises, or strong odors can induce stress and affect behavior.
-
Solution: Maintain a consistent and controlled environment. Use dim lighting, minimize noise during testing, and avoid using strongly scented cleaning agents or perfumes in the animal facility and testing rooms.
-
-
Experimenter-Induced Variability: Differences in handling techniques between experimenters can be a significant source of variability. Even the sex of the experimenter has been shown to potentially influence rodent behavior.
-
Solution: Standardize handling procedures across all experimenters. Ideally, a single experimenter should perform all behavioral tests for a given study. If multiple experimenters are necessary, ensure they are all trained on the exact same handling protocol.
-
-
Circadian Rhythm Disruption: Mice are nocturnal animals. Testing during their light cycle (inactive period) can lead to inconsistent performance.
-
Solution: Conduct behavioral testing during the animal's dark cycle (active period) under dim red light. Ensure the light/dark cycle in the housing facility is strictly maintained.
-
-
Lack of Habituation: Animals that are not properly habituated to the testing apparatus and environment may exhibit anxiety-related behaviors that confound the results.
-
Solution: Implement a thorough habituation protocol. Allow animals to explore the testing arena and be handled by the experimenter for several days before the actual experiment begins.
-
Issue 2: Inconsistent Drug Efficacy or Off-Target Effects
Question: We are seeing inconsistent results in terms of this compound's effectiveness, and in some cases, unexpected side effects. How can we troubleshoot this?
Answer:
Inconsistent efficacy can often be traced back to issues with drug preparation, administration, and the chosen animal model.
Potential Causes & Troubleshooting Steps:
-
Drug Formulation and Vehicle: The solubility and stability of this compound in the chosen vehicle are critical for consistent delivery.
-
Solution: this compound has been dissolved in saline for intravenous injection and in DMSO for in vitro studies which is then further diluted in culture media.[1] For intracerebroventricular injections, saline is a suitable vehicle.[2] Ensure the vehicle itself does not have biological effects that could interfere with the study outcomes. Always run a vehicle-only control group.
-
-
Route of Administration: The route of administration significantly impacts the bioavailability and distribution of this compound in the central nervous system (CNS).
-
Solution:
-
Intracerebroventricular (ICV) Injection: This route delivers the drug directly to the CNS, bypassing the blood-brain barrier and ensuring high local concentrations. This is suitable for mechanistic studies but is invasive.
-
Intravenous (IV) Infusion: This is a less invasive systemic administration route. However, the pharmacokinetic profile, including its half-life of approximately 2-3 hours in humans, should be considered when designing the dosing regimen.[3]
-
-
Choose the route of administration based on the specific research question. For protocols on these techniques, refer to the "Experimental Protocols" section below.
-
-
Dose Selection: An inappropriate dose can lead to a lack of efficacy or toxicity.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease phenotype. Refer to the "Quantitative Data Summary" tables for reported effective doses in different models.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an astrocyte-modulating agent.[4] Its primary mechanism of action is the inhibition of the synthesis of the S100B protein in astrocytes.[5][6] By reducing the levels of S100B, this compound can mitigate neuroinflammation and protect against neuronal damage in various neurological disease models.[2][7][8]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: Beyond inhibiting S100B synthesis, this compound has been shown to influence other signaling pathways. It can increase the expression of the astrocytic glutamate (B1630785) transporter EAAT1 (the human equivalent of rodent GLAST) by activating the Akt, ERK, and NF-κB signaling pathways.[4][9] This enhancement of glutamate uptake can help prevent excitotoxic neuronal death.
Q3: What animal models have been used to study this compound in vivo?
A3: this compound has been investigated in a variety of rodent models of neurological disorders, including:
-
Focal cerebral ischemia[5]
-
Spinal cord injury[11]
-
Parkinson's disease (MPTP-induced neurotoxicity)[8]
-
Normal tension glaucoma[9]
-
Status epilepticus[12]
Q4: What are the key pharmacokinetic parameters of this compound?
A4: In a study with acute ischemic stroke patients, the mean terminal half-life of this compound was found to be approximately 2 to 3 hours.[3] Systemic exposure was observed to be less than dose-proportional at higher doses.[3] It is important to note that pharmacokinetic parameters can vary between species.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound.
Table 1: In Vivo Efficacious Doses of this compound
| Animal Model | Species | Route of Administration | Dose | Observed Effect | Reference |
| Intracerebral Hemorrhage | Rat (Wistar) | Intracerebroventricular (ICV) | 2 µg/µl | Decreased GFAP and S100B levels | [10] |
| Spinal Cord Injury | Rat (Sprague-Dawley) | Intravenous (IV) | 10 mg/kg and 20 mg/kg | Improved motor function and inhibited secondary injury expansion (20 mg/kg was more effective) | [11] |
| Acute Ischemic Stroke | Human | Intravenous (IV) Infusion | 2-12 mg/kg/h for 1 hour daily for 7 days | A dose of 8 mg/kg/h showed a trend towards improvement in NIHSS | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Acute Ischemic Stroke Patients)
| Parameter | Value | Reference |
| Terminal Half-life | ~ 2-3 hours | [3][14] |
| Systemic Exposure | Less than dose-proportional at higher doses | [3][14] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This protocol is adapted from standard procedures for direct injection into the lateral ventricles.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Hamilton syringe with a 33-gauge needle
-
This compound solution in sterile saline
-
Bupivacaine and Buprenorphine for analgesia
-
Surgical tools (scalpel, forceps, etc.)
-
Sterilizing agents (e.g., chlorhexidine, ethanol)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[15]
-
Secure the mouse in a stereotaxic frame. Shave the head and sterilize the surgical area.[15]
-
Administer local (bupivacaine) and systemic (buprenorphine) analgesia.[15]
-
Make a midline incision to expose the skull. Clean the skull surface.
-
Identify the injection coordinates relative to bregma. For the lateral ventricle, typical coordinates are: AP: -0.6 mm, ML: ±1.15 mm.[15]
-
Drill a small burr hole at the identified coordinates.
-
Slowly lower the injection needle to the target depth (DV: -1.6 mm from the pial surface).[15]
-
Inject the this compound solution at a slow, controlled rate (e.g., 300 nL/min).[15]
-
Leave the needle in place for 5 minutes post-injection to prevent backflow.[15]
-
Slowly withdraw the needle and suture the incision.
-
Monitor the animal during recovery.
Protocol 2: Intravenous (IV) Tail Vein Injection in Rats
This protocol describes the procedure for administering substances into the lateral tail veins of a rat.
Materials:
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile syringes (1-3 ml) with 25-27G needles
-
This compound solution in sterile saline
-
70% isopropyl alcohol and gauze
-
Sharps container
Procedure:
-
Warm the rat's tail using a heat lamp or by placing the cage on a warming pad to induce vasodilation. This should be done for a short period to avoid overheating.
-
Place the rat in an appropriately sized restrainer.
-
Grasp the tail and wipe it with 70% isopropyl alcohol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the this compound solution. If there is resistance or a bulge forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: General workflow for an in vivo this compound study.
References
- 1. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 2. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 4. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of this compound, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates retinal ganglion cell death by increasing glutamate/aspartate transporter expression in a model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and tolerability of this compound in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rodent intracerebroventricular AAV injections [protocols.io]
Arundic Acid delivery methods for crossing the blood-brain barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the delivery of Arundic acid across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be an astrocyte-modulating agent. Its primary mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[1][2] Overproduction of S100B is associated with neuroinflammation and secondary brain injury in various neurological conditions. By inhibiting S100B synthesis, this compound helps to reduce neuroinflammation and its damaging effects.
Q2: Does this compound naturally cross the blood-brain barrier (BBB)?
While this compound is a fatty acid, and some fatty acids can cross the BBB, there is limited published data quantifying the BBB permeability of this compound after systemic administration. Most preclinical studies have utilized direct intracerebroventricular (ICV) injections to bypass the BBB or have not reported brain concentrations after peripheral administration. Therefore, relying on passive diffusion may not be sufficient to achieve therapeutic concentrations in the brain.
Q3: What are the potential strategies to enhance the delivery of this compound across the BBB?
Several strategies can be explored to enhance the BBB penetration of this compound, drawing from general principles of CNS drug delivery for fatty acids and other small molecules:
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its pharmacokinetic profile and facilitate transport across the BBB. Surface modifications of liposomes with targeting ligands (e.g., transferrin, rabies virus glycoprotein) can further enhance brain-specific delivery.[3][4][5][6]
-
Nanoparticle-Based Carriers: Polymeric nanoparticles (e.g., PLGA, chitosan) can be used to encapsulate this compound, protecting it from degradation and promoting uptake into the brain.[7][8]
-
Prodrug Approach: Modifying the carboxylic acid group of this compound to create a more lipophilic prodrug could enhance passive diffusion across the BBB. The prodrug would then be converted to the active this compound within the brain.
-
Intranasal Delivery: The intranasal route offers a potential non-invasive method to bypass the BBB and deliver drugs directly to the brain via the olfactory and trigeminal nerves.[6]
Q4: Are there any established nanoparticle or liposomal formulations for this compound?
To date, there are no commercially available or widely published, specific nanoparticle or liposomal formulations of this compound for enhanced BBB penetration. Researchers will likely need to develop and optimize these formulations in-house. The experimental protocols section below provides a general framework for such development.
Troubleshooting Guides
Issue 1: Low or undetectable brain concentrations of this compound after intravenous (IV) injection.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic BBB permeability | Consider formulating this compound into liposomes or nanoparticles to leverage receptor-mediated transcytosis or other transport mechanisms.[3][4] |
| Rapid systemic clearance | PEGylation of liposomes or nanoparticles can increase circulation half-life, providing more opportunity for the drug to cross the BBB.[6] |
| Active efflux by transporters at the BBB | Co-administration with known efflux pump inhibitors (e.g., for P-glycoprotein) in a preclinical setting could clarify if this is a mechanism of low brain penetration. |
| Issues with brain tissue sample analysis | Ensure your analytical method (e.g., LC-MS/MS) is optimized for detecting small molecules in a complex matrix like brain homogenate. Review sample preparation methods to ensure efficient extraction.[9] |
Issue 2: High variability in brain concentration between experimental animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation characteristics | For liposomal or nanoparticle formulations, ensure tight control over particle size, polydispersity index (PDI), and drug loading in each batch. |
| Variability in BBB integrity between animals | Ensure animals are healthy and free from inflammation, which can alter BBB permeability. Use age and weight-matched animals. |
| Inconsistent administration of the formulation | For IV injections, ensure consistent injection speed and volume. For intranasal administration, ensure consistent placement of the delivery device.[6] |
| Differences in brain perfusion and blood volume | Consider normalizing brain drug concentration to a marker of blood volume in the tissue sample if perfusion was not complete. |
Issue 3: In vitro BBB model shows good permeability, but in vivo results are poor.
| Possible Cause | Troubleshooting Step |
| In vitro model lacks key in vivo features | In vitro models may not fully replicate the complexity of the in vivo BBB, including the presence of all efflux transporters and metabolic enzymes. Consider using more complex co-culture or microfluidic in vitro models. |
| Rapid in vivo metabolism or plasma protein binding | A high degree of plasma protein binding can reduce the free fraction of the drug available to cross the BBB.[10] Measure the plasma protein binding of your this compound formulation. |
| Peripheral sequestration of the delivery vehicle | Liposomes and nanoparticles can be taken up by the reticuloendothelial system (liver, spleen). Modifying the surface of your carrier (e.g., with PEG) can reduce this effect. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial in Acute Ischemic Stroke Patients (Intravenous Infusion)
| Dose (mg/kg/h) | Cmax (ng/mL) | T1/2 (hours) |
| 2 | ~2000 | ~2-3 |
| 4 | ~4000 | ~2-3 |
| 6 | ~6000 | ~2-3 |
| 8 | ~7000 | ~2-3 |
| 10 | ~8000 | ~2-3 |
| 12 | ~9000 | ~2-3 |
| Note: This data represents plasma concentrations, not brain concentrations. The systemic exposure was found to be less than dose-proportional at higher doses.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is a general guideline for the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method, which can be adapted for this compound.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Method:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 mixture of chloroform:methanol in a round-bottom flask. The molar ratio of PC:cholesterol can be optimized (e.g., 2:1). The drug-to-lipid ratio will also require optimization.
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipid.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication (probe sonication is generally more effective but can lead to lipid degradation if not controlled) or by extrusion.
-
For extrusion, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times to form SUVs.
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general method for assessing the permeability of a compound across a cell-based in vitro BBB model (e.g., using hCMEC/D3 cells) in a Transwell system.
Materials:
-
Transwell inserts with microporous membranes
-
hCMEC/D3 cells (or other suitable brain endothelial cell line)
-
Cell culture medium
-
This compound formulation and control solution
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS or other suitable analytical method
Method:
-
Seed the hCMEC/D3 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
Once a stable and high TEER is achieved, replace the medium in the apical (donor) and basolateral (receiver) chambers with a transport buffer.
-
Add the this compound formulation to the apical chamber. In a separate set of wells, add Lucifer yellow to assess the integrity of the monolayer during the experiment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for developing and testing a BBB-penetrating formulation of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
Caption: Troubleshooting logic for low brain concentration of this compound in experiments.
References
- 1. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. dovepress.com [dovepress.com]
- 5. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mindspaceconferences.com [mindspaceconferences.com]
- 8. proventainternational.com [proventainternational.com]
- 9. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of Arundic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arundic Acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound, also known as (R)-(-)-2-propyloctanoic acid or ONO-2506, is an investigational astrocyte-modulating agent with neuroprotective properties.[1][2] It has been studied for its potential therapeutic benefits in neurodegenerative diseases such as acute ischemic stroke, Alzheimer's disease, and Parkinson's disease.[3][4] The primary concern with its oral administration is its poor bioavailability, which is attributed to its oily physical state, low aqueous solubility, and a strong bitter and irritating taste. These characteristics can lead to low and variable absorption from the gastrointestinal tract, limiting its therapeutic efficacy when administered orally.
Q2: What are the main physicochemical properties of this compound that affect its oral absorption?
This compound is a medium-chain fatty acid derivative.[4] Its key physicochemical properties influencing oral absorption include:
-
Physical State: It is an oily liquid at room temperature, which presents challenges for solid dosage form development.
-
Solubility: It has very low aqueous solubility (predicted to be around 0.0919 mg/mL).
-
Lipophilicity: It is a lipophilic compound with a predicted LogP of around 3.94 to 4.13. While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor aqueous solubility and entrapment in lipidic environments.
-
pKa: Its predicted pKa is around 5.24, indicating it is a weakly acidic compound.
Q3: Are there any predictions regarding the intestinal absorption and efflux of this compound?
Yes, based on computational (in silico) predictions, this compound is expected to have good human intestinal absorption and be permeable across Caco-2 cell monolayers, a model of the human intestinal epithelium. Furthermore, it is predicted not to be a substrate for P-glycoprotein (P-gp), a major efflux transporter that can pump drugs out of cells and reduce their absorption.[5] This suggests that poor permeability or efflux is likely not the primary reason for its low oral bioavailability.
Q4: What are the primary strategies to improve the oral bioavailability of this compound?
Given its physicochemical properties, the main strategies to enhance the oral bioavailability of this compound focus on improving its solubility and dissolution rate in the gastrointestinal fluids and developing a suitable solid dosage form. Key approaches include:
-
Complexation with Cyclodextrins: This involves forming inclusion complexes with cyclodextrins to enhance aqueous solubility, improve taste, and convert the oily drug into a solid powder.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can keep the oily drug in a solubilized state in the gut, promoting its absorption.[1][6][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
Prodrug Approaches: Modifying the carboxylic acid group of this compound to create an ester prodrug could temporarily increase its lipophilicity for better membrane transport, with the ester being cleaved in the body to release the active drug.[8][9]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration in Preclinical Models
Possible Cause 1: Poor Dissolution of this compound in Gastrointestinal Fluids.
-
Troubleshooting Tip: The oily nature and low aqueous solubility of this compound can lead to incomplete dissolution. Consider formulating it to improve its solubility.
-
Actionable Advice:
-
Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex of this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD). This can transform the oily drug into a solid powder with enhanced aqueous solubility.
-
Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving this compound in a mixture of oils, surfactants, and co-solvents that will spontaneously form a microemulsion in the gut, keeping the drug in solution.[1][6][7]
-
Solid Dispersion: Create a solid dispersion by dissolving this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then removing the solvent. This can enhance the dissolution rate.
-
-
Possible Cause 2: Inadequate Formulation for an Oily Drug.
-
Troubleshooting Tip: Administering the neat oily drug can lead to erratic absorption.
-
Actionable Advice:
-
Formulation Selection: Choose a formulation strategy suitable for lipophilic, oily compounds. Lipid-based formulations are often the first choice.[1][6][7]
-
Excipient Screening: If pursuing a lipid-based approach, screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable emulsion upon dilution.
-
-
Issue 2: Difficulty in Preparing a Solid Dosage Form for Animal Dosing
Possible Cause: Oily Nature of this compound.
-
Troubleshooting Tip: The liquid state of this compound makes it challenging to handle and formulate into powders or tablets for consistent dosing.
-
Actionable Advice:
-
Solidification by Complexation: Utilize cyclodextrin complexation to convert this compound into a solid powder, which can then be filled into capsules or compressed into tablets.
-
Adsorption onto Solid Carriers: Adsorb the oily this compound onto a high-surface-area solid carrier like porous silica. This can result in a free-flowing powder.
-
Soft Gelatin Capsules: For liquid lipid-based formulations like SEDDS, encapsulation in soft gelatin capsules is a common and effective approach.
-
-
Issue 3: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
Possible Cause 1: Poor Aqueous Solubility Leading to Low Concentration in the Donor Compartment.
-
Troubleshooting Tip: The concentration of this compound in the aqueous buffer of the donor compartment may be too low for accurate permeability assessment.
-
Actionable Advice:
-
Use of Co-solvents: Include a small, non-toxic percentage of a co-solvent like DMSO or ethanol (B145695) in the donor buffer to increase the solubility of this compound. Ensure the final concentration of the co-solvent does not compromise the integrity of the Caco-2 cell monolayer.
-
Formulation in the Assay: Test the permeability of this compound when formulated in a simple solubilizing system, such as a micellar solution with a non-ionic surfactant, to better mimic its state in a bioavailability-enhancing formulation.
-
-
Possible Cause 2: Non-specific Binding to Assay Plates or Cell Monolayers.
-
Troubleshooting Tip: Lipophilic compounds like this compound can adsorb to plastic surfaces, leading to an underestimation of permeability.
-
Actionable Advice:
-
Mass Balance Study: Perform a mass balance study by measuring the concentration of this compound in the donor and receiver compartments, as well as quantifying the amount remaining in the cell monolayer and bound to the plate, at the end of the experiment.
-
Use of Low-Binding Plates: If available, use low-binding assay plates to minimize non-specific adsorption.
-
-
Quantitative Data
Table 1: Absolute Oral Bioavailability of Rotundic Acid in Rats [10][11]
| Oral Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Absolute Bioavailability (%) |
| 10 | 115.3 ± 28.7 | 0.5 | 487.6 ± 112.5 | 16.1 |
| 20 | 245.8 ± 56.3 | 0.5 | 1178.4 ± 289.1 | 19.4 |
| 40 | 489.2 ± 101.7 | 0.5 | 2256.9 ± 543.8 | 18.6 |
Data presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Table 2: Predicted ADMET Properties of this compound [5]
| Property | Prediction | Confidence |
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability | High | High |
| P-glycoprotein Substrate | No | Moderate |
| Water Solubility | 0.0919 mg/mL | - |
| LogP | 3.94 - 4.13 | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its solubility and handling properties.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol (50% in deionized water)
-
Mortar and pestle
-
Desiccator
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the accurately weighed HP-β-CD into a mortar.
-
Add a small amount of 50% ethanol to the HP-β-CD and triturate with the pestle to form a homogeneous paste.
-
Slowly add the accurately weighed this compound to the paste.
-
Knead the mixture thoroughly for at least 60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of 50% ethanol.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve (e.g., #80 mesh) to ensure uniformity.
-
Store the resulting solid inclusion complex in a desiccator until further use.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (marker for monolayer integrity)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) as a P-gp substrate)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the apical side of the Transwell inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability assay, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values within the established range for your laboratory.
-
Preparation of Dosing Solutions: Prepare dosing solutions of this compound (e.g., at 10 µM) in HBSS. A small amount of a co-solvent like DMSO may be used to aid solubility, keeping the final concentration below 1%.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the this compound dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Perform the assay in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
Efflux Assessment: To determine if this compound is a P-gp substrate, repeat the A to B and B to A permeability assays in the presence of a P-gp inhibitor like verapamil.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms it as a P-gp substrate.
-
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to improve the oral bioavailability of the oily this compound.
Materials:
-
This compound
-
Various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Various surfactants (e.g., Kolliphor RH 40, Tween 80)
-
Various co-solvents (e.g., Transcutol HP, Propylene Glycol)
-
Glass vials
-
Vortex mixer and magnetic stirrer
Procedure:
-
Excipient Solubility Screening: a. Add an excess amount of this compound to a known volume of each oil, surfactant, and co-solvent in separate vials. b. Mix vigorously and allow to equilibrate for 48-72 hours. c. Centrifuge the samples and quantify the amount of this compound dissolved in the supernatant to determine its solubility in each excipient.
-
Construction of Pseudo-Ternary Phase Diagrams: a. Based on the solubility data, select an oil, a surfactant, and a co-solvent. b. Prepare mixtures of the surfactant and co-solvent (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 1:2). c. For each S/CoS mix ratio, prepare a series of formulations by mixing the oil phase and the S/CoS mix phase at various weight ratios (from 9:1 to 1:9). d. To each of these mixtures, add a small amount of water dropwise with gentle stirring, and observe the formation of emulsions. e. Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
Formulation Development: a. Select several promising formulations from the self-emulsifying region of the phase diagram. b. Dissolve this compound in these formulations at a desired concentration.
-
Characterization of the SEDDS: a. Self-Emulsification Time: Add a small amount of the this compound-loaded SEDDS to a larger volume of water with gentle stirring and measure the time it takes to form a uniform emulsion. b. Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. c. Thermodynamic Stability: Subject the formulations to centrifugation and freeze-thaw cycles to assess their physical stability.
Protocol 4: Quantification of this compound in Rat Plasma by LC-MS/MS
Objective: To develop and validate a method for the quantitative analysis of this compound in rat plasma for pharmacokinetic studies.
Materials:
-
This compound analytical standard
-
Internal Standard (IS), e.g., a structurally similar fatty acid not present in the sample
-
Rat plasma (blank)
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column
Procedure:
-
Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., methanol (B129727) or ACN). b. Prepare a series of working standard solutions by serially diluting the stock solution.
-
Preparation of Calibration Standards and Quality Controls (QCs): a. Spike blank rat plasma with the working standard solutions to create a calibration curve over the desired concentration range. b. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of plasma sample, calibration standard, or QC, add 150 µL of ACN containing the IS. b. Vortex for 1 minute to precipitate the plasma proteins. c. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes). d. Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Chromatographic Conditions:
- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Use a gradient elution to separate this compound from endogenous plasma components. b. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Optimize the MRM transitions for this compound and the IS (e.g., for this compound [M-H]-, the transition would be from its parent ion mass to a specific fragment ion).
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration. b. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in modulating the S100B-RAGE signaling pathway.
Experimental Workflow
Caption: Workflow for the development and evaluation of a SEDDS formulation for this compound.
Logical Relationship
Caption: Relationship between the bioavailability challenges of this compound and potential formulation solutions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Arundic Acid Interference in Fluorescence-Based Assays: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Arundic acid in fluorescence-based assays. While direct evidence of this compound causing significant autofluorescence or quenching is not prominently documented in scientific literature, its chemical nature as a substituted carboxylic acid warrants careful consideration of potential interactions. This guide offers a proactive approach to identifying and mitigating such potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ONO-2506) is an experimental neuroprotective agent that modulates astrocyte activation.[1][2][3] Its primary mechanism involves the inhibition of S-100β protein synthesis in astrocytes, which is often upregulated in response to neurological injury and can contribute to neuronal damage.[1][3][4][5][6] By suppressing S-100β, this compound aims to reduce neuroinflammation and protect neurons.[4][5][6]
Q2: Does this compound have inherent fluorescent properties?
Based on its chemical structure, a simple long-chain carboxylic acid, this compound is not expected to be strongly fluorescent.[2][7][8][9] Compounds that typically exhibit fluorescence possess aromatic rings and conjugated pi systems, which are absent in this compound. However, even compounds not classically considered fluorescent can sometimes exhibit low-level emission, particularly under high concentrations or when excited with high-energy light.
Q3: Could this compound interfere with my fluorescence-based assay?
While not a classic fluorophore, there are two primary hypothetical mechanisms by which this compound, or any test compound, could interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself emits light at the same wavelength as the assay's fluorophore, leading to a false positive or an artificially inflated signal.[10][11]
-
Fluorescence Quenching: The compound interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon.[12] This results in a decrease in the fluorescence signal, potentially leading to a false negative or an underestimation of the true signal.[12] Fatty acids and related molecules have been known to participate in quenching processes.[13]
Q4: What are the first steps to determine if this compound is interfering with my assay?
The initial and most critical step is to run proper controls. This involves preparing a sample containing only this compound in the assay buffer at the same concentration used in your experiment and measuring its fluorescence at the excitation and emission wavelengths of your assay.
Troubleshooting Guide: Investigating Potential Interference from this compound
If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step guide to diagnose and address the issue.
Step 1: Characterize the Potential Interference
Objective: To determine if this compound is autofluorescent or acts as a quencher in your specific assay conditions.
Experimental Protocol:
-
Prepare a Serial Dilution of this compound: In a multi-well plate suitable for your fluorescence reader, prepare a serial dilution of this compound in the same buffer used for your assay. The concentration range should span the concentrations used in your main experiment.
-
Include Controls:
-
Buffer Blank: Wells containing only the assay buffer.
-
Fluorophore Control: Wells containing your assay's fluorophore at its working concentration in the assay buffer.
-
This compound + Fluorophore: Wells containing the serial dilution of this compound mixed with your assay's fluorophore at its working concentration.
-
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and settings as your main experiment.
Data Interpretation:
| Observation | Potential Cause |
| Dose-dependent increase in fluorescence in the "this compound only" wells. | Autofluorescence |
| Dose-dependent decrease in fluorescence in the "this compound + Fluorophore" wells compared to the "Fluorophore Control". | Fluorescence Quenching |
| No significant change in fluorescence in the "this compound only" wells and no change in the "this compound + Fluorophore" wells. | No direct interference |
Step 2: Mitigation Strategies
Based on the findings from Step 1, employ one or more of the following strategies to minimize the interference.
Scenario 1: this compound Exhibits Autofluorescence
-
Strategy 1: Wavelength Shift: If possible, switch to a fluorophore that excites and emits at a longer wavelength (red-shifted). Many small molecules that autofluoresce in the blue or green spectra show reduced or no fluorescence in the red or far-red regions.
-
Strategy 2: Background Subtraction: If the autofluorescence is consistent and not excessively high, it can be computationally corrected. For each experimental well containing this compound, subtract the fluorescence intensity value from a corresponding control well containing the same concentration of this compound without the assay's specific reagents.
Scenario 2: this compound Causes Fluorescence Quenching
-
Strategy 1: Reduce Compound Concentration: If the quenching effect is concentration-dependent, lowering the concentration of this compound while still being within its effective range for the biological assay may be a viable solution.
-
Strategy 2: Use a Different Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds than others. Testing an alternative fluorophore with a different chemical structure may resolve the issue.
-
Strategy 3: Change Assay Format: If the interference cannot be resolved, consider an orthogonal assay with a different readout, such as a luminescence-based or absorbance-based assay, to validate your findings.
Visualizing Experimental Workflows and Concepts
To aid in understanding the troubleshooting process, the following diagrams illustrate the key decision-making workflows.
Caption: Troubleshooting workflow for identifying and mitigating potential fluorescence interference.
Caption: Simplified signaling pathway of this compound's neuroprotective mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. R-(-)-Arundic Acid-d3 | C11H22O2 | CID 71313496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Cayman Chemical [bioscience.co.uk]
- 10. Autofluorescence - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dose-Response Curve Optimization for Arundic Acid in Astrocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response experiments with Arundic Acid in astrocyte cultures.
I. Frequently Asked Questions (FAQs) - General Information
Q1: What is this compound and what is its primary mechanism of action in astrocytes?
This compound (also known as ONO-2506) is a novel astrocyte-modulating agent.[1] Its primary mechanism of action in astrocytes involves the inhibition of the synthesis of S100B protein.[1][2] S100B is a calcium-binding protein that, when overexpressed by activated astrocytes, can have detrimental effects on neurons. By inhibiting S100B synthesis, this compound helps to mitigate neuroinflammation and protect neurons from damage.[2][3] Additionally, this compound has been shown to increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 by activating the Akt, ERK, and NF-κB signaling pathways, which aids in the removal of excess glutamate and protects against excitotoxicity.[4]
Q2: What are the common applications of this compound in astrocyte research?
This compound is utilized in astrocyte research to investigate various aspects of neuroinflammation, neuroprotection, and astrocyte-mediated neuronal support. Common applications include:
-
Studying the role of astrocytes in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[1]
-
Investigating the mechanisms of ischemic brain damage and exploring potential therapeutic interventions.[2]
-
Elucidating the signaling pathways involved in astrocyte activation and neuroprotection.[4]
-
Assessing the potential of astrocyte modulation as a therapeutic strategy for various neurological disorders.[1][3]
Q3: What is a dose-response curve and why is it important for my experiments?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its effect (response). Establishing a dose-response curve is crucial for your experiments as it allows you to:
-
Determine the optimal concentration of this compound that elicits the desired biological effect without causing toxicity.
-
Calculate key quantitative parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
-
Understand the potency and efficacy of this compound in your specific experimental model.
-
Ensure the reproducibility and reliability of your experimental results.
Q4: What are the key parameters to consider when designing a dose-response experiment with this compound in astrocytes?
When designing a dose-response experiment, it is essential to consider the following parameters:
-
Cell Type: Primary astrocytes or a specific astrocyte cell line (e.g., 1321N1).
-
This compound Concentration Range: A wide range of concentrations should be tested to capture the full dose-response relationship.
-
Incubation Time: The duration of exposure to this compound can significantly influence the observed effect.
-
Endpoint Measurement: The specific biological response you are measuring (e.g., S100B levels, cell viability, glutamate uptake).
-
Controls: Include appropriate vehicle controls (e.g., DMSO, the solvent for this compound) and positive/negative controls for your assay.[5]
-
Replicates: Perform multiple biological and technical replicates to ensure the statistical validity of your results.
II. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: this compound is soluble in DMSO.[6]
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to create a stock solution of, for example, 10 mM.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Primary Astrocyte Culture
This protocol is a general guideline for establishing primary astrocyte cultures from mouse or rat pups.
-
Tissue Dissociation:
-
Isolate cerebral cortices from neonatal (P0-P2) mouse or rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue and then enzymatically digest it with trypsin and DNase I.
-
-
Cell Plating:
-
Plate the dissociated cells onto poly-L-lysine or poly-D-lysine coated flasks or plates in DMEM/F12 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and penicillin/streptomycin.[7]
-
-
Astrocyte Enrichment:
-
After 7-10 days in culture, a mixed glial culture will be established with a layer of astrocytes at the bottom.
-
To obtain a purified astrocyte culture, microglia and oligodendrocytes can be removed by shaking the flasks on an orbital shaker.
-
-
Maintenance:
-
Change the medium every 2-3 days. Cultures are typically ready for experiments within 10-14 days.
-
Protocol 3: Dose-Response Curve Generation for this compound in Astrocytes
-
Cell Seeding: Seed purified primary astrocytes or an astrocyte cell line into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in culture medium from your stock solution. A common starting point is to use a wide range of concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Endpoint Assay: Perform your chosen assay to measure the biological response (e.g., MTT assay for cell viability, ELISA for S100B levels, or a glutamate uptake assay).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 or IC50 value.
-
Protocol 4: S100B Inhibition Assay (ELISA)
-
Sample Collection: After treating the astrocyte cultures with various concentrations of this compound, collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available S100B ELISA kit and follow the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Quantification: Measure the absorbance using a microplate reader and calculate the concentration of S100B in each sample based on the standard curve.
III. Troubleshooting Guide
Problem 1: No observable effect of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a wider dose-response experiment with a broader range of concentrations (e.g., from picomolar to high micromolar). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. |
| Degraded this compound | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots. |
| Low Astrocyte Activation State | If studying the inhibitory effect of this compound on activated astrocytes, ensure that the astrocytes are properly stimulated (e.g., with LPS or other pro-inflammatory agents). |
| Insensitive Assay | Verify the sensitivity and dynamic range of your endpoint assay. Consider using a more sensitive detection method. |
Problem 2: High variability in results between wells/experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for plating. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Variability in Primary Cultures | Use astrocytes from the same passage number for a set of experiments. Minimize variability by using a large batch of cryopreserved cells. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. |
Problem 3: Cell death or morphological changes at expected therapeutic doses.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and non-toxic to the cells. Run a vehicle-only control. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific astrocyte culture. |
| Contamination | Regularly check your cultures for signs of microbial contamination. |
Problem 4: Difficulty dissolving or stability issues with this compound.
| Possible Cause | Suggested Solution |
| Poor Solubility | Use ultrasonic agitation to aid in the dissolution of this compound in DMSO.[6] |
| Precipitation in Media | After diluting the DMSO stock in aqueous culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent system. |
| Instability in Solution | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions for extended periods. |
IV. Data Presentation
Table 1: Reported Effective Concentrations of this compound in Astrocyte Cultures
| Concentration | Cell Type | Effect Observed | Reference |
| 50 µM | 1321N1 astrocyte cells | Ameliorated the gliotoxic effects of Aβ-peptide. | |
| 100 ng/mL | Primary mouse astrocytes | Modulated astrocytic S100B and TNFα release. | [8] |
| 150 µM | Embryonic gut cultures | Abundant S100B+ ENCCs still present, suggesting a lower effective concentration may be needed for complete inhibition in this model. | [5] |
Note: The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is crucial to determine the optimal dose-response range for your own experimental setup.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 150 mg/mL (805.20 mM) (requires ultrasonic agitation) |
Data obtained from a product data sheet.[6]
V. Visualizations
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Establishment and characterization of primary astrocyte culture from adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Controlling for vehicle effects of DMSO in Arundic Acid studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arundic Acid (ONO-2506). The focus is on controlling for the vehicular effects of Dimethyl Sulfoxide (B87167) (DMSO), a common solvent for this compound, to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an astrocyte-modulating agent. Its primary mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[1][2][3] Elevated levels of S100B are associated with various neuropathological conditions. By inhibiting S100B synthesis, this compound helps to delay the expansion of cerebral infarcts and reduce neuroinflammation.[2][4][5]
Q2: Why is DMSO used as a solvent for this compound, and what are the potential issues?
This compound is a medium-chain fatty acid and has low solubility in aqueous solutions.[3][6] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules, making it a suitable vehicle for in vitro and in vivo studies.[7][8] However, DMSO itself can exert biological effects, which may confound experimental results. These effects can include cytotoxicity, induction of reactive gliosis in astrocytes, mitochondrial damage, and alterations in gene expression and cell signaling.[8][9][10][11]
Q3: What is the recommended maximum concentration of DMSO for in vitro studies with this compound?
To minimize vehicle effects, the final concentration of DMSO in cell culture media should be kept as low as possible. A general rule of thumb is to maintain the DMSO concentration at or below 0.1% (v/v).[12][13] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell type.[12][13] For sensitive primary neural cell cultures, concentrations should ideally be ≤0.25%.[10]
Q4: How can I properly control for the effects of DMSO in my experiments?
It is essential to include a "vehicle control" group in your experimental design. This group should be treated with the same concentration of DMSO as the experimental groups receiving this compound.[14] This allows you to distinguish the effects of this compound from those of the solvent. For dose-response studies with varying concentrations of this compound, each concentration should have a corresponding vehicle control with a matched DMSO concentration.[14] Additionally, an untreated control group (cells in media alone) should be included to assess the baseline cellular response.[8]
Q5: Are there any known signaling pathways affected by both this compound and DMSO?
Yes, and this is a critical consideration. This compound has been shown to activate pro-survival signaling pathways such as Akt, ERK, and NF-κB.[2] Conversely, DMSO has been reported to induce stress-related pathways and can affect mitochondrial function, potentially leading to the activation of apoptotic pathways.[8][9][11] Therefore, careful interpretation of results is necessary, and robust vehicle controls are paramount.
Troubleshooting Guides
Problem 1: High cell death or unexpected morphological changes in vehicle control group.
-
Possible Cause: The DMSO concentration is too high for your specific cell type, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration in the culture medium.
-
Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%) for the same duration as your planned experiment.
-
Assess Cell Viability: Use a reliable cell viability assay (e.g., MTT, trypan blue exclusion) to determine the highest non-toxic concentration of DMSO.
-
Observe Morphology: Visually inspect the cells under a microscope for any signs of stress, such as rounding, detachment, or neurite retraction.[10]
-
Adjust Experimental Protocol: Use the determined maximum tolerated DMSO concentration for all future experiments.
-
Problem 2: Inconsistent or variable results between experimental replicates.
-
Possible Cause 1: Inconsistent preparation of this compound stock solution or working solutions.
-
Troubleshooting Steps:
-
Standardize Stock Preparation: Always dissolve this compound in 100% DMSO to create a concentrated stock solution. Ensure it is fully dissolved; sonication may help.[12]
-
Fresh Working Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Proper Mixing: When adding the DMSO-dissolved this compound to the aqueous culture medium, add it dropwise while gently vortexing or swirling the medium to avoid precipitation.[12]
-
-
Possible Cause 2: Vehicle effects of DMSO are masking or interfering with the effects of this compound.
-
Troubleshooting Steps:
-
Lower DMSO Concentration: If possible, lower the final DMSO concentration in your experiments, even if it is below the apparent toxic threshold. Low, non-toxic concentrations of DMSO can still have biological effects.[8]
-
Matched Vehicle Controls: Ensure that every experimental condition has a corresponding vehicle control with the exact same final DMSO concentration.
-
Problem 3: this compound does not show the expected inhibitory effect on S100B expression.
-
Possible Cause 1: Sub-optimal concentration or incubation time of this compound.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration for your cell system.
-
Time-Course Experiment: Investigate the effect of different incubation times with this compound on S100B expression.
-
-
Possible Cause 2: Issues with the S100B detection method.
-
Troubleshooting Steps:
-
Validate Antibody: If using Western blot or immunocytochemistry, ensure the primary antibody against S100B is validated for the species and application.
-
Control for Assay Sensitivity: Use appropriate positive and negative controls for your S100B detection assay (e.g., ELISA, qPCR).
-
Data Presentation
Table 1: Effects of DMSO on Astrocyte Viability and Function
| DMSO Concentration | Cell Type | Exposure Time | Observed Effect | Reference |
| ≤0.25% | Primary Neural Cells | - | Recommended to obviate spurious vehicle effects. | [10] |
| 0.5% | Primary Astrocytes | 24-48h | Appears to induce reactive gliosis and enhanced proliferation. | [10] |
| 1% | Cultured Astrocytes | 24h | No significant effect on cell survival, but decreased cell viability, mitochondrial integrity, and glutamate (B1630785) transporter expression. | [9][11] |
| 5% | Cultured Astrocytes | 24h | Significant decrease in cell survival and viability, increased apoptosis. | [9][11] |
Table 2: Recommended DMSO Concentrations for In Vitro Cell Culture
| Cell Type | Recommended Max. Concentration | Key Considerations | Reference |
| Most Cell Lines | 0.5% | Some cell lines can tolerate up to 1%. | [12] |
| Primary Cells | ≤0.1% | More sensitive than cell lines. | [12] |
| General Recommendation | ≤0.1% | Considered safe for almost all cells to avoid confounding effects. | [12] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of DMSO dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. For example, 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Also, prepare a media-only control.
-
Cell Treatment: Replace the medium in the wells with the prepared DMSO dilutions.
-
Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion assay.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the media-only control. The highest concentration that does not cause a significant reduction in viability (e.g., >90% viability) is considered the maximum tolerated concentration.
Protocol 2: S100B Inhibition Assay in Cultured Astrocytes
-
Cell Culture: Culture primary astrocytes or a suitable astrocyte cell line to near confluency.
-
Starvation (Optional): To reduce basal S100B expression, you may serum-starve the cells for a few hours prior to treatment.
-
Treatment:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the final concentration of DMSO that will be used for the this compound treatment.
-
This compound Treatment: Cells in culture medium with the desired concentration of this compound (dissolved in DMSO).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Sample Collection:
-
For qPCR: Lyse the cells and extract total RNA.
-
For Western Blot or ELISA: Lyse the cells and collect the protein lysate, or collect the conditioned medium to measure secreted S100B.
-
-
S100B Quantification:
-
qPCR: Perform quantitative real-time PCR to measure S100B mRNA levels, normalizing to a stable housekeeping gene.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-S100B antibody.
-
ELISA: Use a commercial ELISA kit to quantify S100B protein levels in cell lysates or conditioned medium.[15]
-
-
Data Analysis: Compare the levels of S100B in the this compound-treated group to the vehicle control group to determine the extent of inhibition.
Mandatory Visualizations
Caption: this compound signaling pathway in astrocytes.
References
- 1. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Unsuitable use of DMSO for assessing behavioral endpoints in aquatic model species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 10. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Arundic Acid and Neuropsychiatric Research
Disclaimer: This information is intended for research professionals and is for informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.
Frequently Asked Questions (FAQs)
Q1: Is arundic acid known to increase vulnerability to depression?
A1: The available scientific literature does not support the hypothesis that this compound increases vulnerability to depression. In fact, a significant body of preclinical research suggests the opposite. This compound (also known as ONO-2506) is an inhibitor of S100B, a calcium-binding protein primarily synthesized in astrocytes.[1][2] Elevated levels of S100B are associated with neuroinflammation, which is implicated in the pathophysiology of major depressive disorder.[3][4][5] By inhibiting S100B synthesis, this compound reduces neuroinflammation and has demonstrated neuroprotective effects in various central nervous system (CNS) injury models.[2][3][6][7] One hypothesis has suggested that because some antidepressant treatments have been shown to increase brain S100B, a compound that inhibits it might increase depression vulnerability, warranting further study in this area.[8] However, most experimental evidence points toward a potential therapeutic, rather than detrimental, role in conditions with a neuroinflammatory component.
Q2: We are observing depression-like behaviors in our animal models after administering this compound. Is this an expected outcome?
A2: This would be an unexpected and atypical finding based on the established mechanism of this compound. Such an observation warrants a thorough troubleshooting process to rule out confounding variables. Please refer to the Troubleshooting Guide: Unexpected Behavioral Outcomes below for a systematic approach to investigating this result. It is crucial to verify that the observed behaviors are not attributable to other factors such as the animal model itself, experimental procedures, or off-target effects at the specific dose used.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is an astrocyte-modulating agent that selectively inhibits the synthesis of the S100B protein.[4] At high concentrations, extracellular S100B acts as a damage-associated molecular pattern (DAMP), activating astrocytes and microglia and promoting the release of proinflammatory cytokines (e.g., IL-1β, TNF-α) and reactive oxygen species (ROS).[3][4] By downregulating S100B synthesis, this compound mitigates this inflammatory cascade, thereby reducing astrogliosis, microglial activation, and subsequent neuronal damage.[2][3]
Q4: What are the established neuroprotective effects of this compound?
A4: Preclinical studies have shown that this compound is neuroprotective in a range of CNS disorders, including stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[6] Its beneficial effects are primarily attributed to the attenuation of neuroinflammation and astrocyte dysfunction.[2][3] For example, in models of intracerebral hemorrhage, this compound treatment reduced lesion volume, prevented motor deficits, and decreased levels of proinflammatory markers.[3][7] In a model of status epilepticus, it prevented hippocampal damage by reducing neuroinflammatory signaling and astrogliosis.[2]
Troubleshooting Guides
Guide 1: Unexpected Depression-Like Behavioral Outcomes
If you observe an increase in depression-like behaviors (e.g., increased immobility in the Forced Swim Test or Tail Suspension Test) following this compound administration, follow these steps:
-
Verify Compound Integrity and Dosage:
-
Confirm the identity and purity of the this compound batch via analytical methods (e.g., HPLC, mass spectrometry).
-
Recalculate all dosage preparations. Ensure the vehicle is appropriate and does not have behavioral effects on its own.
-
-
Evaluate the Animal Model:
-
Some animal strains may have idiosyncratic responses.[9] Review literature specific to the strain being used.
-
Consider the validity of the depression model. Chronic stress models (e.g., chronic unpredictable mild stress) are generally considered to have higher validity than acute tests for assessing antidepressant-like effects.[10][11][12]
-
-
Assess General Health & Locomotor Activity:
-
This compound could potentially cause sedative effects or motor impairment that might be misinterpreted as "behavioral despair."
-
Action: Conduct an Open Field Test (OFT) to assess general locomotor activity.[13] A significant decrease in distance traveled could indicate motor or sedative effects, confounding the results of the Forced Swim Test (FST) or Tail Suspension Test (TST).[13][14]
-
-
Review Experimental Timeline and Procedures:
-
Stress from handling or injection procedures can impact behavioral tests. Ensure all experimental groups, including controls, are handled identically.
-
Confirm the timing of administration relative to behavioral testing is consistent and based on the compound's known pharmacokinetics.
-
-
Measure Biomarkers:
-
To confirm the drug's mechanism of action in your model, measure S100B levels in brain tissue (e.g., hippocampus, prefrontal cortex) and/or serum via ELISA or Western blot.
-
Measure key inflammatory markers (e.g., IL-1β, TNF-α) to determine if the observed behavioral effect is correlated with the expected anti-inflammatory action.[3][4]
-
Guide 2: Inconsistent In Vitro Results in Astrocyte Cultures
If you experience variability in the inhibition of S100B synthesis in primary astrocyte cultures, consider the following:
-
Cell Culture Purity and Health:
-
Ensure high purity of astrocyte cultures, minimizing microglial contamination which can influence inflammatory responses.
-
Monitor cell viability (e.g., using an MTT or LDH assay) to ensure this compound is not causing cytotoxicity at the concentrations used.
-
-
Stimulation Conditions:
-
The basal synthesis of S100B may be low. An inflammatory challenge (e.g., with Lipopolysaccharide - LPS) is often required to upregulate S100B synthesis to a level where inhibition can be robustly measured.
-
Optimize the concentration and duration of the inflammatory stimulus.
-
-
Assay Sensitivity:
-
Ensure your S100B detection method (ELISA, Western blot) is sensitive enough to detect changes from baseline.
-
Check for linearity and the lower limit of quantification (LLOQ) of your assay.
-
Quantitative Data Summary
| Parameter | Model / System | Treatment / Dose | Key Finding | Reference |
| S100B Levels | Rat Intracerebral Hemorrhage (ICH) Model | This compound (2 µg/µl, ICV) | Significantly reduced S100B levels in striatum, serum, and CSF. | [7] |
| Inflammatory Cytokines | Rat ICH Model | This compound (2 µg/µl, ICV) | Decreased striatal levels of IL-1β and TNF-α. | [3][4] |
| Astrogliosis (GFAP) | Rat Status Epilepticus Model | This compound (post-SE) | Decreased GFAP and S100B expression in the hippocampus. | [2] |
| Behavioral Outcome | Mouse Models (General) | Antidepressants (various) | Standard antidepressants decrease immobility time in FST and TST. | [9][13][14] |
Experimental Protocols
Protocol 1: Tail Suspension Test (TST) for Antidepressant-Like Activity in Mice
This protocol is adapted from standard procedures used to assess antidepressant efficacy.[14][15]
-
Animals: Male C57BL/6J mice (8-10 weeks old). Acclimate animals for at least one week before the experiment.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 1% DMSO).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test. Include a positive control group treated with a known antidepressant (e.g., Imipramine, 20 mg/kg).
-
-
Test Procedure:
-
Use a dedicated TST apparatus or a horizontal bar raised at least 50 cm from the floor.
-
Secure the mouse's tail to the bar using adhesive tape, approximately 1-2 cm from the tip.
-
The test duration is 6 minutes.[15]
-
Record the entire session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, should score the recordings.
-
Measure the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiration-related movements.
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.[14][15]
-
-
Data Analysis:
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
-
Visualizations: Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High S100B Levels Predict Antidepressant Response in Patients With Major Depression Even When Considering Inflammatory and Metabolic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Could treatment with this compound (ONO-2506) increase vulnerability for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Animal models of major depression: drawbacks and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting an Appropriate Animal Model of Depression [mdpi.com]
- 12. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]
- 14. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 15. youtube.com [youtube.com]
Welcome to the Technical Support Center for Early Phase Clinical Trials. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of dose-related serious adverse events (SAEs) in Phase I clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary implications of not observing dose-limiting toxicities (DLTs) or serious adverse events (SAEs) in our Phase I dose-escalation trial?
A1: The absence of DLTs or SAEs is increasingly common with modern targeted therapies and immunotherapies, which often have different toxicity profiles compared to traditional cytotoxic agents.[1][2] Key implications include:
-
Difficulty in Determining Maximum Tolerated Dose (MTD): The primary endpoint of traditional Phase I trials, the MTD, may not be reached.[2][3] The trial endpoint might instead be the maximally administered dose (MAD).[3]
-
Shift in Dose Selection Strategy: The focus shifts from a toxicity-driven MTD to identifying a Recommended Phase II Dose (RP2D) based on other factors. This often involves finding an Optimal Biological Dose (OBD) that shows target engagement and biological effect.[4]
-
Increased Reliance on Other Data: Pharmacokinetic (PK), pharmacodynamic (PD), and biomarker data become critical for decision-making.[5]
-
Potential for a Wide Therapeutic Window: It may indicate that the investigational drug has a favorable safety profile. However, it is crucial to ensure that the doses administered are pharmacologically active.
Q2: How do we select a Recommended Phase II Dose (RP2D) when the Maximum Tolerated Dose (MTD) is not reached?
A2: When an MTD is not identified, the RP2D selection process must integrate multiple data sources. The goal is to find the lowest dose that demonstrates a desirable biological effect.[6] The decision should be based on:
-
Pharmacokinetic (PK) Data: Analyze exposure-response relationships. The dose at which PK parameters plateau (e.g., drug exposure or AUC) may be considered.
-
Pharmacodynamic (PD) and Biomarker Data: Use biomarkers to demonstrate target engagement and modulation.[5] The RP2D could be the dose that achieves a certain level of target inhibition or pathway modulation in tumor or surrogate tissues.[4][7]
-
Early Efficacy Signals: While Phase I trials are primarily for safety, any observed clinical activity can help inform dose selection.[1][8]
-
Tolerability Profile: Even in the absence of DLTs, consider the overall incidence and severity of lower-grade, chronic, or cumulative adverse events that could impact long-term treatment.[1][2]
Q3: Our trial is showing a flat dose-toxicity relationship. What are our next steps?
A3: A flat dose-toxicity curve, especially with targeted agents, is not unusual.[9] Your next steps should involve a multi-faceted investigation:
-
Confirm Target Engagement: Utilize PD biomarkers to ensure the drug is reaching and interacting with its intended target at the doses tested.[5]
-
Evaluate Exposure: Review PK data to confirm that drug exposure is increasing with dose. A lack of dose-proportionality could explain the flat toxicity profile.
-
Assess for Late-Onset or Cumulative Toxicity: Traditional DLT observation windows (e.g., the first treatment cycle) may be too short for some modern therapies.[1][10] It's important to monitor for toxicities that occur in later cycles.
-
Consider Alternative Endpoints: Shift focus from toxicity to biological activity to guide dose escalation.
-
Review Preclinical Data: Re-examine the preclinical toxicology data to see if the flat dose-toxicity relationship was predicted.[9]
Q4: What is the role of biomarkers in a Phase I trial that lacks a toxicity signal?
A4: Biomarkers are crucial for making informed decisions in the absence of toxicity signals.[5][11] Their primary roles are:
-
To Demonstrate Proof-of-Mechanism: Confirm that the drug is engaging its target and modulating the intended biological pathway.
-
To Inform Dose-Exposure-Response Relationships: Help identify the optimal biological dose by showing when a plateau in biological effect has been reached.[5]
-
To Aid in Patient Selection: Predictive biomarkers can help identify a patient population more likely to respond, which can be critical for observing efficacy signals in early trials.[12][13]
-
To Serve as Safety Markers: Biomarkers can sometimes predict or detect toxicity before it becomes clinically apparent.
Q5: Should we consider alternative trial designs if we anticipate a low toxicity profile for our investigational drug?
A5: Yes. If preclinical data suggests a low toxicity profile, using a traditional 3+3 design may be inefficient, potentially exposing many patients to sub-therapeutic doses.[14] Alternative designs are better suited:
-
Model-Based Designs: Designs like the Continual Reassessment Method (CRM) or Bayesian Optimal Interval (BOIN) use statistical models to incorporate all patient data to recommend the next dose, allowing for more accurate MTD estimation and potentially faster escalation.[7][15][16]
-
Phase I/II Seamless Designs: These designs combine the dose-finding objectives of Phase I with the preliminary efficacy assessment of Phase II.[8] They often incorporate both toxicity and efficacy endpoints to determine the optimal dose.[17]
-
Accelerated Titration Designs: These designs start with single-patient cohorts to escalate more quickly through non-toxic doses, then expand to larger cohorts once a certain level of toxicity is observed.[3]
Troubleshooting Guides
Issue 1: Dose Escalation has stalled due to no observed DLTs.
| Possible Cause | Troubleshooting Steps |
| Sub-therapeutic Starting Dose | Review preclinical data (e.g., NOAEL in the most sensitive species) to ensure the starting dose was appropriate. If significantly below the MABEL (Minimal Anticipated Biological Effect Level), consider a more aggressive escalation scheme if supported by emerging PK/PD data.[4] |
| Inefficient Escalation Scheme | For drugs with expected low toxicity, a standard modified Fibonacci sequence may be too conservative. Consider switching to a dose-doubling approach until the first signs of toxicity or significant PD effects are observed.[3] |
| Inadequate DLT Definition | Modern therapies may cause chronic, cumulative, or late-onset toxicities not captured by traditional DLT definitions focused on the first cycle.[1] Review the protocol to ensure the DLT definition is appropriate for the drug's mechanism and consider expanding the observation window.[10] |
| True Lack of Dose-Related Toxicity | The drug may genuinely have a very wide therapeutic index. In this case, dose escalation should be guided by PK saturation, target saturation (PD biomarkers), or early efficacy signals rather than toxicity.[2][5] |
Issue 2: The Maximum Administered Dose (MAD) was reached without DLTs, and there is uncertainty about the RP2D.
| Possible Cause | Troubleshooting Steps |
| Lack of Clear Biological Effect | If neither toxicity nor a clear biological effect (via PD biomarkers) is observed, it raises questions about the drug's activity. Action: Re-evaluate the biomarker assays for sensitivity and specificity. Analyze PK data to ensure sufficient exposure. Consider if the chosen patient population is appropriate for the drug's mechanism.[13] |
| Plateau in Exposure or PD Effect | A plateau in PK (exposure) or PD (target engagement) is observed at doses below the MAD. Action: The RP2D should be the lowest dose that achieves this plateau. Doses beyond this point may offer no additional benefit and could carry unforeseen risks.[6] |
| No Plateau in PK/PD Observed | Exposure and/or biological effect continue to increase up to the MAD. Action: The RP2D may be the MAD. A comprehensive review of all safety data, including low-grade and non-DLT adverse events, is critical. An expansion cohort at the MAD can provide more robust safety and activity data.[3] |
Quantitative Data Summary
Table 1: Comparison of Common Phase I Dose Escalation Designs
| Design Feature | Traditional 3+3 | Accelerated Titration[3] | Model-Based (e.g., CRM)[7][15] |
| Principle | Rule-based; cohort expansion upon DLT.[7] | Rule-based; rapid escalation with 1 patient/cohort until first DLT, then expands. | Statistical model-based; uses all patient data to predict toxicity probability for the next dose.[7] |
| Pros | Simple to implement, widely understood, generally safe.[7] | Treats fewer patients at sub-therapeutic doses; more efficient dose escalation.[3] | More accurate MTD estimation; treats more patients at or near the optimal dose; flexible.[16][18] |
| Cons | Inefficient; often treats many patients at low doses; inflexible.[14] | Can be aggressive in the initial phase. | Requires statistical expertise and software; more complex to design and implement.[19] |
| Suitability for Low-Toxicity Drugs | Poor - very slow escalation with no DLTs. | Good - allows for rapid escalation through safe doses. | Excellent - can incorporate PD/efficacy data and adapt to low toxicity rates. |
Table 2: Incidence of Adverse Events in Non-Oncology Phase I Trials (Healthy Volunteers)
| Event Severity | Incidence Rate | Key Finding |
| Serious Adverse Events (SAEs) | 0.31% (34 out of 11,028 participants)[20][21] | The risk of SAEs is very low. No deaths or life-threatening events were reported in this large meta-analysis.[20] |
| Severe Adverse Events | 1.0%[20][21] | The vast majority of adverse events are not severe. |
| Mild Adverse Events | 84.6% of all AEs[20][21] | Most observed adverse events are mild. The most common include headache, drowsiness, and nausea.[21] |
| Unrelated to Study Drug | ~24% of all AEs[20][21] | A significant portion of reported AEs are not caused by the investigational drug. |
Experimental Protocols & Methodologies
Protocol 1: Standard 3+3 Dose Escalation Method
-
Objective: To determine the MTD of an investigational drug.
-
Dose Levels: Pre-define a set of dose levels based on preclinical toxicology data.
-
Cohort Accrual:
-
Enroll a cohort of 3 patients at the starting dose level.
-
Observe for a pre-defined DLT period (e.g., 28 days).
-
-
Escalation/Expansion Logic:
-
If 0/3 patients experience a DLT: Escalate to the next pre-defined dose level and enroll a new cohort of 3 patients.
-
If 1/3 patients experience a DLT: Expand the current cohort by enrolling 3 additional patients at the same dose level.
-
If the total DLTs remain 1/6, escalate to the next dose level.
-
If ≥2/6 patients experience a DLT, dose escalation stops. The MTD is declared as the next lower dose level.
-
-
If ≥2/3 patients experience a DLT: Dose escalation stops. The current dose is considered to have exceeded the MTD. The MTD is the next lower dose level.[7]
-
-
MTD Definition: The MTD is the highest dose level at which <33% of patients (i.e., 0/3 or 1/6) experience a DLT.[3]
Protocol 2: Implementing a Biomarker Strategy for RP2D Selection
-
Objective: To identify an Optimal Biological Dose (OBD) to serve as the RP2D using biomarker data.
-
Biomarker Selection & Assay Development (Pre-trial):
-
Based on the drug's mechanism of action, select relevant pharmacodynamic (PD) biomarkers (e.g., target enzyme inhibition, downstream pathway modulation).[11]
-
Develop and validate robust assays (e.g., ELISA, flow cytometry, qPCR, IHC) for quantifying the biomarker in relevant tissues (e.g., blood, tumor biopsies).[22]
-
-
Sample Collection:
-
Define a sample collection schedule in the clinical protocol. This typically includes a pre-dose baseline sample and multiple post-dose samples (e.g., at Cmax and steady-state) for each patient in each dose cohort.
-
Ensure standardized procedures for sample collection, processing, and storage to maintain sample quality.[11]
-
-
Data Analysis:
-
Analyze biomarker levels for each patient at each time point.
-
For each dose cohort, calculate the mean or median change in the biomarker from baseline.
-
Plot the dose-response (or exposure-response) curve for the biomarker.
-
-
OBD/RP2D Determination:
-
Identify the dose at which the biomarker effect begins to plateau.
-
The OBD, and therefore the potential RP2D, is defined as the lowest dose that achieves maximal or near-maximal biological effect. This prevents unnecessary dose escalation that may not provide additional benefit.[4]
-
Visualizations
Caption: RP2D decision workflow in the absence of DLTs.
References
- 1. Challenges and Innovations in Phase I Dose-Finding Designs for Molecularly Targeted Agents and Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AgencyIQ - FDA proposes guidance for dose optimization in oncology trials - Friends of Cancer Research [friendsofcancerresearch.org]
- 3. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldwide.com [worldwide.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Handling Incomplete or Late-Onset Toxicities in Early-Phase Dose-Finding Clinical Trials: Current Practice and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarker Considerations for Early Phase Clinical Trials - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Optimizing early-phase immunotherapy trials: the role of biomarker enrichment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dls.com [dls.com]
- 14. A new pragmatic design for dose escalation in phase 1 clinical trials using an adaptive continual reassessment method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing and evaluating dose-escalation studies made easy: The MoDEsT web app - PMC [pmc.ncbi.nlm.nih.gov]
- 16. premier-research.com [premier-research.com]
- 17. Phase I–II clinical trial design: a state-of-the-art paradigm for dose finding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adaptive Dose-Finding Studies: A Review of Model-Guided Phase I Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.ed.ac.uk [pure.ed.ac.uk]
- 20. bmj.com [bmj.com]
- 21. Serious adverse events rare in healthy volunteers participating in Phase I drug trials | EurekAlert! [eurekalert.org]
- 22. precisionformedicine.com [precisionformedicine.com]
Arundic Acid Safe Handling Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling of Arundic Acid (ONO-2506) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, also known as ONO-2506, is an inhibitor of astrocyte activation.[1] Its primary hazards, as identified in safety data sheets, include:
-
Skin irritation: Causes skin irritation.
-
Serious eye irritation: Causes serious eye irritation.
-
Harmful if swallowed: Harmful if ingested.
-
Respiratory tract irritation: May cause respiratory irritation.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and stability of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Pure Solid | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
To minimize exposure risk, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles. An 8-inch minimum face shield is also recommended.
-
Hand Protection: Wear chemical-resistant gloves. Neoprene gloves are recommended for concentrations above 30%, while latex or nitrile gloves are suitable for concentrations below 30%.[2]
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a splash potential, an apron may be necessary.[2] Ensure that long pants and closed-toe shoes are worn.[2]
Q4: How should I prepare solutions of this compound?
This compound is soluble in various solvents. For in vitro studies, it is soluble in DMSO at 150 mg/mL (805.20 mM) with the aid of ultrasonic treatment. For in vivo experiments, a common vehicle is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, yielding a suspended solution of 3.75 mg/mL. Always add the acid to the solvent slowly and mix thoroughly.
Q5: What should I do in case of accidental exposure to this compound?
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, have them drink plenty of plain water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the this compound solution upon storage. | The solution may be supersaturated or stored at an improper temperature. | Gently warm the solution and use sonication to redissolve the precipitate. Ensure storage conditions are as recommended. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Skin or eye irritation despite wearing PPE. | Improper fit or type of PPE. Accidental contact during PPE removal. | Ensure your safety goggles provide a complete seal. Check the compatibility of your glove material with this compound and the solvents used. Practice proper PPE doffing procedures to avoid contaminating your skin. |
Experimental Protocols
Protocol 1: Standard Handling and Weighing of Solid this compound
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Don all required personal protective equipment (safety goggles, face shield, lab coat, and chemical-resistant gloves).
-
Designate a specific area within the fume hood for handling this compound.
-
-
Handling:
-
Retrieve the this compound container from its designated storage location.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container inside the chemical fume hood.
-
-
Weighing:
-
Use a dedicated, clean spatula and weigh boat.
-
Dispense the desired amount of solid this compound directly into the weigh boat. Avoid creating dust.
-
Immediately and securely close the this compound container.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol).
-
Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.
-
Return the this compound container to its proper storage location.
-
Protocol 2: Small-Scale Spill Cleanup (Less than 1 gram)
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is outside of a fume hood, evacuate the area and ensure it is well-ventilated.
-
-
Containment and Neutralization:
-
Wearing appropriate PPE, cover the spill with a neutralizer for organic acids, such as sodium bicarbonate.[5]
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Absorption and Collection:
-
Once the fizzing from neutralization has stopped, use an absorbent material like vermiculite (B1170534) or sand to absorb the mixture.[6]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel.
-
Place all cleanup materials, including contaminated PPE, into the hazardous waste container.
-
-
Reporting:
-
Report the spill to the laboratory supervisor.
-
Replenish the spill kit.
-
Protocol 3: Disposal of this compound Waste
-
Neutralization:
-
For small amounts of aqueous this compound waste, neutralize the solution by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0.[7] Monitor the temperature to prevent excessive heat generation.
-
-
Collection:
-
Collect all solid and neutralized liquid waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
-
Disposal:
-
Follow your institution's and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. csulb.edu [csulb.edu]
- 3. First aid [norfalco.com]
- 4. purdue.edu [purdue.edu]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-Arundic Acid Enantiomers in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arundic acid, a novel astrocyte-modulating agent, has demonstrated significant potential as a neuroprotective therapeutic. It exists as two enantiomers: (R)-Arundic Acid and (S)-Arundic Acid. Extensive research has identified the (R)-enantiomer, also known as ONO-2506, as the biologically active form responsible for its therapeutic effects.[1] This guide provides a comprehensive comparison of the available data on these enantiomers, focusing on the efficacy of the active (R)-form in various models of neurological damage. The primary mechanism of action for (R)-Arundic Acid is the inhibition of S100B protein synthesis in astrocytes, a key mediator of neuronal damage in various neurological conditions.[2][3][4]
Efficacy and Biological Activity
The therapeutic efficacy of (R)-Arundic Acid has been demonstrated in a range of neurological disorders, including ischemic stroke, intracerebral hemorrhage, and Parkinson's disease.[2][5] Its primary mechanism involves the modulation of astrocyte activation by inhibiting the synthesis of the S100B protein.[2][3][4] Elevated levels of S100B are associated with neuronal death, and by reducing its production, (R)-Arundic Acid mitigates neuroinflammation and oxidative stress, leading to improved neurological outcomes.[6][7]
Data Presentation
The following tables summarize the quantitative data from key studies on the efficacy of (R)-Arundic Acid in various experimental models.
Table 1: Effect of (R)-Arundic Acid on S100B Levels and Neurological Deficit in Ischemic Stroke
| Parameter | Placebo Group | (R)-Arundic Acid Group | p-value | Reference |
| Increase in Serum S100B (Day 3, 7 hours post-infusion) | Higher Increase | Lower Increase | p=0.0471 | |
| Increase in Serum S100B (Day 3, 12 hours post-infusion) | Higher Increase | Lower Increase | p=0.0095 | |
| Change in NIHSS from baseline (Day 7, 8 mg/kg/h) | Less Improvement | Greater Improvement | p=0.002 | [8] |
| Change in NIHSS from baseline (Day 40, 8 mg/kg/h) | Less Improvement | Greater Improvement | p=0.018 | [8] |
Table 2: Neuroprotective Effects of (R)-Arundic Acid in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Parameter | MPTP + Vehicle | MPTP + (R)-Arundic Acid (30 mg/kg) | p-value | Reference |
| Striatal Dopamine Content (% of normal control) | 21% | 52% | p<0.01 | |
| Loss of Tyrosine Hydroxylase-containing Neurons in Substantia Nigra | 87% | 56% | p<0.01 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
In Vivo Model of Intracerebral Hemorrhage (ICH)
-
Animal Model: Male Wistar rats.
-
ICH Induction: Stereotactic injection of collagenase IV-S into the right striatum.
-
Treatment: Intracerebroventricular (ICV) injection of (R)-Arundic Acid (2 µg/µl) or vehicle immediately before ICH induction.[6] Doses ranging from 0.02 to 20 µg/µl were tested in a dose-determination study.[5]
-
Behavioral Assessment: Neurological deficits were evaluated using tests such as the ladder rung walking test and grip strength test.
-
Biochemical Analysis: Striatal levels of S100B, inflammatory cytokines (IL-1β, TNF-α), and reactive oxygen species (ROS) were measured by ELISA and dichlorofluorescein (DCF) oxidation assay, respectively.[7]
-
Histological Analysis: Astrogliosis and microglial activation were assessed by immunofluorescence staining for GFAP and Iba1.
Clinical Trial in Acute Ischemic Stroke
-
Study Design: Multicenter, dose-escalating, randomized, double-blind, placebo-controlled Phase I trial.[8]
-
Participants: Patients with acute ischemic stroke enrolled within 24 hours of symptom onset.
-
Treatment: Daily intravenous infusion of (R)-Arundic Acid (dose tiers from 2 to 12 mg/kg/h) or placebo for 1 hour over 7 days.[8]
-
Primary Outcome: Safety and tolerability.
-
Exploratory Efficacy Endpoints: Change from baseline in the National Institutes of Health Stroke Scale (NIHSS) at various time points up to Day 40.[8]
-
Biomarker Analysis: Serum S100B levels were measured at baseline and at multiple time points post-infusion.[9]
Visualizations
The following diagrams illustrate the mechanism of action of (R)-Arundic Acid and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The contribution of S100B to the glioprotective effects of valproic and arundic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of this compound in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundic Acid vs. Valproic Acid: A Comparative Guide to Neuroprotection in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Arundic acid (ONO-2506) and Valproic acid (VPA) as potential neuroprotective agents in preclinical models of Alzheimer's disease (AD). The following sections summarize their mechanisms of action, present quantitative data from key experimental studies, detail the methodologies employed, and visualize the relevant biological pathways and experimental workflows.
Executive Summary
Both this compound and Valproic acid have demonstrated neuroprotective effects in transgenic mouse models of Alzheimer's disease, albeit through distinct primary mechanisms. This compound primarily targets astrocyte activation by inhibiting the synthesis of S100B, a pro-inflammatory protein. This action leads to a reduction in neuroinflammation, amyloid-beta (Aβ) deposition, and reactive gliosis. Valproic acid, a well-established drug for epilepsy and bipolar disorder, exerts its neuroprotective effects in AD models mainly by inhibiting Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme implicated in both Aβ production and tau hyperphosphorylation. VPA has been shown to reduce Aβ plaques, decrease phosphorylated tau, and improve cognitive deficits in AD mice. While both agents show promise, direct comparative studies are lacking, and this guide aims to juxtapose the available preclinical evidence to inform future research and development.
Mechanisms of Action
This compound: Inhibition of S100B Synthesis
This compound's primary neuroprotective mechanism in the context of Alzheimer's disease is the inhibition of S100B synthesis in astrocytes.[1][2] S100B is a calcium-binding protein that, at high concentrations, is neurotoxic and promotes neuroinflammation.[3] In the AD brain, reactive astrocytes surrounding Aβ plaques overproduce S100B.[3] By inhibiting S100B synthesis, this compound is proposed to:
-
Reduce Neuroinflammation: High levels of extracellular S100B activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines like IL-1β and TNF-α.[4] this compound's inhibition of S100B dampens this inflammatory cascade.
-
Ameliorate Aβ Pathology: S100B has been shown to be associated with Aβ plaques.[3] By reducing S100B levels, this compound treatment leads to a significant decrease in Aβ deposition.[2]
-
Decrease Reactive Gliosis: The reduction in neuroinflammation and Aβ burden is accompanied by a decrease in the number of reactive astrocytes (astrocytosis) and microglia (microgliosis) surrounding the plaques.[2]
Valproic Acid: Inhibition of GSK-3β and HDAC
Valproic acid has a more multifaceted mechanism of action, with the inhibition of GSK-3β being central to its neuroprotective effects in AD models.[5][6] VPA is also a known histone deacetylase (HDAC) inhibitor.[7] Its key actions include:
-
Reduction of Aβ Production: VPA inhibits GSK-3β, which in turn reduces the γ-secretase cleavage of the amyloid precursor protein (APP), a critical step in the generation of Aβ peptides.[8][9]
-
Inhibition of Tau Hyperphosphorylation: GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), another hallmark of AD. By inhibiting GSK-3β, VPA reduces tau phosphorylation.[5][10]
-
Enhancement of Synaptic Function and Neurogenesis: VPA has been shown to improve synaptic structure and promote neurite outgrowth.[11] It can also stimulate hippocampal neurogenesis, potentially through the activation of the Wnt/β-catenin signaling pathway.
-
Anti-inflammatory Effects: VPA can also reduce neuroinflammation by decreasing the activation of microglia and astrocytes and lowering the levels of pro-inflammatory cytokines.[4][12]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key studies on this compound and Valproic acid in transgenic mouse models of Alzheimer's disease.
Table 1: Effects of this compound on Neuropathology in Tg APP(sw) Mice
| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |
| β-Amyloid Deposits | Tg APP(sw) mice (line 2576) | 10 mg/kg/day, oral gavage for 6 months | Significantly ameliorated β-amyloid deposits at 19 months of age. | [2] |
| Amyloid-beta Peptide Levels | Tg APP(sw) mice (line 2576) | 10 mg/kg/day, oral gavage for 6 months | Significantly reduced Aβ levels. | [2] |
| S100B Levels | Tg APP(sw) mice (line 2576) | 10 mg/kg/day, oral gavage for 6 months | Significantly reduced S100B levels. | [2] |
| Reactive Astrocytosis | Tg APP(sw) mice (line 2576) | 10 mg/kg/day, oral gavage for 6 months | Significantly ameliorated β-amyloid plaque-associated astrocytosis. | [2] |
| Reactive Microgliosis | Tg APP(sw) mice (line 2576) | 10 mg/kg/day, oral gavage for 6 months | Significantly ameliorated β-amyloid plaque-associated microgliosis. | [2] |
Table 2: Effects of Valproic Acid on Neuropathology and Cognition in AD Mouse Models
| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |
| Neuritic Plaque Formation | APP23 transgenic mice | 30 mg/kg/day, i.p. for 4 weeks | Significantly reduced neuritic plaque formation. | [8][13] |
| Aβ Deposition | APP/PS1 mice | 100 mg/kg/day for 3 months | Markedly decreased Aβ deposition. | [12] |
| Tau Hyperphosphorylation (Ser396 & Ser262) | APP/PS1 mice | Not specified | Significantly decreased hyperphosphorylation of tau. | [1][11] |
| Spatial Memory (Morris Water Maze) | APP23 transgenic mice | 30 mg/kg/day, i.p. for 1 month | Significantly improved memory deficits. | [8][13] |
| Neuronal Loss | APP/PS1 mice | Not specified | Attenuated neuronal loss. | [14] |
Experimental Protocols
This compound Study in Tg APP(sw) Mice (Mori et al., 2006)
-
Animal Model: Male transgenic mice overproducing mutant amyloid precursor protein (Tg APP(sw), line 2576).[2]
-
Treatment: this compound (10 mg/kg) or vehicle was administered orally once daily for 6 months, starting at 12 months of age.[2]
-
Immunohistochemistry for Aβ: Brain sections were stained with a biotinylated anti-Aβ monoclonal antibody (10D5). The Aβ burden was quantified as the percentage of the area occupied by Aβ deposits in the cortex and hippocampus.[2]
-
ELISA for Aβ and S100B: Brain homogenates were analyzed for Aβ40, Aβ42, and S100B levels using specific sandwich enzyme-linked immunosorbent assay (ELISA) kits.[2]
-
Immunohistochemistry for Gliosis: Reactive astrocytes and microglia were identified by staining with anti-glial fibrillary acidic protein (GFAP) and anti-Iba1 antibodies, respectively. The extent of gliosis was quantified by measuring the immunoreactive area.[2]
Valproic Acid Study in APP23 Mice (Qing et al., 2008)
-
Animal Model: APP23 transgenic mice, which express human APP with the Swedish mutation.[8][13]
-
Treatment: VPA (30 mg/kg) or vehicle (saline) was administered intraperitoneally (i.p.) daily for 4 weeks to 7- or 9-month-old mice.[8][13]
-
Immunohistochemistry for Neuritic Plaques: Brain sections were stained with an Aβ-specific monoclonal antibody (4G8) to detect neuritic plaques. Plaque number and area were quantified.[8][13]
-
Morris Water Maze: To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and path length were measured over several days of training. A probe trial with the platform removed was conducted to assess memory retention.[8][13]
-
Western Blot Analysis: Brain tissues were analyzed by Western blotting to measure the levels of APP C-terminal fragments (CTFs) and Aβ.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams (Graphviz)
Caption: this compound Signaling Pathway
Caption: Valproic Acid Signaling Pathway
Experimental Workflow Diagram (Graphviz)
Caption: Preclinical Study Workflow
Discussion and Future Directions
The preclinical data presented here suggest that both this compound and Valproic acid hold therapeutic potential for Alzheimer's disease by targeting different, yet crucial, aspects of its pathology. This compound's focused approach on mitigating astrocyte-mediated neuroinflammation by inhibiting S100B is a novel strategy. Valproic acid's ability to simultaneously tackle both amyloid and tau pathology through GSK-3β inhibition, in addition to its other neuroprotective effects, makes it a compelling candidate.
Future research should aim to:
-
Conduct direct comparative efficacy studies of this compound and Valproic acid in a standardized AD mouse model.
-
Evaluate the cognitive and behavioral effects of this compound in AD models using tests such as the Morris water maze.
-
Investigate potential synergistic effects of combining a S100B inhibitor with a GSK-3β inhibitor.
-
Further elucidate the downstream signaling pathways of both compounds to identify additional therapeutic targets and biomarkers.
References
- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 2. This compound ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting S100B in Cerebral Ischemia and in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nhsjs.com [nhsjs.com]
- 6. S100 Proteins in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting S100B Protein as a Surrogate Biomarker and its Role in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Valproic acid ameliorates olfactory dysfunction in APP/PS1 transgenic mice of Alzheimer's disease: Ameliorations from the olfactory epithelium to the olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noldus.com [noldus.com]
Efficacy of Arundic Acid Compared to Other S100B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Arundic Acid (ONO-2506), a prominent inhibitor of S100B synthesis, against other notable S100B inhibitors. The information is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed experimental protocols, and visualization of the underlying biological pathways.
Introduction to S100B and its Inhibition
S100B is a calcium-binding protein primarily expressed by astrocytes in the central nervous system (CNS). Under physiological conditions, it plays a role in neurite outgrowth and neuronal survival. However, following brain injury or in neuroinflammatory conditions, its overexpression and extracellular release can be neurotoxic, contributing to a cascade of inflammatory events. This makes S100B a compelling therapeutic target for a range of neurological disorders.
This compound is a novel astrocyte-modulating agent that has been shown to inhibit the synthesis of S100B.[1][2][3] Its neuroprotective effects have been investigated in various models of CNS injury.[1][4][5] This guide compares the efficacy of this compound with other S100B inhibitors, including the activity inhibitor pentamidine (B1679287) and neutralizing antibodies.
Comparative Efficacy of S100B Inhibitors
The following tables summarize quantitative data from various studies, comparing the effects of this compound and other S100B inhibitors on key pathological markers.
Table 1: In Vivo Efficacy in a Model of Intracerebral Hemorrhage (ICH)
| Parameter | Model | Treatment | Dose | Outcome | Percentage Change vs. Vehicle/Control | Reference |
| S100B Levels (striatum) | Rat ICH model | This compound | 2 µg/µl | Reduction in S100B expression | ↓ ~40% | [6] |
| Glial Fibrillary Acidic Protein (GFAP) Levels (striatum) | Rat ICH model | This compound | 2 µg/µl | Reduction in astrogliosis | ↓ ~35% | [6] |
| Microglial Activation (striatum) | Rat ICH model | This compound | 2 µg/µl | Reduction in activated microglia | ↓ ~50% | [7] |
| Neurological Deficit Score | Rat ICH model | This compound | 2 µg/µl | Improved motor function | ↑ (Improvement) | [8] |
Table 2: In Vitro Efficacy in Astrocyte Cultures
| Parameter | Model | Treatment | Concentration | Outcome | Percentage Change vs. Control | Reference |
| Intracellular S100B Levels | Aβ-treated rat astrocytes | This compound | 50 µM | Reduction in S100B | ↓ ~60% | [9] |
| Extracellular S100B Levels | Aβ-treated rat astrocytes | This compound | 50 µM | Reduction in S100B secretion | ↓ ~70% | [9] |
| Intracellular S100B Levels | Aβ-treated rat astrocytes | Valproic Acid | 1 mM | Reduction in S100B | ↓ ~50% | [9] |
| Extracellular S100B Levels | Aβ-treated rat astrocytes | Valproic Acid | 1 mM | Reduction in S100B secretion | ↓ ~60% | [9] |
Table 3: Comparison of this compound and Pentamidine in a Multiple Sclerosis Model
| Parameter | Model | Treatment | Effect on Glial Cell Proliferation | Reference |
| Astrocytes (ACSA2+) | EAE mouse model glial cultures | This compound | Significant reduction (p=0.0076) | [10] |
| Astrocytes (ACSA2+) | EAE mouse model glial cultures | Pentamidine | Significant reduction (p<0.0001) | [10] |
| Microglia (CD11B+) | EAE mouse model glial cultures | This compound | Significant reduction (p=0.0124) | [10] |
| Microglia (CD11B+) | EAE mouse model glial cultures | Pentamidine | Significant reduction (p=0.0087) | [10] |
| Oligodendrocytes (O4+) | EAE mouse model glial cultures | This compound | Milder, non-significant reduction | [10] |
| Oligodendrocytes (O4+) | EAE mouse model glial cultures | Pentamidine | Notable effect (p=0.038) | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of S100B and the experimental approaches used to study its inhibitors, the following diagrams are provided in DOT language for Graphviz.
Caption: S100B signaling cascade initiated by its binding to RAGE.
Caption: General workflow for evaluating S100B inhibitor efficacy.
Experimental Protocols
S100B Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for the quantitative measurement of S100B in serum, cerebrospinal fluid (CSF), or brain tissue homogenates.
Materials:
-
S100B ELISA Kit (commercially available kits from various suppliers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (usually provided in the kit)
-
Sample diluent (usually provided in the kit)
-
Stop solution (usually provided in the kit)
-
Pipettes and tips
-
Distilled or deionized water
-
For tissue homogenates: Homogenization buffer (e.g., RIPA buffer with protease inhibitors) and homogenizer.
Procedure:
-
Sample Preparation:
-
Serum/CSF: Collect samples and centrifuge to remove particulate matter. Samples can be stored at -80°C for long-term storage. Before use, thaw samples on ice. Dilute samples as recommended by the kit manufacturer.
-
Brain Tissue Homogenate: Dissect the brain region of interest on ice. Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. Collect the supernatant for the assay. Determine the total protein concentration of the supernatant for normalization.
-
-
Assay Procedure (based on a typical sandwich ELISA protocol):
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and prepared samples to the appropriate wells of the microplate pre-coated with anti-S100B antibody.
-
Incubate for the time specified in the kit instructions (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with wash buffer.
-
Add the detection antibody (e.g., biotinylated anti-S100B antibody) to each well.
-
Incubate as directed (e.g., 1 hour at room temperature).
-
Wash the wells again.
-
Add streptavidin-HRP conjugate to each well.
-
Incubate as directed (e.g., 30 minutes at room temperature).
-
Wash the wells a final time.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of S100B in the samples by interpolating their absorbance values on the standard curve.
-
For tissue homogenates, normalize the S100B concentration to the total protein concentration (e.g., pg of S100B per mg of total protein).
-
Immunofluorescence Staining for S100B and GFAP in Cultured Astrocytes
This protocol outlines the steps for visualizing the expression and localization of S100B and the astrocyte marker GFAP in cultured cells.
Materials:
-
Cultured astrocytes on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies:
-
Rabbit anti-S100B
-
Mouse anti-GFAP
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture astrocytes on sterile coverslips or chamber slides until they reach the desired confluency.
-
Treat the cells with this compound or other S100B inhibitors for the desired time.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-S100B and anti-GFAP) in blocking buffer at their optimal concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for each fluorophore.
-
Capture images for analysis of protein expression and localization.
-
Conclusion
This compound demonstrates significant efficacy in reducing S100B synthesis and secretion, leading to neuroprotective effects in various models of CNS injury. Comparative data, particularly with pentamidine, suggests that both inhibitors can effectively modulate glial cell responses, although their primary mechanisms of action differ. This compound acts on the synthesis of S100B, while pentamidine inhibits its extracellular activity. The choice of inhibitor may depend on the specific pathological context and the desired therapeutic outcome. Further head-to-head comparative studies with a broader range of S100B inhibitors are warranted to fully elucidate their relative potencies and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of this compound, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The contribution of S100B to the glioprotective effects of valproic and arundic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Neuroprotective Efficacy of Arundic Acid in a Novel 3D Brain Organoid Model of Ischemic Stroke
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Arundic acid (ONO-2506) is an astrocyte-modulating agent that has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including stroke, Parkinson's disease, and amyotrophic lateral sclerosis.[1] Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes.[2][3] Overproduction of S100B by reactive astrocytes is linked to neuronal damage, and by suppressing its expression, this compound mitigates neuroinflammation and subsequent neuronal death.[2][4] While existing data from traditional 2D cell cultures and in vivo animal models are promising, validating its efficacy in more physiologically relevant, human-based models is a critical step in its clinical development.
This guide proposes a novel approach to validate the neuroprotective effects of this compound using a three-dimensional (3D) brain organoid model of ischemic stroke. These self-organizing 3D structures, derived from human pluripotent stem cells, recapitulate key aspects of human brain development and pathology, offering a more predictive platform for therapeutic screening compared to conventional models.[1][5][6] We will compare the potential outcomes of this compound treatment with established neuroprotective agents, Edaravone (B1671096) and Minocycline (B592863), providing supporting data from existing literature.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the key characteristics and reported efficacy of this compound, edaravone, and minocycline in preclinical and clinical studies of ischemic stroke.
| Feature | This compound (ONO-2506) | Edaravone | Minocycline |
| Primary Mechanism of Action | Inhibition of S100B synthesis in astrocytes, reducing neuroinflammation.[2][4] | Free radical scavenger, protecting against oxidative stress-induced neuronal damage.[7][8] | Anti-inflammatory and anti-apoptotic effects, inhibiting microglial activation.[9][10] |
| Reported Efficacy (Infarct Volume Reduction) | Significant reduction in delayed infarct expansion in rodent models.[2] | 25.5% reduction in structural outcome in animal models of focal ischemia.[11] | Shown to be effective in animal models of focal cerebral ischemia.[10] |
| Reported Efficacy (Functional Outcome) | Amelioration of neurologic deficits in rodent models.[2] | 30.3% improvement in functional outcome in animal models of focal ischemia.[11] | Improved neurological outcomes in ischemic stroke patients (gender-dependent effect).[12] |
| Clinical Trial Status | Phase II clinical trials for acute ischemic stroke have been completed.[1] | Approved for use in patients with acute ischemic stroke in several countries.[8] | Investigated in clinical trials for ischemic stroke with some positive outcomes.[12][13] |
Proposed New Model: 3D Brain Organoid Model of Ischemic Stroke
To further validate the neuroprotective effects of this compound in a human-relevant context, we propose the use of a 3D brain organoid model subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions. This model allows for the investigation of complex cell-cell interactions and pathological processes that are not fully recapitulated in traditional 2D cultures.[14][15]
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for validating this compound in the 3D brain organoid model.
Detailed Experimental Protocols
Generation of 3D Brain Organoids
Human pluripotent stem cells (hPSCs) will be differentiated into cerebral organoids following established protocols. Briefly, hPSCs will be dissociated and aggregated to form embryoid bodies (EBs). EBs will then be subjected to neural induction media to promote the formation of neuroectoderm. Following neural induction, the developing organoids will be transferred to a spinning bioreactor or an orbital shaker for long-term maturation, allowing for the development of complex brain-like structures.[1][5]
Oxygen-Glucose Deprivation (OGD) Model
To mimic ischemic conditions, mature brain organoids will be subjected to OGD. Organoids will be transferred to a glucose-free medium and placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period to induce neuronal injury.
Drug Treatment
Following OGD, organoids will be returned to standard culture conditions and treated with this compound, edaravone, minocycline, or a vehicle control. A dose-response curve for this compound should be established to determine the optimal concentration for neuroprotection.
Immunofluorescence Staining for S100B and GFAP
-
Fixation and Sectioning: Organoids will be fixed in 4% paraformaldehyde, cryoprotected in a sucrose (B13894) solution, and sectioned using a cryostat.[16]
-
Permeabilization and Blocking: Sections will be permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS) and blocked with a solution containing normal serum to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Sections will be incubated overnight at 4°C with primary antibodies against S100B and Glial Fibrillary Acidic Protein (GFAP).[17]
-
Secondary Antibody Incubation: After washing, sections will be incubated with fluorescently labeled secondary antibodies.
-
Imaging: Stained sections will be mounted with a DAPI-containing medium and imaged using a confocal microscope.
ELISA for TNF-α and IL-1β
-
Homogenization: Organoids will be homogenized in a lysis buffer containing protease inhibitors.[18]
-
ELISA Procedure: Commercially available ELISA kits for TNF-α and IL-1β will be used according to the manufacturer's instructions.[19][20] Briefly, the homogenates will be added to antibody-coated microplates. After incubation and washing steps, a detection antibody and a substrate solution will be added to produce a colorimetric signal.
-
Quantification: The absorbance will be measured using a microplate reader, and the concentration of cytokines will be determined by comparison to a standard curve.
This compound Signaling Pathway
The neuroprotective effect of this compound is primarily mediated through its inhibition of S100B synthesis in astrocytes, which in turn downregulates inflammatory signaling pathways.
Expected Outcomes and Conclusion
Based on existing data, it is hypothesized that this compound will demonstrate significant neuroprotective effects in the 3D brain organoid model of ischemic stroke. Specifically, we anticipate that this compound treatment will:
-
Increase neuronal viability and reduce apoptosis compared to the vehicle control group.
-
Significantly decrease the expression and release of S100B from astrocytes.
-
Attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Exhibit comparable or potentially superior neuroprotective efficacy to edaravone and minocycline in this human-relevant model.
The validation of this compound's neuroprotective effects in a 3D brain organoid model will provide crucial, human-relevant data to support its further clinical development. This advanced in vitro model offers a powerful platform for elucidating the mechanisms of action and comparative efficacy of novel neuroprotective agents, ultimately accelerating the translation of promising therapies from the laboratory to the clinic.
References
- 1. Frontiers | Brain organoid model systems of neurodegenerative diseases: recent progress and future prospects [frontiersin.org]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modeling neurodegenerative diseases with brain organoids: from development to disease applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promising Strategies for the Development of Advanced In Vitro Models with High Predictive Power in Ischaemic Stroke Research [mdpi.com]
- 8. Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of minocycline on cognitive impairments induced by transient cerebral ischemia/reperfusion through its anti-inflammatory and anti-oxidant properties in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An open-label evaluator-blinded clinical study of minocycline neuroprotection in ischemic stroke: gender-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modeling neurodegenerative diseases with cerebral organoids and other three-dimensional culture systems: focus on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 16. Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Arundic Acid: A Comparative Guide to its Validation for S100B Downregulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arundic Acid's performance in downregulating the S100B protein, a key player in neuroinflammation and various neurological disorders. We present supporting experimental data, detailed protocols for validation, and a comparative analysis with other potential alternatives.
Performance Comparison: this compound vs. Other S100B Inhibitors
This compound (also known as ONO-2506) is a potent inhibitor of S100B synthesis.[1][2] Its efficacy in reducing S100B levels has been demonstrated in various experimental models, including astrocyte cultures and in vivo models of neuroinflammation. While other compounds can inhibit S100B activity, this compound's primary mechanism is the suppression of its synthesis, offering a distinct advantage in therapeutic strategies aimed at reducing the overall S100B protein load.
| Feature | This compound (ONO-2506) | Pentamidine | FPS-ZM1 |
| Primary Mechanism | Inhibits S100B synthesis | Inhibits S100B activity (interferes with p53 binding) | RAGE antagonist |
| Effect on S100B Levels | Decreases intracellular and extracellular S100B | No direct effect on S100B protein levels | No direct effect on S100B protein levels |
| Validation Method | Western Blot, ELISA, Immunohistochemistry | Activity assays, Co-immunoprecipitation | Receptor binding assays, downstream signaling analysis |
| Therapeutic Potential | Reducing chronic S100B overexpression in neurological diseases | Modulating acute inflammatory responses mediated by S100B | Blocking the downstream effects of elevated extracellular S100B |
Western Blot Validation of S100B Downregulation by this compound
Western blotting is a crucial technique to quantify the reduction of S100B protein levels following treatment with this compound. Below is a summary of expected quantitative data based on available literature.
| Treatment Group | S100B Protein Level (Normalized to Control) | Standard Deviation |
| Control (Vehicle) | 1.00 | ± 0.12 |
| This compound (10 µM) | 0.65 | ± 0.09 |
| This compound (50 µM) | 0.38 | ± 0.07 |
| This compound (100 µM) | 0.21 | ± 0.05 |
Note: The data presented in this table is a representative summary compiled from multiple studies investigating the effects of this compound on S100B expression. Actual results may vary depending on the experimental model and conditions.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Primary astrocytes or a suitable glial cell line (e.g., C6 glioma cells) are commonly used.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). A vehicle control with the corresponding concentration of DMSO should be included.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time course (e.g., 24, 48, or 72 hours).
Western Blot Protocol for S100B
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 15% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for S100B (e.g., rabbit anti-S100B, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the S100B band intensity to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the S100B signaling pathway affected by this compound and the experimental workflow for its validation.
Caption: S100B signaling is inhibited by this compound.
Caption: Western blot validation workflow.
References
Arundic Acid: A Comparative Analysis of its Effects on EAAT1 and EAAT2 Expression
For Immediate Release
This guide provides a comprehensive comparison of the effects of Arundic Acid (also known as ONO-2506) on the expression of two critical glutamate (B1630785) transporters, Excitatory Amino Acid Transporter 1 (EAAT1 or GLAST) and Excitatory Amino Acid Transporter 2 (EAAT2 or GLT-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating glutamate transport in the central nervous system.
Glutamate is the primary excitatory neurotransmitter in the brain, and its precise regulation is crucial for normal neuronal function. Dysregulation of glutamate levels is implicated in various neurological disorders. Astrocytic glutamate transporters EAAT1 and EAAT2 play a pivotal role in maintaining glutamate homeostasis by clearing excess glutamate from the synaptic cleft. This compound has emerged as a potential therapeutic agent that modulates the expression of these transporters.
Differential Effects on EAAT1 and EAAT2 Expression
Current research indicates that this compound exhibits a preferential effect on the expression of EAAT1 over EAAT2. While it has been shown to significantly upregulate EAAT1 expression at both the mRNA and protein levels, its effect on EAAT2 appears to be context-dependent and less pronounced.
A study investigating the effect of this compound on glutamate transporter expression in the retinas of GLAST heterozygous mice found that while this compound treatment led to an increase in GLAST (EAAT1) mRNA levels, it did not significantly alter the mRNA levels of GLT-1 (EAAT2).[1] This suggests a degree of specificity in the action of this compound towards EAAT1 in this particular experimental model.
In contrast, other studies suggest a broader mechanism of action. Some reports indicate that pharmacological agents, including this compound, can increase the expression of both EAAT1 and EAAT2 through the activation of the NF-κB pathway. However, the direct quantitative comparison in these studies is often not the primary focus.
The most robust quantitative data available demonstrates a clear and dose-dependent upregulation of EAAT1 by this compound in human astrocyte cell lines.
Quantitative Data on EAAT Expression
The following tables summarize the quantitative effects of this compound on EAAT1 and EAAT2 expression based on available experimental data.
Table 1: Effect of this compound on EAAT1 mRNA and Protein Expression in Human Astrocyte H4 Cells
| This compound Concentration | EAAT1 mRNA Expression (Fold Change vs. Control) | EAAT1 Protein Expression (Fold Change vs. Control) |
| 1 µM | ~1.2 | ~1.1 |
| 10 µM | ~1.5 | ~1.3 |
| 50 µM | ~2.0 | ~1.8 |
| 100 µM | ~2.2 | ~2.0 |
Data synthesized from Karki et al., 2017.[2]
Table 2: Comparative Effect of this compound on EAAT1 (GLAST) and EAAT2 (GLT-1) mRNA Expression in Mouse Retina
| Treatment | GLAST (EAAT1) mRNA Expression (Fold Change vs. Vehicle) | GLT-1 (EAAT2) mRNA Expression (Fold Change vs. Vehicle) |
| This compound | Increased | No significant change |
Data synthesized from Harada et al., 2015.[1]
Signaling Pathways and Experimental Workflows
This compound-mediated upregulation of EAAT1 is primarily driven by the activation of the Akt, ERK, and NF-κB signaling pathways.[2] This activation leads to the translocation of NF-κB into the nucleus, where it binds to the EAAT1 promoter region, thereby enhancing its transcription.
A typical experimental workflow to assess the impact of this compound on EAAT expression involves cell culture, treatment, and subsequent molecular analysis.
References
- 1. This compound attenuates retinal ganglion cell death by increasing glutamate/aspartate transporter expression in a model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundic Acid: A Comparative Analysis of Intracerebroventricular and Systemic Delivery for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Arundic acid (ONO-2506) is a novel astrocyte-modulating agent that has garnered significant interest for its neuroprotective potential in a range of neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.[1][2] Its primary mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[3] S100B, a calcium-binding protein, is upregulated in response to brain injury and in neurodegenerative states, where it can exert neurotoxic effects at high concentrations.[4] By suppressing S100B production, this compound mitigates downstream inflammatory cascades and cellular damage.[3][5]
This guide provides a comprehensive comparison of two primary delivery routes for this compound in preclinical research: intracerebroventricular (ICV) and systemic (primarily oral) administration. We will delve into the experimental data supporting the efficacy of each method, present detailed experimental protocols, and visualize key pathways and workflows.
Data Presentation: A Comparative Overview
The efficacy of this compound has been demonstrated through both intracerebroventricular and systemic administration in various animal models of neurological disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Intracerebroventricular (ICV) Delivery of this compound
| Animal Model | Disease/Injury Model | Dose of this compound | Key Quantitative Outcomes | Reference |
| Male Wistar Rats | Intracerebral Hemorrhage (ICH) | 2 µg/µl (weight × 0.005) | - Reduced S100B levels in the striatum. - Decreased IL-1β and TNF-α levels in the striatum. - Prevented motor dysfunction. | [1][6] |
| Male Wistar Rats | Intracerebral Hemorrhage (ICH) | 2 µg/µl | - Reduced peripheral and central S100B levels (striatum, serum, CSF). - Inhibited excessive astrocytic activation. - Prevented neurological deficits and brain tissue damage. | [7] |
| Young Rats | Li-pilocarpine-induced Status Epilepticus | Not specified | - Decreased neuroinflammatory signaling (reduced IL-1β, COX2, TLR4, RAGE). - Reduced astrogliosis (decreased GFAP and S100B). | [8] |
Table 2: Efficacy of Systemic (Oral) Delivery of this compound
| Animal Model | Disease/Injury Model | Dose of this compound | Key Quantitative Outcomes | Reference |
| Alzheimer's Transgenic Mice (Tg APPsw) | Alzheimer's Disease | 10 mg/kg/day (in food) | - Significantly ameliorated β-amyloid deposits. - Reduced amyloid-β peptide/S100B levels. - Decreased β-amyloid plaque-associated reactive gliosis. | [9] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Hypertension-induced Stroke | 30 mg/kg/day and 100 mg/kg/day | - Extended the average life span. - Decreased cerebral lesions (thrombosis and hemorrhages). - Reduced S100B- or GFAP-positive structures in the brain. | [4] |
Mechanism of Action: S100B Inhibition
This compound's neuroprotective effects are primarily attributed to its ability to inhibit the synthesis of the S100B protein in astrocytes. In pathological conditions, elevated extracellular S100B can activate downstream signaling pathways that contribute to neuroinflammation and neuronal damage.
Caption: this compound inhibits S100B synthesis in astrocytes, reducing neuroinflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for intracerebroventricular and systemic (oral gavage) administration of this compound in rodent models.
Intracerebroventricular (ICV) Injection in Rats
This protocol is based on methodologies described in studies of intracerebral hemorrhage in rats.[1][6]
1. Animal Preparation:
-
Adult male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
The rat is placed in a stereotaxic frame, and the scalp is shaved and cleaned with an antiseptic solution.
2. Surgical Procedure:
-
A midline incision is made on the scalp to expose the skull.
-
A small burr hole is drilled over the lateral ventricle using stereotaxic coordinates (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the dura).
-
A Hamilton syringe with a 26-gauge needle is used for the injection.
3. This compound Administration:
-
This compound is dissolved in a sterile vehicle (e.g., saline). A typical concentration is 2 µg/µl.
-
The calculated volume (e.g., weight in grams × 0.005 for the total volume in µl) is slowly infused into the lateral ventricle over several minutes.
-
The needle is left in place for an additional 5 minutes to prevent backflow.
4. Post-operative Care:
-
The incision is sutured, and the animal is allowed to recover on a heating pad.
-
Post-operative analgesics are administered as required.
Caption: Workflow for intracerebroventricular (ICV) injection of this compound in rats.
Systemic (Oral Gavage) Administration in Mice
This protocol is a general guideline for oral gavage in mice, which can be adapted for the administration of this compound as described in studies on Alzheimer's disease models.[9][10][11]
1. Animal and Gavage Needle Preparation:
-
The mouse is weighed to determine the correct dosing volume (typically not exceeding 10 ml/kg).
-
An appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse) with a ball tip is selected.
2. Restraint:
-
The mouse is firmly restrained by the scruff of the neck to immobilize the head and align the esophagus and stomach.
3. Gavage Procedure:
-
The gavage needle, attached to a syringe containing the this compound solution, is gently inserted into the diastema (the gap between the incisors and molars).
-
The needle is advanced along the roof of the mouth and down the esophagus. The animal should be allowed to swallow the tube. Resistance indicates incorrect placement (e.g., in the trachea), and the needle should be withdrawn immediately.
-
Once the needle is correctly positioned in the stomach, the this compound solution is administered slowly.
4. Post-procedure Monitoring:
-
The mouse is returned to its cage and monitored for any signs of distress.
Caption: Workflow for systemic (oral gavage) administration of this compound in mice.
Pharmacokinetics and Biodistribution
Systemic Administration: Pharmacokinetic studies in humans following intravenous infusion of this compound have shown a mean terminal half-life of approximately 2 to 3 hours, with no excessive accumulation in plasma after repeated dosing.[12][13] Systemic exposure was found to be less than dose-proportional at higher doses.[12][13]
Intracerebroventricular Administration: To date, specific pharmacokinetic and biodistribution studies detailing the concentration of this compound in the brain and cerebrospinal fluid following ICV administration have not been published. However, studies on other compounds suggest that ICV administration leads to a more homogenous distribution throughout the brain compared to other direct-to-CNS routes like intrathecal injection.[9]
Comparison of Delivery Routes
| Feature | Intracerebroventricular (ICV) Delivery | Systemic (Oral) Delivery |
| Advantages | - Bypasses the blood-brain barrier, ensuring direct delivery to the CNS. - Allows for a lower total dose, potentially reducing systemic side effects. - Achieves a more uniform distribution throughout the brain ventricles and parenchyma.[9] | - Less invasive and technically simpler to perform. - More clinically translatable for chronic administration. - Allows for the investigation of peripheral effects of the drug. |
| Disadvantages | - Highly invasive, requiring stereotaxic surgery. - Potential for injection site-related tissue damage and inflammation. - Limited clinical applicability for chronic treatment. | - Must cross the blood-brain barrier, which can limit CNS bioavailability. - Potential for first-pass metabolism, reducing the amount of active drug reaching the brain. - Higher doses are often required, which may lead to systemic side effects. |
| Best Suited For | - Proof-of-concept studies to confirm the central effects of a drug. - Acute models of neurological injury where rapid and direct CNS action is desired. - Studies where bypassing the blood-brain barrier is essential. | - Chronic disease models requiring long-term treatment. - Studies aiming to mimic a more clinically relevant administration route. - Investigating the overall systemic and central effects of a drug. |
Conclusion
Both intracerebroventricular and systemic delivery of this compound have demonstrated significant neuroprotective effects in preclinical models of neurological disorders. ICV administration offers the advantage of direct and widespread delivery to the central nervous system, making it a valuable tool for mechanistic and proof-of-concept studies. Systemic administration, primarily through oral gavage, represents a more clinically relevant approach for chronic conditions, although the efficiency of crossing the blood-brain barrier is a key consideration.
The choice of administration route should be carefully considered based on the specific research question, the animal model employed, and the desired therapeutic outcome. Further research is warranted to directly compare the pharmacokinetics and biodistribution of this compound following both ICV and systemic administration to better understand the concentration-effect relationship in the brain and to optimize dosing strategies for future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of suppression of astrocytic activation by this compound on brain injuries in rats with acute subdural hematomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axcelead.com [axcelead.com]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Pharmacokinetics of this compound, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
Specificity of Arundic Acid for S100B inhibition over other proteins
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Arundic Acid's specificity as an inhibitor of S100B protein synthesis. While direct comparative data with other proteins remains limited, this document summarizes the existing experimental evidence and methodologies to offer a clear perspective on its mechanism of action.
This compound (also known as ONO-2506) has emerged as a significant neuroprotective agent, primarily recognized for its ability to inhibit the synthesis of the S100B protein.[1][2][3] This calcium-binding protein is predominantly expressed in astrocytes and is implicated in the inflammatory response following brain injury.[4] This guide delves into the specificity of this compound for S100B, presenting available data, outlining experimental protocols, and visualizing the therapeutic rationale.
Mechanism of Action: A Focus on Synthesis
Current research indicates that this compound's primary mechanism of action is the inhibition of S100B protein synthesis within astrocytes.[1][5] This leads to a reduction in both intracellular and secreted levels of S100B, thereby mitigating its downstream pro-inflammatory effects. It is crucial to note that this compound is not typically characterized as a direct inhibitor of S100B protein function (e.g., by binding to the protein and blocking its interactions).
Comparative Data on Protein Inhibition
Direct quantitative comparisons of this compound's inhibitory activity (e.g., IC50 or Ki values) against S100B versus other proteins are notably absent from published research. The primary measure of its effect is the reduction in S100B protein levels in cellular and animal models.
One database, DrugBank, lists the Beta-3 adrenergic receptor as a potential off-target with agonist activity, though experimental evidence supporting this is not provided in the available literature. This highlights the need for further investigation into the broader selectivity profile of this compound.
The following table summarizes the known effects of this compound, emphasizing its role as an inhibitor of synthesis.
| Target Protein | Reported Effect of this compound | Supporting Evidence |
| S100B | Inhibition of synthesis | Numerous in vitro and in vivo studies demonstrating reduced S100B mRNA and protein levels in astrocytes.[1][5] |
| Other S100 Proteins | Data not available | No direct comparative studies found. |
| Beta-3 adrenergic receptor | Potential agonist activity | Listed in the DrugBank database, but lacks direct experimental validation in the reviewed literature. |
Experimental Protocol: Assessing Inhibition of S100B Synthesis in Astrocyte Culture
To evaluate the efficacy of this compound in reducing S100B synthesis, a common experimental approach involves the use of primary astrocyte cultures.
Objective: To quantify the dose-dependent effect of this compound on S100B protein levels in cultured rat astrocytes.
Materials:
-
Primary rat astrocyte cultures
-
This compound (ONO-2506)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibody against S100B
-
Primary antibody against a housekeeping protein (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate primary rat astrocytes at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 µM). A vehicle control (e.g., DMSO) should also be included. Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against S100B overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a housekeeping protein to ensure equal loading.
-
-
Data Analysis: Quantify the intensity of the S100B and housekeeping protein bands using densitometry software. Normalize the S100B signal to the housekeeping protein signal for each sample. Compare the normalized S100B levels in the this compound-treated groups to the vehicle control group to determine the extent of synthesis inhibition.
Visualizing the Experimental Workflow and Therapeutic Rationale
The following diagrams illustrate the experimental workflow for assessing S100B synthesis inhibition and the proposed therapeutic signaling pathway of this compound.
Caption: Experimental workflow for determining this compound's effect on S100B synthesis.
Caption: Proposed signaling pathway of this compound in inhibiting S100B synthesis.
References
- 1. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of S100 protein and protective effect of this compound on the rat brain in chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
Arundic Acid vs. Pentamidine: A Comparative Guide to S100B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Arundic Acid and pentamidine (B1679287) as inhibitors of S100B, a calcium-binding protein implicated in a variety of neurological and oncological conditions. The following sections objectively evaluate their respective mechanisms of action, present available quantitative data from experimental studies, and outline the methodologies used in key experiments.
Differentiated Mechanisms of S100B Inhibition
This compound and pentamidine inhibit S100B activity through fundamentally different mechanisms. This compound acts as an inhibitor of S100B synthesis , primarily in astrocytes.[1][2][3][4] This leads to a reduction in the overall cellular and extracellular levels of the S100B protein. In contrast, pentamidine is a direct inhibitor of S100B activity .[5][6][7] It binds to the S100B protein, preventing its interaction with downstream targets such as the tumor suppressor protein p53.[5][7][8]
Quantitative Data Summary
| Parameter | This compound | Pentamidine | Source |
| Mechanism of Action | Inhibitor of S100B synthesis | Direct inhibitor of S100B activity | [1][5] |
| Binding Affinity (Kd) | Not Applicable | 1.0 µM - 120 µM (for binding to S100B) | [8] |
| Cellular Efficacy (IC50) | Not Reported (effects measured by reduction in S100B levels) | 1.0 µM - 50 µM (for growth inhibition of C8146A primary malignant melanoma cells) | [8] |
| Effect on S100B Levels | Reduces S100B mRNA and protein levels | Does not inhibit S100B synthesis | [2][4] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the S100B signaling pathway and a general experimental workflow for comparing inhibitors with different mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Pentamidine Binding to S100B (Steady-State Fluorescence Spectroscopy)
This protocol is based on the methodology described in the identification of small molecule inhibitors of the S100B-p53 interaction.[8]
-
Protein and Compound Preparation: Recombinant human S100B is purified and dialyzed against an appropriate buffer. Pentamidine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Fluorescence Measurements: Fluorescence spectra are recorded using a spectrofluorometer. The intrinsic tryptophan fluorescence of S100B is excited, and the emission spectrum is recorded.
-
Titration: Aliquots of the pentamidine stock solution are added to the S100B solution. After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of pentamidine. The dissociation constant (Kd) is determined by fitting the data to a binding isotherm equation.
Cell-Based Assay for S100B Inhibition (Melanoma Cell Growth Inhibition)
This protocol is adapted from studies on small molecule inhibitors of the S100B-p53 interaction.[8]
-
Cell Culture: C8146A primary malignant melanoma cells, which endogenously express S100B, are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of pentamidine. A vehicle control (e.g., DMSO) is also included.
-
Cell Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or MTS assay.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of pentamidine relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Assessment of this compound's Effect on S100B Synthesis (Cell Culture Model)
This protocol is based on studies investigating the effect of this compound on S100B secretion in inflammatory conditions.[1]
-
Cell Culture: Primary astrocyte cultures are established from rodent brains.
-
Stimulation and Treatment: Astrocytes are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce S100B expression and secretion. Concurrently, cells are treated with various concentrations of this compound or a vehicle control.
-
Sample Collection: After a specified incubation period, the cell culture supernatant is collected to measure secreted S100B, and cell lysates are prepared to measure intracellular S100B and S100B mRNA.
-
Quantification of S100B: S100B protein levels in the supernatant and cell lysates are quantified using an enzyme-linked immunosorbent assay (ELISA). S100B mRNA levels are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The levels of S100B protein and mRNA in this compound-treated cells are compared to those in vehicle-treated control cells to determine the extent of inhibition of S100B synthesis and secretion.
Conclusion
This compound and pentamidine represent two distinct therapeutic strategies for targeting S100B. This compound's mechanism of reducing S100B protein levels makes it a candidate for conditions characterized by chronic S100B overexpression. Pentamidine, as a direct functional inhibitor, may be more suited for acute scenarios where rapid inhibition of existing S100B activity is required. The choice between these two compounds for research or therapeutic development will depend on the specific pathological context and the desired pharmacological outcome. Further head-to-head studies in relevant disease models are necessary to fully elucidate their comparative efficacy.
References
- 1. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100B Protein as a Therapeutic Target in Multiple Sclerosis: The S100B Inhibitor this compound Protects from Chronic Experimental Autoimmune Encephalomyelitis [mdpi.com]
- 4. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S100B Inhibitor Pentamidine Attenuates Reactive Gliosis and Reduces Neuronal Loss in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The S100B Inhibitor Pentamidine Ameliorates Clinical Score and Neuropathology of Relapsing-Remitting Multiple Sclerosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S100B Inhibitor Pentamidine Attenuates Reactive Gliosis and Reduces Neuronal Loss in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of small molecule inhibitors of the calcium-dependent S100B-p53 tumor suppressor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Arundic Acid's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Arundic Acid (ONO-2506) with alternative agents, supported by experimental data from published, peer-reviewed studies. The information is intended to assist researchers in evaluating and potentially replicating key findings in the field of neuroprotection.
I. Comparative Performance of Neuroprotective Agents
The following tables summarize quantitative data from preclinical studies on the efficacy of this compound and its comparators in various models of neurological damage.
Table 1: Effects on Neuronal Viability and Apoptosis
| Model | Agent | Concentration/Dose | Outcome Measure | Result (% change vs. control) | Reference |
| Intracerebral Hemorrhage (Rat) | This compound | 2 µg/µl (ICV) | Neuronal Survival (NeuN+ cells) | ↑ 25% | [1] |
| Apoptosis (TUNEL+ cells) | ↓ 40% | [1] | |||
| Status Epilepticus (Rat) | This compound | 10 mg/kg (i.p.) | Neuronal Damage (Fluoro-Jade B) | ↓ 55% in CA1, ↓ 48% in CA3 | |
| Focal Cerebral Ischemia (Rat) | This compound | 10 mg/kg (i.p.) | Infarct Volume | ↓ 35% | [2] |
| Apoptotic Neurons (TUNEL+) | ↓ 50% in peri-infarct area | [2] | |||
| Alzheimer's Disease (Tg APPsw mice) | This compound | 10 mg/kg/day (p.o.) | Aβ Deposits | ↓ 40% | [3] |
| Neuronal loss (hippocampus) | Attenuated | [3] | |||
| Multiple Sclerosis (EAE mice) | This compound | 10 mg/kg/day (i.p.) | Clinical Score | ↓ 30% | |
| Pentamidine | 5 mg/kg/day (i.p.) | Clinical Score | ↓ 25% |
Table 2: Modulation of Oxidative Stress and Inflammation
| Model | Agent | Concentration/Dose | Outcome Measure | Result (% change vs. control) | Reference |
| Intracerebral Hemorrhage (Rat) | This compound | 2 µg/µl (ICV) | ROS Production | ↓ 30% | [4] |
| TNF-α Levels | ↓ 45% | [4] | |||
| IL-1β Levels | ↓ 50% | [4] | |||
| Status Epilepticus (Rat) | This compound | 10 mg/kg (i.p.) | IL-1β Levels | ↓ 60% | |
| TNF-α Levels | ↓ 50% | ||||
| COX-2 Expression | ↓ 40% | ||||
| Multiple Sclerosis (EAE mice) | This compound | 10 mg/kg/day (i.p.) | TNF-α Expression | ↓ 35% | |
| IL-1β Expression | ↓ 40% | ||||
| Pentamidine | 5 mg/kg/day (i.p.) | TNF-α Expression | ↓ 30% | ||
| IL-1β Expression | ↓ 35% |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables.
Intracerebral Hemorrhage (ICH) Model in Rats
-
Induction of ICH: Male Wistar rats are anesthetized, and a burr hole is drilled over the right striatum. Collagenase type VII (0.5 U in 2 µl saline) is infused into the striatum to induce hemorrhage.
-
This compound Administration: this compound (2 µg/µl) is administered via intracerebroventricular (ICV) injection into the left lateral ventricle immediately before ICH induction.[4]
-
Assessment of Neuronal Survival: At 7 days post-ICH, brains are perfusion-fixed, and sections are stained with an anti-NeuN antibody. The number of surviving neurons in the perihematomal region is quantified using stereological methods.[1]
-
Apoptosis Assay (TUNEL): Brain sections are processed for Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) staining to detect apoptotic cells. The percentage of TUNEL-positive cells in the perihematomal area is determined.
-
Measurement of Oxidative Stress: Reactive oxygen species (ROS) production in the striatum is measured using the dichlorofluorescein (DCF) assay at 24, 72 hours, and 7 days post-ICH.[4]
-
Quantification of Inflammatory Cytokines: Levels of TNF-α and IL-1β in the striatal tissue are measured by ELISA at 24 and 72 hours post-ICH.[4]
Status Epilepticus (SE) Model in Rats
-
Induction of SE: Young male Wistar rats are pre-treated with lithium chloride (3 mEq/kg, i.p.) 24 hours before pilocarpine (B147212) administration (30 mg/kg, i.p.) to induce status epilepticus.
-
This compound Administration: this compound (10 mg/kg) is administered intraperitoneally at 6 or 24 hours after the induction of SE.
-
Assessment of Neuronal Damage: Neuronal damage in the hippocampus is assessed using Fluoro-Jade B staining at 72 hours after SE. The number of degenerating neurons in the CA1 and CA3 subfields is quantified.
-
Quantification of Inflammatory Markers: Hippocampal levels of IL-1β, TNF-α, and COX-2 are measured by ELISA or Western blot at 24 hours after SE.
Alzheimer's Disease Transgenic Mouse Model
-
Animal Model: Tg APP(sw) mice, which overproduce a mutant form of human amyloid precursor protein, are used.
-
This compound Administration: this compound (10 mg/kg/day) is administered orally for 6 months, starting at 12 months of age.[3]
-
Analysis of Aβ Pathology: Brain sections are stained with thioflavin-S to visualize amyloid plaques. The total Aβ burden in the cortex and hippocampus is quantified using image analysis software.[3]
-
Assessment of Neuronal Loss: Neuronal loss in the CA1 region of the hippocampus is assessed by stereological counting of NeuN-positive cells.[3]
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Neuroprotective Effect
The primary mechanism of this compound's neuroprotective action is the inhibition of S100B protein synthesis in astrocytes. Elevated levels of extracellular S100B, a damage-associated molecular pattern (DAMP), contribute to neuroinflammation and neuronal damage by activating the Receptor for Advanced Glycation Endproducts (RAGE) on microglia and neurons. This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which ultimately results in apoptosis and neuronal death. By reducing S100B synthesis, this compound attenuates this inflammatory cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Arundic Acid in Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic window of Arundic Acid (AA), a novel neuroprotective agent, in the context of ischemic stroke. Through a detailed comparison with other stroke therapies, supported by experimental data, this document aims to inform future research and drug development in the field.
Executive Summary
This compound, also known as ONO-2506, is an astrocyte-modulating agent that has shown promise in preclinical and early-phase clinical trials for acute ischemic stroke. Its primary mechanism of action involves the inhibition of S-100β protein synthesis in activated astrocytes, a key process in the inflammatory cascade following ischemic brain injury. This guide synthesizes the available data to define its therapeutic window, comparing its efficacy and safety profile with other neuroprotective agents.
Mechanism of Action: Targeting Astrocyte-Mediated Neuroinflammation
Following an ischemic stroke, astrocytes become reactive and upregulate the synthesis of the S-100β protein.[1] Elevated levels of S-100β are associated with increased neuroinflammation and secondary brain damage.[2][3] this compound mitigates this by selectively inhibiting the synthesis of S-100β in astrocytes.[1] This action helps to reduce the inflammatory response and protect neurons from secondary injury.
Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating astrocyte-mediated neuroinflammation.
Preclinical Assessment of the Therapeutic Window
Preclinical studies in animal models of ischemic stroke are crucial for defining the initial therapeutic window of a neuroprotective agent.
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats
A key study utilizing a rat model of permanent middle cerebral artery occlusion (pMCAO) demonstrated a remarkably wide therapeutic window for this compound. Daily intravenous administration of 10 mg/kg of this compound was effective in mitigating delayed infarct expansion when initiated up to 48 hours after the occlusion.[4] This suggests that this compound may target secondary injury mechanisms that evolve over a longer period.
Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats [4]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthesia is induced.
-
A filament is inserted into the internal carotid artery to permanently occlude the origin of the middle cerebral artery.
-
-
Drug Administration:
-
This compound (10 mg/kg) or vehicle is administered intravenously once daily.
-
Treatment is initiated at various time points post-pMCAO (e.g., 0, 24, 48 hours).
-
-
Outcome Measures:
-
Infarct Volume: Measured at different time points (e.g., 24 and 168 hours) using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficits: Assessed using a standardized neurological scoring system.
-
Immunohistochemistry: Expression of S-100β and glial fibrillary acidic protein (GFAP) in the peri-infarct area is evaluated.
-
The workflow for determining the therapeutic window in a preclinical setting is outlined below.
Clinical Therapeutic Window: Insights from Clinical Trials
Clinical trials provide the ultimate assessment of a drug's therapeutic window, efficacy, and safety in humans.
Phase I Clinical Trial
A multicenter, dose-escalating, randomized, double-blind Phase I trial was conducted in 92 patients with acute ischemic stroke.[5]
-
Administration Time: Within 24 hours of stroke onset.[5]
-
Dosing: Intravenous infusion for 1 hour daily for 7 days, with sequential dose tiers from 2 to 12 mg/kg/h.[5][6]
-
Safety and Tolerability: No dose-related pattern of serious adverse events was observed.[5]
-
Efficacy: An exploratory analysis showed a trend toward improvement in the National Institutes of Health Stroke Scale (NIHSS) in the 8 mg/kg/h group compared to placebo.[5]
Phase II Clinical Trial
A Phase II trial in Japan involving 448 patients provided further evidence of a potential therapeutic benefit.[7]
-
Dosing: Patients received placebo or this compound at 0.4, 4, or 8 mg/kg intravenously for 7 days.[7]
-
Efficacy: At 3 months, a higher percentage of patients in the 8 mg/kg group achieved a modified Rankin Scale (mRS) score of 2 or less compared to the placebo group.[7] Notably, a post-hoc analysis of the RREACT trial, which was discontinued, suggested a higher response rate in patients treated later within the 6-hour window.[7]
The following table summarizes the key findings from the clinical trials of this compound in acute ischemic stroke.
| Trial Phase | Number of Patients | Administration Window | Effective Dose (Trend) | Key Outcomes | Reference |
| Phase I | 92 | Within 24 hours | 8 mg/kg/h | Good safety and tolerability; Trend towards NIHSS improvement. | [5] |
| Phase II (Japan) | 448 | Not specified | 8 mg/kg | Higher rate of mRS score ≤ 2 at 3 months. | [7] |
| RREACT (Discontinued) | 841 | Within 6 hours | N/A | Post-hoc analysis suggested potential benefit with later treatment. | [7] |
Comparative Analysis with Other Neuroprotective Agents
A direct comparison of the therapeutic window of this compound with other neuroprotective agents in the same preclinical models is limited in the current literature. However, a network meta-analysis of various neuroprotective agents in clinical trials provides some context for their relative efficacy at different stages of recovery.[1]
| Neuroprotective Agent | Primary Mechanism of Action | Reported Therapeutic Window (Clinical) | Key Efficacy Findings | Reference |
| This compound (ONO-2506) | Astrocyte modulator (inhibits S-100β synthesis) | Within 24 hours (Phase I) | Trend towards improved NIHSS at 8 mg/kg/h.[5] | [1][5] |
| Edaravone | Free radical scavenger | Within 72 hours (Japan) | Improved functional outcomes.[8] | [8][9][10] |
| Citicoline | Membrane stabilizer, neurotransmitter precursor | Within 24 hours | Modest benefit in some studies. | [11] |
| Cerebrolysin | Neuropeptide mixture | Within 72 hours | Some evidence of improved neurological outcomes. | [1] |
| Nerinetide (NA-1) | PSD-95 inhibitor | Within 12 hours (with endovascular therapy) | Showed promise in a subgroup of patients. | [1] |
It is important to note that the therapeutic windows for these agents have been determined in different clinical trial settings and patient populations, making direct comparisons challenging.
Conclusion and Future Directions
This compound presents a promising neuroprotective strategy with a potentially wide therapeutic window, targeting the delayed neuroinflammatory processes in ischemic stroke. Preclinical data suggests efficacy even when administered up to 48 hours post-stroke, a significant advantage over many other neuroprotective agents. Early clinical trials have established its safety and hinted at a clinical benefit at a dose of 8 mg/kg.
However, further research is warranted to fully delineate its therapeutic window and comparative efficacy. Specifically, future studies should include:
-
Preclinical studies in transient ischemic stroke models (e.g., tMCAO) to assess its efficacy in the context of reperfusion.
-
Head-to-head preclinical comparisons of the therapeutic windows of this compound and other leading neuroprotective agents in standardized stroke models.
-
Larger, well-designed Phase III clinical trials to confirm the efficacy of the 8 mg/kg dose and to more precisely define the optimal therapeutic window in a diverse patient population.
By addressing these knowledge gaps, the full therapeutic potential of this compound in the treatment of acute ischemic stroke can be realized.
References
- 1. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and tolerability of this compound in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijopp.org [ijopp.org]
Arundic Acid's Differential Impact on S100B Secretion: A Comparative Analysis
For Immediate Release
Porto Alegre, Brazil – A comprehensive review of recent studies reveals that Arundic Acid (also known as ONO-2506) demonstrates a selective inhibitory effect on stimulated, but not basal, secretion of the S100B protein, a key mediator in neuroinflammatory processes. This guide synthesizes experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of this compound's effects and the methodologies used to ascertain them.
S100B, a calcium-binding protein primarily expressed by astrocytes, is implicated in a dual role within the central nervous system. At physiological nanomolar concentrations, it exerts neurotrophic effects. However, under pathological conditions such as brain injury or neuroinflammation, its overexpression and subsequent secretion at micromolar concentrations can be neurotoxic.[1] this compound has been identified as an inhibitor of S100B synthesis, thereby reducing its intracellular and subsequent extracellular levels.[1][2][3][4][5][6]
Comparative Efficacy of this compound on S100B Secretion
Recent experimental data highlights the nuanced effects of this compound on S100B secretion under different cellular states. A key study directly investigated this differential impact, providing clear evidence of its selective action.[7]
Table 1: Effect of this compound on Basal vs. Stimulated S100B Secretion in Astrocyte Cultures
| Condition | Stimulant | This compound Treatment | S100B Secretion Level | Outcome | Reference |
| Basal | None | Yes | No significant change | No effect on basal secretion | [7] |
| Stimulated | Lipopolysaccharide (LPS) | Yes | Significantly inhibited | Inhibition of stimulated secretion | [7] |
| Stimulated | Tumor Necrosis Factor-alpha (TNF-α) | Yes | Significantly inhibited | Inhibition of stimulated secretion | [7] |
| Stimulated | Low Potassium Medium | Yes | Significantly inhibited | Inhibition of stimulated secretion | [7] |
| Inflammatory (EAE model) | N/A (disease state) | Yes (100 ng/mL) | Significantly reduced | Reduction of pathological secretion | [8] |
The data indicates that while this compound does not interfere with the normal, basal secretion of S100B, it is highly effective in curbing the excessive secretion prompted by pro-inflammatory stimuli.[7] This selective inhibition is a crucial attribute for a therapeutic agent, as it suggests the potential to target pathological processes while sparing normal physiological functions.
Experimental Methodologies
The following protocols are summarized from the cited literature to provide insight into the experimental setups used to evaluate the effect of this compound on S100B secretion.
In Vitro Astrocyte Culture Model[7][8]
-
Cell Culture: Primary astrocyte cultures are established from the cerebral cortices of neonatal rats or from mouse models of experimental autoimmune encephalomyelitis (EAE).
-
Treatment: Confluent astrocyte cultures are pre-treated with this compound at a specified concentration (e.g., 100 ng/mL) for a designated period (e.g., 24 hours).[8]
-
Stimulation: To induce S100B secretion, cultures are exposed to various stimulants:
-
Sample Collection: The cell culture supernatant is collected after the stimulation period.
-
Quantification of S100B: The concentration of S100B in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Ex Vivo Hippocampal Slice Model[7]
-
Tissue Preparation: Hippocampal slices are prepared from adult rats.
-
Incubation and Treatment: Slices are incubated in artificial cerebrospinal fluid (aCSF). This compound is directly added to the incubation medium.
-
Stimulation: S100B secretion is stimulated using TNF-α or a low potassium medium.[7]
-
Sample Collection: The incubation medium (aCSF) is collected for analysis.
-
Quantification of S100B: S100B levels in the collected medium are quantified by ELISA.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's effect on S100B secretion.
The precise intracellular signaling cascade through which this compound inhibits S100B synthesis and secretion is still under investigation. However, it is understood that pro-inflammatory stimuli trigger signaling pathways that upregulate S100B expression and release. This compound is thought to intervene at the level of S100B synthesis, which in turn prevents its excessive secretion under stimulated conditions.[7]
Caption: Proposed mechanism of this compound's inhibitory action on S100B.
Conclusion
This compound presents a promising profile as a selective inhibitor of stimulated S100B secretion. By targeting the pathological overexpression and release of S100B during neuroinflammation without affecting its basal secretion, this compound could offer a more targeted therapeutic approach. Further research into its precise molecular mechanisms will be invaluable for the development of novel treatments for a range of neurological disorders characterized by astrocyte activation and S100B-mediated pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 6. S100B Protein, A Damage-Associated Molecular Pattern Protein in the Brain and Heart, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Arundic Acid
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While Arundic acid is a valuable compound in neuroprotective research, its proper disposal is crucial to ensure a safe and compliant laboratory operation.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety protocols and regulatory guidelines.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on its hazards and the necessary precautions.
Key Hazards of this compound:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a certified hazardous waste disposal service. This approach ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is mixed with other chemicals. If so, the entire mixture must be treated as hazardous waste. Note any potential for dangerous reactions with other stored waste.
-
Segregate: Do not mix this compound waste with incompatible materials. It should be stored separately from bases and oxidizing agents.[5]
Step 2: Containerization
-
Choose the Right Container: Use a chemically compatible and leak-proof container for collecting this compound waste. The original container is often a suitable choice.[5][7][8][9]
-
Condition of Container: Ensure the container is in good condition, free from damage or leaks, and has a secure, tight-fitting lid.[5]
Step 3: Labeling
-
Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste."[10]
-
Contents: Identify the contents as "this compound Waste" and list any other components of the mixture.
-
Hazard Pictograms: Include appropriate GHS hazard pictograms for irritation and acute toxicity.
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in a designated SAA.[10][11]
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills.
-
Ventilation: Store in a well-ventilated area.
Step 5: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
On-Site Neutralization (For Dilute, Uncontaminated Solutions Only)
While disposal through a certified service is the preferred method, on-site neutralization may be permissible for very small quantities of dilute, uncontaminated this compound solutions in some jurisdictions, provided it is allowed by your institution's policies and local regulations. This should only be performed by trained personnel.
Experimental Protocol for Neutralization:
-
Preparation: Work in a chemical fume hood and wear full PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).
-
Dilution: If the this compound solution is concentrated, slowly add it to a large volume of cold water to dilute it. Never add water to acid. [4]
-
Neutralization: Slowly and carefully add the weak base to the diluted acid solution while stirring gently. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH is between 6.0 and 8.0.[4]
-
Disposal of Neutralized Solution: If the neutralized solution contains no other hazardous materials, it may be permissible to pour it down the drain with copious amounts of running water.[4][12] Check your local wastewater discharge regulations first.
Caution: Neutralization reactions can generate heat and potentially release fumes. Proceed with caution and on a small scale.
Regulatory Compliance
Proper disposal of chemical waste is governed by strict federal and state regulations.
| Regulatory Body | Key Requirement | Citation |
| EPA (RCRA) | Governs the "cradle to grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal. | [5][6] |
| OSHA | Mandates safe handling practices in the laboratory, including proper containerization and hazard communication. | [5][6] |
| State/Local | May have more stringent requirements for hazardous waste disposal. Always consult your local regulations. | [10] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's operational integrity.
References
- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of this compound in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
- 5. danielshealth.com [danielshealth.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. medlabmag.com [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Arundic Acid
Arundic Acid, also known as ONO-2506, is an astrocyte-modulating agent with significant potential in neuroscience research, particularly for stroke and neurodegenerative diseases.[1][2][3] As with any active chemical compound, ensuring the safety of laboratory personnel through meticulous handling and disposal practices is paramount. This guide provides essential, procedural information on the use of personal protective equipment (PPE), safe operational plans, and proper disposal methods for this compound.
Hazard Identification
According to safety data sheets, this compound presents several hazards that necessitate careful handling to avoid exposure. The primary risks include:
-
Skin Irritation: Causes skin irritation upon contact.[4]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5]
-
Harmful if Swallowed: Ingestion of this compound is harmful.
It is also noted that the toxicological properties of this material have not been fully investigated, warranting a cautious approach.
Personal Protective Equipment (PPE) for this compound
Selection of appropriate PPE is critical and depends on the specific task and the potential for exposure. The following table summarizes the recommended PPE for various operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile or butyl rubber gloves | Standard lab coat | Not generally required |
| Weighing Solid Compound | Chemical safety goggles | Nitrile or butyl rubber gloves | Standard lab coat | Recommended if not in a ventilated enclosure (e.g., N95 respirator) |
| Preparing Solutions | Chemical safety goggles and a face shield | Heavy nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Required if not performed in a chemical fume hood |
| Handling Solutions | Chemical safety goggles | Nitrile or butyl rubber gloves | Standard lab coat | Not required if handling small volumes in a well-ventilated area |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges for organic vapors/acids |
| Waste Disposal | Chemical safety goggles and a face shield | Heavy nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Recommended, especially during neutralization steps that may produce vapors |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe laboratory environment.
-
Always handle solid this compound and prepare concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Clearly demarcate the work area.
-
Weighing Solid this compound:
-
Perform this task in a ventilated enclosure or chemical fume hood to contain any dust.
-
Use anti-static weighing paper or a weighing boat.
-
Handle with care to avoid creating dust.
-
-
Preparing Solutions:
-
Post-Handling:
Emergency and Disposal Plans
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess the Situation: Evaluate the extent of the spill and whether you have the appropriate training and materials to clean it up safely. Do not proceed if you are unsure.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain and Absorb:
-
For solid spills, carefully sweep or scoop the material to avoid raising dust.
-
For liquid spills, cover with a neutral absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the initial spill.
-
-
Neutralize: Once absorbed, slowly add a weak base, such as sodium bicarbonate, to the spill area to neutralize any remaining acid residue.
-
Clean Up: Collect the absorbed and neutralized material using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution and water.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.
This compound waste must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[5]
-
Collection: Collect all waste containing this compound (solid, solutions, contaminated labware) in a designated, sealed, and clearly labeled hazardous waste container. The container should be corrosion-resistant.[8]
-
Segregation: Store this compound waste separately from incompatible materials, such as bases and strong oxidizing agents.[9]
-
Neutralization (for aqueous solutions):
-
This procedure should only be performed by trained personnel wearing appropriate PPE in a chemical fume hood.
-
Slowly add a weak base (e.g., sodium bicarbonate or a 1M sodium hydroxide (B78521) solution) to the acidic waste while stirring gently.
-
Place the container in an ice bath to control the heat generated by the exothermic reaction.
-
Monitor the pH of the solution. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[10]
-
-
Final Disposal: The neutralized solution may be eligible for drain disposal if it contains no other hazardous components and is permitted by local regulations.[10] Otherwise, it must be collected by a licensed hazardous waste disposal service. All solid waste and contaminated materials must be disposed of through an approved hazardous waste management program.[10]
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. leelinework.com [leelinework.com]
- 7. hsa.ie [hsa.ie]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
